Product packaging for Myrcene(Cat. No.:CAS No. 123-35-3)

Myrcene

Katalognummer: B1677589
CAS-Nummer: 123-35-3
Molekulargewicht: 136.23 g/mol
InChI-Schlüssel: UAHWPYUMFXYFJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

eta-Myrcene can cause cancer according to The National Toxicology Program.
Myrcene, [liquid] appears as a yellow oily liquid with a pleasant odor. Flash point below 200 °F. Insoluble in water and less dense than water.
Beta-myrcene is a monoterpene that is octa-1,6-diene bearing methylene and methyl substituents at positions 3 and 7 respectively. It has a role as a plant metabolite, an anti-inflammatory agent, an anabolic agent, a fragrance, a flavouring agent and a volatile oil component.
This compound has been reported in Camellia sinensis, Artemisia thuscula, and other organisms with data available.
This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
7-Methyl-3-methylene-1,6-octadiene is found in allspice. 7-Methyl-3-methylene-1,6-octadiene is found in many essential oils, e.g. hop oil. 7-Methyl-3-methylene-1,6-octadiene is a flavouring agent.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
Beta-myrcene found in oil of bay, verbenea, hops, etc;  structure
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16 B1677589 Myrcene CAS No. 123-35-3

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

7-methyl-3-methylideneocta-1,6-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5,7H,1,4,6,8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHWPYUMFXYFJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=C)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Record name MYRCENE, [LIQUID]
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17426
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29463-45-4
Record name Polymyrcene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29463-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID6025692
Record name Myrcene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6025692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Myrcene, [liquid] appears as a yellow oily liquid with a pleasant odor. Flash point below 200 °F. Insoluble in water and less dense than water., Liquid, Yellow liquid with a pleasant odor; [Hawley], Colourless or very pale straw-coloured mobile liquid; sweet balsamic aroma
Record name MYRCENE, [LIQUID]
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17426
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,6-Octadiene, 7-methyl-3-methylene-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Myrcene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6217
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name beta-Myrcene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038169
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Myrcene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1326/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

332.6 °F at 760 mmHg (USCG, 1999), 167 °C, 166.00 to 167.00 °C. @ 760.00 mm Hg
Record name MYRCENE, [LIQUID]
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17426
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name MYRCENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1258
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name beta-Myrcene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038169
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Flash Point

103 °F (USCG, 1999)
Record name MYRCENE, [LIQUID]
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17426
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

Soluble in alcohol, chloroform, ether, glacial acetic acid, Soluble in ethanol and benzene, Soluble in oxygenated and chlorinated solvents., In water, 5.60 mg/L at 25 °C, In water, 4.09 mg/L at 25 °C, 0.0056 mg/mL at 25 °C, Insoluble in water; soluble in oils, Soluble (in ethanol)
Record name MYRCENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1258
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name beta-Myrcene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038169
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Myrcene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1326/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.794 at 20 °C/4 °C, Density: 0.7959 at 25 °C/25 °C; max absorption (isooctane): 224.5 nm /alpha-Myrcene/, 0.789-0.793
Record name MYRCENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1258
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Myrcene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1326/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

4.61 mmHg (USCG, 1999), 2.01 [mmHg], 2.09 mm Hg at 25 °C
Record name MYRCENE, [LIQUID]
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17426
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Myrcene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6217
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name MYRCENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1258
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Yellow, oily liquid

CAS No.

123-35-3
Record name MYRCENE, [LIQUID]
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17426
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Myrcene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Myrcene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MYRCENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406264
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,6-Octadiene, 7-methyl-3-methylene-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Myrcene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6025692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methyl-3-methyleneocta-1,6-diene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.203
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MYRCENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M39CZS25B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name MYRCENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1258
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name beta-Myrcene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038169
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

< -10 °C
Record name MYRCENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1258
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name beta-Myrcene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038169
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Myrcene's Mechanism of Action in Sedation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myrcene, a prevalent monoterpene found in numerous plants, including hops, cannabis, and lemongrass, has long been associated with sedative effects. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's sedative properties. It synthesizes current scientific evidence, focusing on its interactions with key neurotransmitter systems, including the GABAergic and serotonergic pathways, and its potentiation of barbiturate-induced sleep. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of the core signaling pathways.

Introduction

β-Myrcene is an acyclic monoterpene recognized for its characteristic musky and earthy aroma. Beyond its role as a flavoring and fragrance agent, this compound has demonstrated a range of pharmacological activities, including analgesic, anti-inflammatory, and notably, sedative effects.[1][2] The sedative qualities of this compound have garnered significant interest, particularly in the context of traditional medicine and the synergistic effects observed in phytocannabinoid-terpenoid interactions.[1][2] This guide delves into the core mechanisms of action through which this compound is proposed to induce sedation, providing a technical overview for advanced scientific audiences.

Molecular Mechanisms of Sedation

The sedative action of this compound appears to be multifactorial, involving modulation of several key central nervous system (CNS) pathways. The primary mechanisms identified in preclinical studies include the potentiation of GABAergic neurotransmission, modulation of the serotonergic system, and a synergistic interaction with barbiturates.

Interaction with the GABAergic System

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the CNS, and its potentiation is a hallmark of many sedative-hypnotic drugs.[3][4] Evidence suggests that this compound may exert its sedative effects, at least in part, by modulating GABAA receptors.[1][3]

Recent studies have shown that this compound can increase the levels of GABA in the hypothalamus.[5][6] This increase in the primary inhibitory neurotransmitter contributes to a reduction in neuronal excitability, leading to a state of sedation. The proposed mechanism involves the upregulation of glutamate decarboxylase (GAD65 and GAD67), the enzymes responsible for synthesizing GABA from glutamate.[5] By increasing GABA synthesis, this compound shifts the balance of neurotransmission towards inhibition.[5]

Furthermore, some terpenes have been shown to act as positive allosteric modulators of GABAA receptors, enhancing the receptor's response to GABA.[3][4] While direct binding studies on this compound are limited, its structural similarities to other GABA-modulating terpenes suggest a potential for similar interactions. This modulation would lead to an increased influx of chloride ions upon GABA binding, resulting in hyperpolarization of the neuronal membrane and a more pronounced inhibitory effect.

GABAergic_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron glutamate Glutamate gad GAD65/GAD67 glutamate->gad Substrate gaba_pre GABA gad->gaba_pre gaba_synapse GABA gaba_pre->gaba_synapse Release gaba_receptor GABA-A Receptor gaba_synapse->gaba_receptor Binds cl_channel Cl- Influx gaba_receptor->cl_channel Activates hyperpolarization Hyperpolarization (Sedation) cl_channel->hyperpolarization This compound This compound This compound->gad Upregulates This compound->gaba_receptor Potentiates (Proposed)

Proposed mechanism of this compound's action on the GABAergic system.
Modulation of the Serotonergic System

The serotonergic system, primarily involving the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT), plays a crucial role in regulating mood, sleep, and anxiety. Recent findings indicate that this compound's sedative-hypnotic effects may be mediated through the serotonergic synaptic pathway.[5][6]

Studies have demonstrated that the administration of beta-myrcene leads to a significant elevation of 5-HT levels in the serum and hypothalamus of mice.[5] This increase in 5-HT is thought to activate the 5-HT1A receptor, which in turn upregulates the production of protein kinase A (PKA).[5] PKA is a key downstream signaling molecule that can influence the activity of various ion channels and receptors, including GABAA receptors, thereby promoting sleep.[7] This suggests a potential cross-talk between the serotonergic and GABAergic systems mediated by this compound.

Serotonergic_Pathway cluster_neuron Serotonergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron synthesis 5-HT Synthesis release 5-HT Release synthesis->release ht_synapse 5-HT release->ht_synapse ht1a_receptor 5-HT1A Receptor ht_synapse->ht1a_receptor Binds pka PKA Upregulation ht1a_receptor->pka gaba_receptor_mod GABA-A Receptor Modulation pka->gaba_receptor_mod sedation Sedation gaba_receptor_mod->sedation This compound This compound This compound->synthesis Increases

This compound's proposed influence on the serotonergic pathway leading to sedation.
Potentiation of Barbiturate-Induced Sedation

A significant body of evidence points to this compound's ability to potentiate the sedative and hypnotic effects of barbiturates, such as pentobarbital.[1][8] This potentiation manifests as a prolongation of barbiturate-induced sleeping time.[1][8]

The primary proposed mechanism for this effect is the inhibition of cytochrome P450 (CYP) enzymes in the liver by this compound.[1][8] Barbiturates are metabolized by CYP enzymes; by inhibiting these enzymes, this compound slows the breakdown of pentobarbital, leading to higher and more sustained plasma concentrations of the drug.[8] This results in an enhanced and prolonged sedative effect. It is important to note that repeated administration of this compound may have the opposite effect, inducing CYP enzymes and thereby reducing barbiturate sleeping time.[8]

Barbiturate_Potentiation cluster_liver Liver cyp Cytochrome P450 Enzymes metabolism Metabolism cyp->metabolism This compound This compound This compound->cyp Inhibits (Single Dose) pentobarbital Pentobarbital pentobarbital->metabolism plasma_conc Increased Plasma Concentration pentobarbital->plasma_conc Maintains metabolism->plasma_conc Decreased sedation Prolonged Sedation plasma_conc->sedation

Mechanism of this compound's potentiation of barbiturate-induced sedation.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the sedative effects of this compound.

Table 1: Effects of this compound on Pentobarbital-Induced Sleep in Rodents

SpeciesThis compound DoseAdministration RouteEffect on Sleeping TimeReference
Rat1.0 g/kgOral (single dose)Increased from 64 ± 15 min to 131 ± 15 min[8]
Mouse200 mg/kgNot specifiedProlonged barbiturate sleep time 2.6 times[1]
Rat1.0 g/kgOral (14 days)Decreased from 35 ± 19 min to 21 ± 13 min[8]

Table 2: Effects of this compound on Neurotransmitters and Behavior in Mice

ParameterThis compound DoseTreatment DurationObservationReference
Spontaneous Activity50 mg/kg & 200 mg/kgSingle dose & 7 daysSignificantly reduced[5]
Serum 5-HT Levels50 mg/kg & 200 mg/kgSingle dose & 7 daysSignificantly elevated[5]
Hypothalamic 5-HT50 mg/kg & 200 mg/kg7 daysSignificantly increased[5]
Hypothalamic Glu50 mg/kg & 200 mg/kgSingle dose & 7 daysSignificantly decreased[5]
GABA/Glu Ratio50 mg/kg & 200 mg/kgSingle dose & 7 daysSignificantly increased[5]
Rota-rod Performance200 mg/kgNot specified48% decrease in time on rod[1]

Detailed Experimental Protocols

Pentobarbital-Induced Sleeping Time Test
  • Objective: To assess the hypnotic effect of a substance by measuring its ability to prolong the sleep duration induced by a sub-hypnotic or hypnotic dose of pentobarbital.

  • Animals: Male Swiss mice or Wistar rats.

  • Procedure:

    • Animals are divided into control and test groups.

    • The test group receives this compound (e.g., 0.25, 0.5, or 1.0 g/kg, p.o.) dissolved in a vehicle (e.g., corn oil). The control group receives only the vehicle.

    • After a set time (e.g., 60 minutes) to allow for absorption, all animals are administered a hypnotic dose of pentobarbital sodium (e.g., 40 mg/kg, i.p.).

    • The time from the loss of the righting reflex (the inability of the animal to return to an upright position when placed on its back) to its recovery is recorded as the sleeping time.

    • Statistical analysis is performed to compare the sleeping times between the control and test groups.

Pentobarbital_Sleep_Test start Animal Acclimatization grouping Grouping (Control & Test) start->grouping dosing This compound/Vehicle Administration grouping->dosing absorption Absorption Period (e.g., 60 min) dosing->absorption pentobarbital Pentobarbital Injection (i.p.) absorption->pentobarbital observation Observe for Loss of Righting Reflex pentobarbital->observation measurement Record Sleeping Time observation->measurement end Data Analysis measurement->end

References

Biological activities of β-myrcene in vitro

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In Vitro Biological Activities of β-Myrcene

Introduction

β-Myrcene is an abundant, naturally occurring acyclic monoterpene found as a major constituent in the essential oils of numerous plant species, including hops, cannabis, bay, and lemongrass.[1][2][3] It is widely utilized as a flavoring and aroma agent in the food, beverage, and cosmetics industries.[1][4] Beyond its sensory properties, β-myrcene has garnered significant scientific interest for its diverse pharmacological activities. In vitro studies have been instrumental in elucidating the mechanisms underlying its potential therapeutic effects, which include anticancer, anti-inflammatory, antioxidant, and neuroprotective properties.[1][5][6] This guide provides a comprehensive technical overview of the in vitro biological activities of β-myrcene, focusing on quantitative data, detailed experimental protocols, and the visualization of key molecular pathways.

Anticancer and Cytotoxic Activities

β-Myrcene has demonstrated significant cytotoxic and antiproliferative effects across a broad range of cancer cell lines.[1] Its anticancer activity is often attributed to the induction of oxidative stress, apoptosis, and the modulation of key signaling pathways involved in cell survival and proliferation.[7][8]

Quantitative Data: In Vitro Anticancer Effects

The following table summarizes the key quantitative findings from in vitro studies on β-myrcene's anticancer activity.

Cell LineCancer TypeAssayConcentration / IC₅₀Key ObservationsReference(s)
A549 Lung AdenocarcinomaMTT AssayIC₅₀ not specifiedDose-dependent induction of cell death, increased ROS levels.[7][8]
MCF-7 Breast CarcinomaNot SpecifiedIC₅₀ = 291 µMInhibited breast cancer cell growth. Showed lower toxicity to normal Chang liver cells (IC₅₀ = 9.5 mM).[1]
HT-29 Colon AdenocarcinomaNot SpecifiedNot SpecifiedImplicated in cytotoxic effects.[1]
P388 LeukemiaNot SpecifiedNot SpecifiedImplicated in cytotoxic effects.[1]
HeLa Cervical CarcinomaMTT Assay, Migration Assay50 nMArrest of proliferation, decreased cell motility, DNA damage, morphological changes.[3][9]
SCC-9 Oral Squamous CarcinomaCCK-8, Clonogenic AssayIC₅₀ ≈ 10 µMSignificantly inhibited cell growth and stimulated apoptosis. Lower effect on normal Hs27 fibroblasts.[10]
MDA-MB-231 Breast CancerNot SpecifiedNot SpecifiedSuppressed TNFα-induced NF-κB activation and MMP-9 gene expression.[10]
Key Signaling Pathways in Anticancer Activity

In vitro studies reveal that β-myrcene exerts its anticancer effects by modulating several critical signaling pathways. In lung cancer cells, it induces apoptosis through a mitochondria-mediated pathway, characterized by increased levels of reactive oxygen species (ROS) and activation of caspases.[7][8] In oral cancer cells, it promotes apoptosis by increasing the pro-apoptotic Bax protein expression while repressing the anti-apoptotic Bcl-2 protein.[10] Furthermore, in metastatic breast cancer cells, β-myrcene can suppress invasion by inhibiting the TNFα-mediated activation of NF-κB and the subsequent expression of matrix metalloproteinase-9 (MMP-9).[10]

This compound β-Myrcene ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Bax ↑ Bax This compound->Bax Bcl2 ↓ Bcl-2 This compound->Bcl2 IKK IKK This compound->IKK Inhibits Mito Mitochondrial Dysfunction ROS->Mito Caspases Caspase Activation Mito->Caspases Bax->Mito Bcl2->Mito Inhibits Apoptosis Apoptosis Caspases->Apoptosis TNFa TNFα TNFa->IKK NFkB NF-κB IKK->NFkB Activates MMP9 ↓ MMP-9 Expression NFkB->MMP9 Induces (Inhibited by this compound) Invasion ↓ Cell Invasion MMP9->Invasion

Caption: Anticancer signaling pathways modulated by β-myrcene in vitro.

Experimental Protocols

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

A 1. Seed cancer cells (e.g., A549, HeLa) into a 96-well plate. Allow cells to adhere overnight. B 2. Treat cells with various concentrations of β-myrcene (e.g., 10 nM - 500 µM) and a vehicle control. A->B C 3. Incubate for a specified period (e.g., 24, 48 hours). B->C D 4. Add MTT or CCK-8 reagent to each well. C->D E 5. Incubate for 1-4 hours to allow formazan crystal formation. D->E F 6. Solubilize formazan crystals with a solubilizing agent (e.g., DMSO). E->F G 7. Measure absorbance with a microplate reader (e.g., 570 nm for MTT). F->G H 8. Calculate cell viability relative to the control and determine IC₅₀. G->H

Caption: General workflow for an in vitro cytotoxicity assay.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Plate cells (e.g., SCC-9) and treat with β-myrcene (e.g., 20 µM) for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells using a flow cytometer. The percentage of early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells is quantified.[10]

This assay assesses the ability of cancer cells to migrate through a porous membrane or invade through a membrane coated with extracellular matrix (e.g., Matrigel).

  • Chamber Preparation: Place Transwell inserts into a 24-well plate. For invasion assays, coat the insert membrane with Matrigel.

  • Cell Seeding: Seed cancer cells, previously starved, into the upper chamber in a serum-free medium containing β-myrcene.

  • Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate for 24-48 hours to allow for migration/invasion.

  • Staining and Quantification: Remove non-migrated cells from the top of the membrane. Fix and stain the cells that have migrated to the bottom surface of the membrane with crystal violet.

  • Analysis: Count the stained cells in several microscopic fields to quantify migration or invasion.[10]

Anti-inflammatory Activity

β-Myrcene demonstrates potent anti-inflammatory effects in vitro by inhibiting the production of key inflammatory mediators and modulating intracellular signaling cascades in response to inflammatory stimuli like lipopolysaccharide (LPS) and interleukin-1β (IL-1β).[1][11]

Quantitative Data: In Vitro Anti-inflammatory Effects
Cell TypeInflammatory StimulusAssayConcentrationKey ObservationsReference(s)
Human Chondrocytes IL-1βWestern Blot, Gene Expression25–50 µg/mLDecreased NF-κB, JNK, ERK1/2, p38 activation. Reduced iNOS, MMP-1, MMP-13 expression.[1][11]
Macrophages LPSNO AssayNot SpecifiedInhibited nitric oxide (NO) production.[12][13]
PBMCs CD3/CD28, LPSGene ExpressionNot SpecifiedSuppressed IL1B mRNA expression.[14]
Key Signaling Pathways in Anti-inflammatory Activity

In models of osteoarthritis, β-myrcene counteracts the inflammatory and catabolic effects of IL-1β in human chondrocytes.[1] It achieves this by inhibiting the activation of the transcription factor NF-κB and suppressing multiple mitogen-activated protein kinase (MAPK) pathways, including JNK, ERK1/2, and p38.[1][11] This upstream inhibition leads to the downregulation of pro-inflammatory genes like inducible nitric oxide synthase (iNOS) and catabolic enzymes such as matrix metalloproteinases (MMP-1, MMP-13), which are responsible for cartilage degradation.[1][11]

Stimulus Inflammatory Stimulus (e.g., IL-1β, LPS) MAPK MAPK Pathways (JNK, ERK1/2, p38) Stimulus->MAPK NFkB NF-κB Pathway Stimulus->NFkB This compound β-Myrcene This compound->MAPK Inhibits This compound->NFkB Inhibits Genes Expression of Inflammatory & Catabolic Genes MAPK->Genes NFkB->Genes Mediators ↓ iNOS, COX-2 ↓ MMP-1, MMP-13 ↓ Pro-inflammatory Cytokines Genes->Mediators

Caption: Anti-inflammatory signaling pathways inhibited by β-myrcene.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages (e.g., RAW 264.7 cells) in response to LPS.

  • Cell Seeding: Plate macrophage cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of β-myrcene for 1-2 hours.

  • Inflammatory Challenge: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Analysis: Incubate for 10-15 minutes at room temperature. Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the NO produced by the cells.

Antioxidant Activity

While many studies on β-myrcene's antioxidant potential utilize chemical assays of limited pharmacological relevance, cell-based models are emerging to provide more meaningful data.[1] Its antioxidant effects are often linked to the upregulation of endogenous antioxidant enzymes.[15][16]

Quantitative Data: In Vitro Antioxidant Effects

Direct quantitative data from pharmacologically relevant in vitro cell-based antioxidant assays is limited in the provided search results. Most studies highlight in vivo effects or use chemical assays like DPPH.[1][17]

Cell Type/SystemAssayConcentrationKey ObservationsReference(s)
PC12 Neuronal Cells Lipid Peroxidation InhibitionSub-toxic concentrationsModest inhibition of lipid peroxidation.[18][19]
Chemical Assay DPPH AssayNot SpecifiedLow antioxidant activity reported.[20]
Chemical Assay ORAC AssayNot SpecifiedActivity comparable to some commercial antioxidants.[20]
Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) by ROS in cultured cells.

  • Cell Seeding: Plate cells (e.g., HepG2) in a 96-well, black-walled plate.

  • Compound Loading: Treat cells with β-myrcene and the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • ROS Generation: After incubation, add a free radical generator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

  • Fluorescence Measurement: Immediately place the plate in a fluorescence reader. Measure fluorescence emission (e.g., at 538 nm) with excitation at 485 nm over time.

  • Analysis: Calculate the area under the curve for both control and treated wells. A reduction in fluorescence indicates antioxidant activity.

Neuroprotective and Other Activities

In vitro studies suggest β-myrcene possesses neuroprotective properties, although much of the detailed mechanistic work has been performed in vivo.[18][21] Additionally, it has been shown to interact with specific enzyme systems.

In Vitro Neuroprotective and Enzyme Inhibition Data
Target/SystemCell Type/ModelAssayConcentration / IC₅₀ / KᵢKey ObservationsReference(s)
Amyloid β-evoked Neurotoxicity PC12 Neuronal CellsMTT AssaySub-toxic concentrationsProvided neuroprotection against Aβ-mediated toxicity.[18][19]
TRPV1 Channel HEK293 cells expressing TRPV1Calcium Flux Assay10 µMActed as a positive allosteric modulator and agonist of the TRPV1 channel.[22]
CYP2B1 Monooxygenase Rat Liver MicrosomesPROD Activity AssayIC₅₀ = 0.14 µM, Kᵢ = 0.14 µMPotent and competitive inhibition of CYP2B1.[2][23]
CYP1A1 Monooxygenase Rat Liver MicrosomesEROD Activity AssayIC₅₀ > 50 µMAlmost no inhibitory effect.[2]
Experimental Protocol: Enzyme Inhibition Assay (CYP2B1)

This protocol determines the inhibitory effect of β-myrcene on the activity of cytochrome P450 2B1 using a fluorescent probe substrate.

  • Microsome Preparation: Use liver microsomes prepared from phenobarbital-treated rats, which have high levels of CYP2B1.

  • Reaction Mixture: In a microplate, combine a buffer solution, the microsomes, and various concentrations of β-myrcene.

  • Substrate Addition: Add the fluorescent substrate pentoxyresorufin (a selective marker for CYP2B1 activity).

  • Initiate Reaction: Start the reaction by adding the cofactor NADPH.

  • Fluorescence Monitoring: Monitor the production of the fluorescent product, resorufin, over time using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of β-myrcene. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the enzyme activity). A Lineweaver-Burk plot can be used to determine the mechanism of inhibition (e.g., competitive).[2]

Conclusion

The collective in vitro evidence strongly supports the pleiotropic biological activities of β-myrcene. It demonstrates clear anticancer potential through the induction of apoptosis and inhibition of invasion, potent anti-inflammatory effects via the suppression of the NF-κB and MAPK signaling pathways, and promising neuroprotective and specific enzyme-inhibiting properties. These findings underscore the therapeutic potential of β-myrcene and provide a solid mechanistic foundation for further investigation in preclinical and clinical settings. The detailed protocols and pathway analyses presented in this guide offer a valuable resource for researchers dedicated to exploring the full pharmacological profile of this important natural monoterpene.

References

The Terpene β-Myrcene: A Comprehensive Technical Guide to its Pharmacological Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-myrcene, a prevalent monoterpene found in a variety of plants including hops, cannabis, and lemongrass, has garnered significant scientific interest for its diverse pharmacological activities.[1] This technical guide provides an in-depth review of the current understanding of β-myrcene's pharmacological effects, with a focus on its analgesic, anti-inflammatory, sedative, antioxidant, and anticancer properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms through signaling pathway diagrams to serve as a comprehensive resource for researchers and professionals in drug development.

Analgesic Properties

β-myrcene has demonstrated notable analgesic effects in various preclinical models, suggesting its potential as a therapeutic agent for pain management.[1][2][3] Its mechanisms of action are multifaceted, involving both central and peripheral pathways.

Quantitative Data: Analgesic Effects
Experimental ModelSpeciesMyrcene Dose/ConcentrationObserved EffectReference
Acetic Acid-Induced WrithingMouse10 mg/kg (i.p.)Antinociception[1]
Hot Plate Test (Thermonociception)RatNot specifiedIncreased paw withdrawal latency[4]
Adjuvant MonoarthritisRat1 and 5 mg/kg (s.c.)Reduced joint pain[4][5][6][7]
Prostaglandin E2-Induced HyperalgesiaRatNot specifiedInhibition of hyperalgesia[3]
Neuropathic Pain ModelMouse1-200 mg/kg (i.p.)Dose-dependent increase in mechanical nociceptive thresholds[8]
Postulated Mechanisms of Action

The analgesic effects of β-myrcene are believed to be mediated through several pathways:

  • Opioid System Involvement : The antinociceptive effect of this compound can be antagonized by naloxone, an opioid antagonist, suggesting the involvement of the endogenous opioid system.[1] It is hypothesized that this compound may stimulate the release of endogenous opioids.[1][4]

  • Adrenergic System Interaction : The analgesic action is also blocked by yohimbine, an α2-adrenergic antagonist, indicating a role for the noradrenergic system.[1]

  • Cannabinoid Receptor Modulation : Studies have shown that the analgesic effects of this compound in a rat arthritis model were blocked by both CB1 and CB2 receptor antagonists, implicating the endocannabinoid system.[4] However, in vitro assays suggest this compound does not directly activate CB1 receptors but may modulate their activity.[8]

  • TRPV1 Channel Interaction : this compound may play a role in treating pain through interaction with Transient Receptor Potential Cation Channel Subfamily V Member 1 (TRPV1) channels, which are involved in peripheral nociception.[1][9]

  • Prostaglandin Inhibition : this compound's peripheral analgesic effects are attributed to the inhibition of prostaglandin release.[3]

Experimental Protocol: Acetic Acid-Induced Writhing in Mice

This protocol is a standard method for evaluating peripheral analgesic activity.

  • Animals : Male Swiss mice (20-25 g) are used.

  • Acclimatization : Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping : Mice are randomly divided into control and treatment groups.

  • Drug Administration :

    • The control group receives the vehicle (e.g., saline with a surfactant like Tween 80).

    • The positive control group receives a standard analgesic drug (e.g., indomethacin).

    • The test groups receive varying doses of β-myrcene administered intraperitoneally (i.p.).

  • Induction of Writhing : 30 minutes after drug administration, 0.6% acetic acid solution (10 ml/kg) is injected i.p. to induce abdominal constrictions (writhing).

  • Observation : Immediately after the acetic acid injection, each mouse is placed in an individual observation box, and the number of writhes is counted for a period of 20-30 minutes.

  • Data Analysis : The percentage of inhibition of writhing is calculated for each group compared to the control group.

Signaling Pathway: Postulated Analgesic Mechanisms

Analgesic_Mechanisms cluster_central Central Nervous System cluster_peripheral Peripheral Nociceptor This compound β-Myrcene Alpha2_Adrenoceptor α2-Adrenoceptor This compound->Alpha2_Adrenoceptor CB1_Receptor CB1 Receptor (Modulation) This compound->CB1_Receptor TRPV1 TRPV1 Channel This compound->TRPV1 interacts with Prostaglandin Prostaglandin E2 (PGE2) Inhibition This compound->Prostaglandin Opioid_Release Endogenous Opioid Release Alpha2_Adrenoceptor->Opioid_Release stimulates Opioid_Receptor Opioid Receptor Opioid_Release->Opioid_Receptor activates Pain_Transmission_Block_Central Blocked Pain Transmission Opioid_Receptor->Pain_Transmission_Block_Central CB1_Receptor->Pain_Transmission_Block_Central Pain_Transmission_Block_Peripheral Reduced Nociceptor Activation TRPV1->Pain_Transmission_Block_Peripheral Prostaglandin->Pain_Transmission_Block_Peripheral

Caption: Postulated analgesic signaling pathways of β-myrcene.

Anti-inflammatory Effects

β-myrcene exhibits potent anti-inflammatory properties, which have been demonstrated in both in vitro and in vivo models.[1][10] Its mechanism of action involves the modulation of key inflammatory pathways.

Quantitative Data: Anti-inflammatory Effects
Experimental ModelSpecies/Cell LineThis compound Dose/ConcentrationObserved EffectReference
Lipopolysaccharide (LPS)-induced pleurisyMouseNot specifiedInhibition of cell migration and nitric oxide production[1][3]
Human Chondrocytes (in vitro osteoarthritis model)Human25–50 μg/mLAnti-inflammatory and anti-catabolic effects[1]
Dextran Sodium Sulfate (DSS)-induced colitisMouse50 and 100 mg/kgRestoration of colon length, decreased disease activity index[11][12]
Adjuvant MonoarthritisRat1 and 5 mg/kg (s.c.)Reduced joint inflammation[4][5][6][7]
Mechanism of Action

The anti-inflammatory activity of β-myrcene is primarily attributed to its ability to suppress the production of pro-inflammatory mediators and modulate key signaling pathways:

  • Inhibition of Pro-inflammatory Cytokines : this compound has been shown to inhibit the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[13]

  • Suppression of Inflammatory Enzymes : It can reduce the expression of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), leading to decreased production of prostaglandins and leukotrienes.[13]

  • Modulation of NF-κB and MAPK Pathways : β-myrcene has been found to inhibit the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including the phosphorylation of ERK, JNK, and p38.[10][11] This, in turn, prevents the phosphorylation and activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of many inflammatory genes.[10][11][12][14]

Experimental Protocol: DSS-Induced Colitis in Mice

This is a widely used model for studying inflammatory bowel disease.

  • Animals : C57BL/6 mice are commonly used.

  • Induction of Colitis : Mice are provided with drinking water containing 2-3% (w/v) Dextran Sodium Sulfate (DSS) for 5-7 days.

  • Treatment : β-myrcene is administered daily via oral gavage at desired concentrations during and sometimes after DSS administration.

  • Monitoring : Disease Activity Index (DAI) is scored daily, which includes body weight loss, stool consistency, and presence of blood in the stool.

  • Endpoint Analysis : At the end of the experiment, mice are euthanized. The colon is excised, its length is measured, and tissue samples are collected for histological analysis (to assess tissue damage and inflammation) and biochemical assays (e.g., myeloperoxidase (MPO) activity as a marker of neutrophil infiltration, and cytokine levels via ELISA or qPCR). Western blotting can be used to analyze the phosphorylation status of MAPK and NF-κB pathway proteins.

Signaling Pathway: Anti-inflammatory Mechanism

Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, DSS) MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Inflammatory_Stimuli->MAPK_Pathway activates This compound β-Myrcene This compound->MAPK_Pathway inhibits NFkB_Activation NF-κB Activation This compound->NFkB_Activation inhibits MAPK_Pathway->NFkB_Activation activates Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB_Activation->Proinflammatory_Genes promotes Inflammation Inflammation Proinflammatory_Genes->Inflammation leads to

Caption: Inhibition of MAPK and NF-κB pathways by β-myrcene.

Sedative and Anxiolytic Effects

This compound is well-known for its sedative and anxiolytic properties, contributing to the relaxing effects of certain plants.[1][15]

Quantitative Data: Sedative Effects
Experimental ModelSpeciesThis compound Dose/ConcentrationObserved EffectReference
Barbiturate-induced sleepMouse100 and 200 mg/kgIncreased sleeping time[16]
Locomotor activityMouseNot specifiedSignificant reduction in locomotor activity[13]
Simulated DrivingHuman15 mgImpairment of divided attention and static speed control[17]
Mechanism of Action

The sedative effects of β-myrcene are primarily mediated by its action on the central nervous system:

  • GABAergic System Modulation : this compound is thought to modulate the activity of GABA (gamma-aminobutyric acid) receptors in the brain.[13] By enhancing the activity of this major inhibitory neurotransmitter, this compound promotes relaxation and can induce sleep.[13]

Experimental Protocol: Elevated Plus Maze for Anxiolytic Activity

This is a standard behavioral test to assess anxiety-like behavior in rodents.

  • Apparatus : The maze consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.

  • Animals : Rats or mice are used.

  • Procedure :

    • Animals are treated with either vehicle, a standard anxiolytic (e.g., diazepam), or β-myrcene.

    • After a set time, each animal is placed at the center of the maze, facing an open arm.

    • The animal's behavior is recorded for a 5-minute period, noting the number of entries into and the time spent in the open and closed arms.

  • Interpretation : An anxiolytic effect is indicated by a significant increase in the proportion of time spent in the open arms and the number of entries into the open arms.

Experimental Workflow: Sedative Effect Evaluation

Sedative_Effect_Workflow Start Start: Animal Acclimatization Grouping Random Grouping (Control, this compound) Start->Grouping Administration Drug Administration (i.p. or oral) Grouping->Administration Barbiturate Barbiturate Injection (e.g., Pentobarbital) Administration->Barbiturate Measure_Sleep Measure Latency to Sleep & Sleep Duration Barbiturate->Measure_Sleep Analysis Data Analysis (Comparison between groups) Measure_Sleep->Analysis

Caption: Experimental workflow for evaluating sedative effects.

Antioxidant Properties

β-myrcene has demonstrated antioxidant activities, which contribute to its protective effects against oxidative stress-related damage.[1]

Mechanism of Action

This compound's antioxidant effects are associated with its ability to scavenge free radicals and enhance the body's endogenous antioxidant defense systems. It may play a protective role against UVB-induced skin photo-aging by reducing the production of reactive oxygen species (ROS).[1]

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common in vitro method to assess antioxidant capacity.

  • Reagents : 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol, β-myrcene solutions at various concentrations, and a standard antioxidant (e.g., ascorbic acid).

  • Procedure :

    • A specific volume of the DPPH solution is added to test tubes containing different concentrations of β-myrcene.

    • The mixture is shaken and incubated in the dark at room temperature for 30 minutes.

  • Measurement : The absorbance of the solutions is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

  • Calculation : The percentage of DPPH radical scavenging activity is calculated. A decrease in absorbance indicates a higher scavenging activity. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is often determined.

Anticancer Activity

Emerging evidence suggests that β-myrcene possesses anticancer properties against various cancer cell lines.[1][18][19][20][21]

Quantitative Data: Anticancer Effects
Cell LineCancer TypeThis compound ConcentrationObserved EffectReference
MCF-7Breast CancerIC50: 291 μMInhibition of cell growth[1]
A549Lung CancerDose-dependentInduction of cell death, increased ROS levels[18][22]
HeLaCervical CancerNot specifiedArrest of proliferation, decreased motility, DNA damage[20][23]
SCC-9Oral CancerIC50: 10 μMAntiproliferative activity[19]
Mechanism of Action

The anticancer effects of β-myrcene are linked to several mechanisms:

  • Induction of Apoptosis : this compound can induce programmed cell death (apoptosis) in cancer cells. This is evidenced by increased activity of caspase-3 and reduced mitochondrial membrane potential, suggesting a mitochondria-mediated cell death signaling pathway.[18]

  • Generation of Oxidative Stress : In some cancer cells, this compound induces the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[18][19]

  • Inhibition of Proliferation and Migration : this compound has been shown to inhibit the proliferation and migration of cancer cells.[19][20]

  • DNA Damage : In HeLa cells, this compound was found to cause DNA damage, which can contribute to cell cycle arrest and apoptosis.[20]

Experimental Protocol: MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Culture : Cancer cells (e.g., A549) are seeded in a 96-well plate and allowed to adhere overnight.

  • Treatment : The cells are treated with various concentrations of β-myrcene for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated for a few hours.

  • Formazan Solubilization : The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement : The absorbance is measured at a specific wavelength (around 570 nm) using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to the untreated control cells.

Signaling Pathway: Anticancer Mechanism in Lung Cancer Cells

Anticancer_Pathway cluster_cell A549 Lung Cancer Cell This compound β-Myrcene ROS_Induction Increased ROS (Oxidative Stress) This compound->ROS_Induction Mitochondria Mitochondrial Dysfunction ROS_Induction->Mitochondria DNA_Damage DNA Damage ROS_Induction->DNA_Damage Caspase3 Caspase-3 Activation Mitochondria->Caspase3 leads to Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis DNA_Damage->Apoptosis

Caption: Proposed anticancer mechanism of β-myrcene in A549 cells.

Conclusion

β-myrcene is a versatile monoterpene with a wide range of pharmacological effects that hold significant therapeutic promise. Its analgesic, anti-inflammatory, sedative, antioxidant, and anticancer properties are supported by a growing body of preclinical evidence. The mechanisms underlying these effects are complex and involve the modulation of multiple signaling pathways, including the opioid and endocannabinoid systems, as well as the NF-κB and MAPK pathways. Further research, particularly well-controlled clinical trials, is warranted to fully elucidate the therapeutic potential of β-myrcene in human health and disease.[1] This guide provides a foundational resource for scientists and researchers to advance the development of this compound-based therapeutics.

References

A Technical Guide to the Biosynthesis of Myrcene in Cannabis sativa

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Myrcene, specifically β-myrcene, is an acyclic monoterpene that is frequently the most abundant terpene found in modern commercial Cannabis sativa cultivars.[1][2] It is a key component of the plant's essential oil, contributing significantly to the characteristic earthy, musky, and mildly sweet aroma of many strains.[3][4] Beyond its organoleptic properties, this compound is investigated for its potential therapeutic effects, including sedative, anti-inflammatory, and analgesic properties, which may act in synergy with cannabinoids—a phenomenon known as the "entourage effect".[5] Understanding the biochemical route to this compound production is critical for metabolic engineering, targeted breeding of high-myrcene cultivars, and ensuring consistency in cannabis-based therapeutic products.

This technical guide provides an in-depth overview of the this compound biosynthesis pathway in Cannabis sativa, presents quantitative data on its production, and details the core experimental protocols used for its study and quantification.

The this compound Biosynthesis Pathway

The synthesis of this compound in Cannabis sativa is a multi-step enzymatic process that occurs within the plastids of glandular trichome cells, the primary sites of cannabinoid and terpene production.[6][7] The pathway can be divided into two major stages: the formation of the universal C10 precursor, geranyl pyrophosphate (GPP), and the subsequent conversion of GPP into this compound.

Formation of Isoprenoid Precursors via the MEP Pathway

Plants utilize two distinct pathways to generate the universal five-carbon (C5) isoprenoid precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP): the cytosolic mevalonate (MVA) pathway and the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[6][8][9] Monoterpene biosynthesis, including that of this compound, is predominantly supplied by the MEP pathway, which is localized in the plastids.[10][11][12]

The MEP pathway begins with the condensation of pyruvate and glyceraldehyde-3-phosphate, derived from primary metabolism.[8][13] A series of seven enzymatic reactions then converts these initial substrates into a mixture of IPP and DMAPP.[6]

Synthesis of Geranyl Pyrophosphate (GPP)

The immediate precursor for all monoterpenes is Geranyl Pyrophosphate (GPP), a C10 molecule.[14][15] GPP is formed through the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP.[14] This reaction is catalyzed by geranyl pyrophosphate synthase (GPPS), a prenyltransferase enzyme.[14][16]

Conversion of GPP to β-Myrcene

The final and defining step in the pathway is the conversion of the linear GPP molecule into β-myrcene. This complex isomerization and cyclization reaction is catalyzed by a specific class of enzymes known as terpene synthases (TPS).[3][17] In Cannabis sativa, this compound production is attributed to the activity of monoterpene synthases (mono-TPS) belonging to the TPS-b subfamily.[5][6][18] Several Cannabis sativa terpene synthase (CsTPS) genes have been functionally characterized to produce this compound as their primary or sole product when supplied with GPP.[6][7] The enzyme, a this compound synthase, facilitates the removal of the pyrophosphate group from GPP, leading to the formation of a transient geranyl carbocation, which is then rearranged and quenched to form the final this compound product.[1]

Myrcene_Biosynthesis_Pathway This compound Biosynthesis Pathway in Cannabis sativa cluster_MEP Plastidial MEP Pathway cluster_Final Monoterpene Synthesis Pyruvate Pyruvate MEP_Intermediates MEP Pathway (7 Enzymatic Steps) G3P Glyceraldehyde-3-P IPP IPP MEP_Intermediates->IPP DMAPP DMAPP MEP_Intermediates->DMAPP GPPS GPP Synthase IPP->GPPS DMAPP->GPPS GPP Geranyl Pyrophosphate (GPP) MS This compound Synthase (CsTPS) GPP->MS This compound β-Myrcene GPPS->GPP + IPP MS->this compound

Fig 1. This compound biosynthesis from primary metabolites in Cannabis sativa.

Quantitative Data on this compound Biosynthesis

Quantitative analysis reveals significant variability in this compound content across different Cannabis sativa strains, reflecting genetic and environmental influences on the expression and activity of biosynthetic enzymes.[19][20]

This compound Concentration in Various Cannabis sativa Strains

This compound is often the dominant terpene, with concentrations that can exceed 60% of the total essential oil profile in some strains.[1] The table below summarizes this compound content from several studies, showcasing the wide range of production levels.

Strain/Chemovar This compound Content (% of Total Terpenes) This compound Content (mg/g) Reference
Strain 17 ('mostly indica')80.1 ± 7.3%Not Reported[19]
Strain 8 ('mostly sativa')16.1 ± 3.4%Not Reported[19]
Blue Dream25.50%Not Reported[4]
Western Frost17.01%Not Reported[4]
Pink Kush7.90%Not Reported[4]
High-Myrcene Strains>0.5% by weight>5 mg/g[2][20]
'Finola' (Hemp)20.8 - 49.8% (of monoterpenes)0.4 - 2.0 mg/g[6]
High-THC Chemovars (Average)Not specified0.08 - 4.79 mg/g[21]

Note: Direct comparison can be challenging due to differences in analytical methods (e.g., % of total terpenes vs. mg/g of flower) and normalization.

Kinetic Properties of Cannabis sativa Terpene Synthases (CsTPS)

The efficiency of this compound production is ultimately governed by the kinetic parameters of the responsible synthase enzymes. Recent studies have begun to characterize these enzymes, providing crucial data for metabolic engineering efforts.

Enzyme (CsTPS) Substrate Major Product(s) kcat (s⁻¹) Reference
CsTPS3FNGPPβ-Myrcene0.0011[12][22]
CsTPS5PKGPPβ-Myrcene, Limonene0.0028[12][22]
CsTPS16PKGPPβ-Myrcene0.0017[12][22]
CsTPS30PKGPP(E)-β-Ocimene, β-Myrcene0.0204[12][22]

Note: The turnover rates (kcat) for Cannabis TPS enzymes are noted to be relatively low compared to those from other plant species, which has implications for large-scale biotechnological production.[12]

Experimental Protocols

Accurate analysis of the this compound biosynthesis pathway relies on robust experimental methodologies for both metabolite quantification and enzyme functional characterization.

Protocol for Quantification of this compound by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard technique for the identification and quantification of volatile terpenes like this compound in cannabis plant material.[23]

Objective: To accurately quantify the concentration of β-myrcene in a dried Cannabis sativa flower sample.

Methodology:

  • Sample Preparation and Extraction:

    • Homogenize approximately 0.5 g of dried cannabis flower to a fine powder.

    • Accurately weigh the homogenized material and place it into a 50 mL centrifuge tube.

    • Add a known volume (e.g., 12 mL) of a suitable organic solvent, such as ethyl acetate or isopropanol.[24][25]

    • Spike the solvent with an internal standard (IS) at a known concentration (e.g., 100 µg/mL n-tridecane or 10 µg/mL naphthalene-d8) to correct for variations in extraction efficiency and injection volume.[23][26]

    • Vortex the sample vigorously for 3 minutes, followed by sonication for 5-10 minutes to ensure thorough extraction.[24]

    • Centrifuge the sample to pellet the plant material.

    • Carefully transfer the supernatant to a new vial. If necessary, filter the extract through a 0.22 µm PTFE syringe filter into an autosampler vial for analysis.[26]

  • Calibration Standards:

    • Prepare a series of calibration standards by diluting a certified reference material (CRM) of β-myrcene in the same solvent used for extraction.

    • The concentration range should encompass the expected concentration of this compound in the samples (e.g., 0.1 to 50 µg/mL).[24][27]

    • Spike each calibration standard with the same concentration of internal standard as the samples.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the extract and each calibration standard into the GC-MS system.

    • GC Column: Use a non-polar or mid-polar capillary column suitable for terpene analysis, such as a DB-5MS (30m × 0.25mm i.d. × 0.25µm film thickness).[25]

    • Temperature Program: An optimized oven temperature program is crucial for separating this compound from other isomeric monoterpenes. A typical program might be: initial temperature of 50°C, ramp at 5°C/min to 150°C, then ramp at 20°C/min to 250°C.[25]

    • Mass Spectrometer: Operate the MS in either full scan mode for identification (scanning a mass range of m/z 40-400) or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification. Key ions for this compound are m/z 69, 93, and 136.

  • Data Analysis:

    • Identify the this compound peak in the sample chromatograms by comparing its retention time and mass spectrum to that of the authentic standard.

    • Construct a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the concentration of the calibration standards.

    • Calculate the concentration of this compound in the sample extract using the regression equation from the calibration curve.

    • Finally, report the this compound content in the original plant material, typically in mg/g or as a weight percentage (% w/w), accounting for the initial sample mass and extraction volume.

GCMS_Workflow Experimental Workflow: this compound Quantification by GC-MS start Cannabis Flower Sample homogenize Homogenization (Grinding) start->homogenize extract Solvent Extraction (+ Internal Standard) homogenize->extract separate Centrifugation / Filtration extract->separate aliquot Sample Extract in Autosampler Vial separate->aliquot gcms GC-MS Analysis aliquot->gcms data Data Processing gcms->data quant Quantification (vs. Calibration Curve) data->quant result Final Concentration (mg/g or % w/w) quant->result

Fig 2. General workflow for the quantification of this compound in cannabis.
Protocol for Functional Characterization of a Candidate this compound Synthase

This protocol outlines the necessary steps to confirm that a candidate CsTPS gene encodes a functional this compound synthase.

Objective: To express a candidate CsTPS gene and assay its enzymatic activity with GPP to confirm this compound production.

Methodology:

  • Gene Cloning and Vector Construction:

    • Isolate total RNA from Cannabis sativa glandular trichomes, where CsTPS transcripts are highly expressed.[6][7]

    • Synthesize complementary DNA (cDNA) via reverse transcription.

    • Amplify the full open reading frame of the candidate CsTPS gene using sequence-specific primers.

    • Clone the amplified gene into a suitable protein expression vector (e.g., pET vector for E. coli expression), often with an affinity tag (e.g., His-tag) for purification.

  • Heterologous Protein Expression:

    • Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

    • Grow the bacterial culture to a mid-log phase (OD600 ≈ 0.6-0.8).

    • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG).

    • Incubate for several hours at a lower temperature (e.g., 18°C) to improve protein solubility.

    • Harvest the cells by centrifugation.

  • Protein Purification:

    • Lyse the bacterial cells using sonication or a French press in a suitable lysis buffer.

    • Clarify the lysate by centrifugation to remove cell debris.

    • Purify the recombinant CsTPS protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

    • Verify the purity and size of the protein using SDS-PAGE.

  • In Vitro Enzyme Assay:

    • Set up the enzymatic reaction in a glass vial containing assay buffer (e.g., Tris-HCl with MgCl₂, a required cofactor for TPS enzymes).

    • Add a known amount of the purified CsTPS protein.

    • Initiate the reaction by adding the substrate, geranyl pyrophosphate (GPP).

    • Overlay the aqueous reaction with an immiscible organic solvent layer (e.g., hexane or pentane) to trap the volatile terpene products.[6]

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

    • Stop the reaction by vortexing to extract the products into the organic layer.

  • Product Identification:

    • Analyze the organic layer directly by GC-MS as described in Protocol 3.1.

    • Identify the product(s) by comparing their mass spectra and retention times to authentic standards of this compound and other potential monoterpenes. Confirmation of a major peak corresponding to this compound validates the function of the enzyme as a this compound synthase.

References

An In-depth Technical Guide to the Natural Sources and Distribution of Myrcene in Plants

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Myrcene (β-myrcene) is a volatile acyclic monoterpene ubiquitously found in the plant kingdom and serves as a crucial component in many essential oils. It is a key precursor in the synthesis of other terpenes and is widely utilized in the fragrance, flavor, and pharmaceutical industries. This guide provides a comprehensive overview of the natural sources, distribution within plant tissues, and the biosynthetic pathways of this compound. Furthermore, it details the analytical methodologies for its extraction and quantification, presenting quantitative data and experimental protocols for researchers, scientists, and drug development professionals.

Biosynthesis of this compound in Plants

This compound, like all monoterpenes, is synthesized from the condensation of two five-carbon isomers: isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1] Plants primarily utilize the methylerythritol-4-phosphate (MEP) pathway, located in the plastids, for the synthesis of these C5 precursors.[2][3]

The key steps are as follows:

  • Precursor Synthesis (MEP Pathway): The MEP pathway begins with pyruvate and glyceraldehyde-3-phosphate, ultimately yielding IPP and DMAPP.[3][4]

  • GPP Formation: Geranyl diphosphate synthase (GPPS) catalyzes the condensation of one molecule of IPP and one molecule of DMAPP to form the C10 precursor, geranyl diphosphate (GPP).[1][5]

  • This compound Synthesis: this compound synthase (MyrS), a member of the terpene synthase (TPS) family of enzymes, catalyzes the final step. It facilitates the removal of the diphosphate group from GPP, forming a transient geranyl cation.[2] Subsequent deprotonation of this cation yields the final this compound molecule.[2]

This biosynthetic pathway is tightly regulated and its activity can be influenced by developmental stage, environmental conditions, and tissue type.

Myrcene_Biosynthesis cluster_MEP Plastid (MEP Pathway) Pyruvate Pyruvate + Glyceraldehyde-3-P MEP_Intermediates MEP Pathway Intermediates Pyruvate->MEP_Intermediates IPP Isopentenyl Diphosphate (IPP) MEP_Intermediates->IPP DMAPP Dimethylallyl Diphosphate (DMAPP) MEP_Intermediates->DMAPP GPP Geranyl Diphosphate (GPP) IPP->GPP GPPS DMAPP->GPP Geranyl_Cation Geranyl Cation GPP->Geranyl_Cation this compound Synthase This compound β-Myrcene Geranyl_Cation->this compound -H⁺

Caption: this compound biosynthetic pathway in plants via the MEP pathway.

Natural Sources and Distribution of this compound

This compound is a major constituent of the essential oils of numerous plant species across various families.[1] Its concentration can vary significantly depending on the plant species, cultivar, geographical location, harvest time, and the specific plant part analyzed.[1] High concentrations of this compound are notably found in hops (Humulus lupulus), cannabis (Cannabis sativa), mangoes (Mangifera indica), lemongrass (Cymbopogon species), thyme (Thymus vulgaris), and West Indian bay tree (Pimenta racemosa).[1][6][7][8]

The distribution of this compound within a plant is not uniform. In many species, it is concentrated in specialized secretory tissues, such as the glandular trichomes of Cannabis sativa and the lupulin glands of hops.[9][10] These structures are typically most abundant on the floral and leaf surfaces of the plants.[9][11]

Table 1: Quantitative Distribution of this compound in Various Plant Species

Plant SpeciesCommon NamePlant PartThis compound ConcentrationReference(s)
Humulus lupulusHopsCones (Dry Weight)Up to 10 g/kg (1.0%)[1]
Humulus lupulus (e.g., Citra, Mosaic)HopsEssential OilUp to 70%[12]
Cannabis sativaCannabis/HempFlower Essential Oil29.4% - 65.8%[6]
Cannabis sativa (High CBD variety)Cannabis/HempFlower0.54 - 0.68 mg/g (0.05% - 0.07%)[1]
Cannabis sativa (Intermediate variety)Cannabis/HempFlower0.87 - 1.32 mg/g (0.09% - 0.13%)[1]
Thymus vulgarisWild ThymeLeavesUp to 40% (by weight of essential oil)[6]
Mangifera indicaMangoFruit PeelVaries significantly with cultivar[7][8]
Cymbopogon citratusLemongrassLeavesSignificant component of essential oil[1][7]
Pistacia lentiscusMasticGum Resin16.9% of essential oil[13]
Adenandra villosaBuchuLeaves~50% of essential oil[6]

Methodologies for this compound Analysis

The accurate quantification of this compound from plant matrices requires robust protocols for extraction and analysis. Due to this compound's volatile nature, care must be taken to minimize losses during sample preparation and processing.

Experimental Protocols

A. Extraction of this compound from Plant Material (e.g., Hops, Cannabis)

This protocol describes a common method for obtaining essential oils rich in this compound.

  • Protocol: Steam Distillation [14]

    • Sample Preparation: Air-dry or freeze-dry fresh plant material (e.g., 100 g of hop cones or cannabis flowers) to a constant weight to minimize water content. Grind the dried material to a coarse powder to increase surface area.

    • Apparatus Setup: Assemble a Clevenger-type steam distillation apparatus. Place the ground plant material into the distillation flask and add distilled water until the material is fully submerged.

    • Distillation: Heat the flask to boiling. The steam will pass through the plant material, vaporizing the volatile compounds, including this compound.

    • Condensation & Separation: The steam and volatile oil mixture is directed into a condenser. The cooled condensate flows into a graduated collection tube where the less dense essential oil separates and floats on top of the aqueous layer (hydrosol).

    • Collection: Continue the distillation for a prescribed period (e.g., 2-4 hours) until no more oil is collected. Carefully collect the oil layer using a pipette.

    • Drying and Storage: Dry the collected essential oil over anhydrous sodium sulfate to remove residual water. Store the final oil in a sealed, dark glass vial at 4°C to prevent degradation.

  • Alternative Extraction Methods:

    • Solvent Extraction: Involves macerating the plant material with a non-polar solvent like hexane or ethanol, followed by filtration and solvent evaporation.[14]

    • Supercritical CO₂ Extraction: Uses carbon dioxide under high pressure and temperature as a solvent, offering high selectivity and leaving no residual solvent.[14]

B. Quantification of this compound

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for the identification and quantification of volatile compounds like this compound. High-Performance Liquid Chromatography (HPLC) can also be utilized.[15][16]

  • Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

    • Sample Preparation: Prepare a dilute solution of the extracted essential oil (e.g., 1 µL of oil in 1 mL of hexane). If necessary, an internal standard (e.g., n-alkane) can be added for precise quantification.

    • GC-MS System:

      • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

      • Injection: Inject 1 µL of the sample solution into the GC inlet, typically in split mode (e.g., 1:50 split ratio) at an elevated temperature (e.g., 250°C).

    • Temperature Program:

      • Initial oven temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 5°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

    • Mass Spectrometry:

      • Ionization: Electron Impact (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 500.

      • Interface Temperature: 280°C.

    • Data Analysis:

      • Identification: Identify the this compound peak by comparing its retention time and mass spectrum with that of a certified reference standard. The mass spectrum of this compound shows characteristic fragments (e.g., m/z 93, 69, 41).

      • Quantification: Calculate the concentration of this compound by integrating the peak area and comparing it against a calibration curve prepared from known concentrations of a this compound standard. The result is often expressed as a percentage of the total oil composition or in mg/g of the original plant material.

  • Protocol: High-Performance Liquid Chromatography (HPLC) [15][17]

    • System: An HPLC system with a UV detector.

    • Column: A reverse-phase column such as a Phenomenex® Synergi™ Fusion-RP (150 mm × 4.6 mm, 4 µm particle size).[15][17]

    • Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 60:40, v/v).[15][17]

    • Detection: UV detection at an appropriate wavelength for this compound (e.g., ~225 nm).

    • Quantification: Similar to GC-MS, quantification is achieved by comparing the peak area of the sample to a calibration curve generated from a pure this compound standard.

Experimental Workflow Visualization

The general workflow for analyzing this compound in plant samples is a multi-step process from sample collection to final data interpretation.

Myrcene_Analysis_Workflow Plant_Material Plant Material (e.g., Hops, Cannabis) Preparation Sample Preparation (Drying, Grinding) Plant_Material->Preparation Extraction Extraction (e.g., Steam Distillation) Preparation->Extraction Essential_Oil Essential Oil Extraction->Essential_Oil Dilution Dilution & Standard Addition Essential_Oil->Dilution Analysis Analytical Separation (GC or HPLC) Dilution->Analysis Detection Detection (MS or UV) Analysis->Detection Data_Processing Data Processing (Peak Integration) Detection->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification

Caption: General experimental workflow for this compound quantification.

Conclusion

This compound is a fundamentally important monoterpene with widespread distribution in the plant kingdom, synthesized via the MEP pathway from GPP. Its concentration is particularly high in commercially significant plants like hops and cannabis, where it is localized in specialized glandular structures. The accurate analysis of this compound relies on established protocols for extraction, such as steam distillation, and quantification, primarily through GC-MS. The detailed methodologies and data presented in this guide serve as a valuable resource for professionals in phytochemical research and drug development, facilitating further exploration of this compound's properties and applications.

References

Anxiolytic properties of myrcene in animal models

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Anxiolytic Properties of Myrcene in Animal Models

Introduction

This compound (specifically β-myrcene) is a naturally occurring monoterpene found in the essential oils of numerous plant species, including hops, cannabis, lemongrass, and verbena.[1][2] It is widely used as a flavoring and aroma agent in the food, beverage, and cosmetic industries.[1] Beyond its commercial applications, this compound has garnered significant scientific interest for its potential therapeutic properties, which include analgesic, sedative, anti-inflammatory, antioxidant, and anxiolytic effects.[3][4] This technical guide provides a comprehensive overview of the anxiolytic properties of this compound as investigated in animal models, focusing on quantitative data, detailed experimental protocols, and the underlying neurobiological mechanisms. The information is intended for researchers, scientists, and professionals in the field of drug development.

Animal Models for Assessing Anxiolytic Activity

The evaluation of potential anxiolytic compounds relies on standardized behavioral tests in animals that are designed to model anxiety-like states. The most common assays used in this compound research include the Elevated Plus Maze (EPM), and the Light-Dark Box test.

  • Elevated Plus Maze (EPM): This test is a widely used and validated model for assessing anxiety-like behavior in rodents.[5][6] The apparatus consists of a plus-shaped maze elevated above the ground, with two open arms and two arms enclosed by walls.[5] The test is based on the conflict between the rodent's innate tendency to explore a novel environment and its aversion to open, elevated spaces.[7] A reduction in anxiety is inferred when the animal spends more time in and enters the open arms more frequently.[5][7]

  • Light-Dark Box Test: This model also capitalizes on the conflict between exploration and aversion.[8] The apparatus is a box divided into a large, brightly illuminated compartment and a smaller, dark compartment.[9][10] Rodents naturally prefer darker areas; however, their exploratory drive encourages them to venture into the lit area.[9] Anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions between the two compartments.[9][10]

Quantitative Data on the Anxiolytic Effects of this compound

The existing literature presents some conflicting findings regarding the anxiolytic efficacy of β-myrcene in animal models. While some studies report anxiolytic-like effects, others have failed to demonstrate such activity. A summary of key quantitative findings is presented below.

Study (Reference)Animal ModelSpeciesThis compound Dose & RouteKey FindingsAnxiolytic Effect
da-Silva et al.[1][11]Elevated Plus MazeRats & Mice1 g/kg (oral)No significant effect on exploratory or emotional behavior.Not Observed
Undisclosed Study[12][13][14]Elevated Plus MazeMiceVaporized (5% terpene mixture)Anxiolytic effects observed in female mice after repeated 30-min exposure and in male mice after a single short exposure.Observed (Sex- and exposure-dependent)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for the key behavioral assays used to evaluate the anxiolytic properties of this compound.

Elevated Plus Maze (EPM) Protocol
  • Apparatus: A plus-shaped maze, typically made of a non-reflective material, elevated 50-80 cm above the floor.[5][15] For rats, the arms are approximately 50 cm long and 10 cm wide.[7] For mice, the dimensions are smaller, around 35 cm long and 5 cm wide.[7] Two opposite arms are enclosed by high walls (20-30 cm), while the other two are open, sometimes with a small ledge to prevent falls.[5][7]

  • Procedure:

    • Animals are habituated to the testing room for at least 30-45 minutes before the trial.[15][16]

    • If applicable, this compound or a vehicle control is administered at a predetermined time before the test.

    • Each animal is placed individually in the center of the maze, facing an open arm.[5][16]

    • The animal is allowed to explore the maze for a 5-minute session.[5][16]

    • Behavior is recorded by an overhead video camera and analyzed using tracking software.[6][7]

    • The maze is cleaned thoroughly between trials to eliminate olfactory cues.[7]

  • Parameters Measured:

    • Time spent in the open arms (s)

    • Time spent in the closed arms (s)

    • Number of entries into the open arms

    • Number of entries into the closed arms

    • Total distance traveled (to assess general locomotor activity)

Light-Dark Box Test Protocol
  • Apparatus: A rectangular box divided into two compartments.[9] The light compartment is typically two-thirds of the total area, brightly lit (e.g., >300 lux), and open-topped.[8][9] The dark compartment is one-third of the area, covered, and dark.[8][9] An opening connects the two compartments.[9]

  • Procedure:

    • Animals are habituated to the testing room prior to the experiment.

    • This compound or a vehicle is administered as required by the study design.

    • The animal is placed in the center of the light compartment and allowed to explore freely for a set duration, typically 5-10 minutes.[9]

    • An automated system or video recording is used to track the animal's movement.[9]

    • The apparatus is cleaned between animals.

  • Parameters Measured:

    • Time spent in the light compartment (s)

    • Time spent in the dark compartment (s)

    • Latency to first enter the dark compartment (s)

    • Number of transitions between compartments[9]

    • Total locomotor activity

Visualization of Experimental Workflows

Elevated Plus Maze Experimental Workflow

EPM_Workflow cluster_pre_test Pre-Test Phase cluster_test Test Phase cluster_post_test Post-Test Phase Habituation Animal Habituation (30-45 min) Administration This compound/Vehicle Administration Habituation->Administration Placement Place Animal in Center of EPM Administration->Placement Exploration Allow 5-min Exploration Placement->Exploration Recording Record Behavior (Video Tracking) Exploration->Recording Analysis Data Analysis Recording->Analysis Cleaning Clean Apparatus Recording->Cleaning

Caption: Workflow for the Elevated Plus Maze test.

Light-Dark Box Experimental Workflow

LDB_Workflow cluster_pre Pre-Test cluster_main Test cluster_post Post-Test Habituate Habituate Animal to Room Administer Administer Compound (this compound/Vehicle) Habituate->Administer Place Place Animal in Light Compartment Administer->Place Explore Allow 5-10 min Free Exploration Place->Explore Record Record with Video System Explore->Record Analyze Analyze Behavioral Parameters Record->Analyze Clean Clean Apparatus for Next Subject Record->Clean

Caption: Workflow for the Light-Dark Box test.

Proposed Mechanism of Action: GABAergic System Modulation

The primary inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA), plays a crucial role in regulating anxiety.[17] The anxiolytic effects of many compounds, including benzodiazepines, are mediated through the enhancement of GABAergic neurotransmission, primarily at the GABA-A receptor.[18][19] Research suggests that this compound's anxiolytic and sedative properties may also involve the GABAergic system.[3][20] It is hypothesized that this compound may act as a positive allosteric modulator of GABA-A receptors, thereby enhancing the inhibitory effects of GABA. This leads to a reduction in neuronal excitability in brain regions associated with anxiety, such as the amygdala.[17][18]

Proposed this compound Signaling Pathway

Myrcene_GABA_Pathway This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Positive Allosteric Modulation Chloride_Channel Cl- Channel Opening GABA_A_Receptor->Chloride_Channel GABA GABA GABA->GABA_A_Receptor Binds Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anxiolytic_Effect Anxiolytic Effect Reduced_Excitability->Anxiolytic_Effect

Caption: Proposed GABAergic pathway for this compound.

Discussion and Future Directions

The evidence for the anxiolytic properties of this compound in animal models is currently mixed. While some studies, particularly those using vaporized administration, have shown anxiolytic-like effects that are dependent on sex and exposure duration, other studies using high oral doses have not observed these effects.[1][11][12] This discrepancy could be due to differences in administration route, dosage, animal species, or specific experimental protocols. The sedative properties of this compound are more consistently reported, which may contribute to its perceived anxiolytic effects in some contexts.[3][20]

The proposed mechanism of action centers on the modulation of the GABAergic system, a common pathway for anxiolytic drugs.[3][18][20] However, further research is needed to definitively characterize this compound's interaction with GABA-A receptors and to explore other potential neurochemical pathways, such as the serotonergic or endocannabinoid systems.[21]

For drug development professionals, this compound presents an interesting natural compound with potential therapeutic applications. However, the lack of robust and consistent data in animal models, coupled with a near absence of human studies, highlights the need for further investigation.[1][2] Future research should focus on:

  • Dose-response studies using various administration routes.

  • Direct investigation of this compound's effects on GABA-A receptor subtypes.

  • Exploration of potential synergistic effects with other phytochemicals (the "entourage effect").[14]

  • Well-controlled clinical trials to assess the efficacy and safety of this compound in human populations.

References

A Comprehensive Technical Guide on the Anti-inflammatory and Analgesic Properties of β-Myrcene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-Myrcene, a naturally occurring monoterpene and a primary component of the essential oils of numerous plant species, has garnered significant scientific interest for its therapeutic potential. Extensive preclinical research has demonstrated its potent anti-inflammatory and analgesic properties. This technical guide provides an in-depth review of the current understanding of β-myrcene's mechanisms of action, summarizing key quantitative data from various experimental models and detailing the associated experimental protocols. The guide also includes visualizations of the core signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in the field of drug development.

Introduction to β-Myrcene

Myrcene (7-methyl-3-methylene-1,6-octadiene) is an acyclic monoterpene found in high concentrations in plants such as hops, cannabis, lemongrass, and verbena.[1] It is a widely used flavoring and aroma agent in the food, beverage, and cosmetic industries.[1] Beyond its commercial applications, β-myrcene has been the subject of numerous studies investigating its pharmacological activities, including sedative, antioxidant, and, most notably, anti-inflammatory and analgesic effects.[2][3] This document synthesizes the key findings related to these latter properties, focusing on the underlying molecular mechanisms.

Anti-inflammatory Properties of β-Myrcene

β-Myrcene exerts its anti-inflammatory effects through the modulation of several key signaling pathways and the inhibition of pro-inflammatory mediators.[4] In vitro and in vivo studies have shown its efficacy in various models of inflammation.

Mechanisms of Anti-inflammatory Action

This compound's anti-inflammatory activity is attributed to its ability to suppress the production of crucial inflammatory molecules and modulate intracellular signaling cascades.

  • Inhibition of Pro-inflammatory Mediators: this compound has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), two key mediators of inflammation.[2][5] It also downregulates the expression of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-4 (IL-4), Interleukin-6 (IL-6), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α).[4][5]

  • Modulation of Inflammatory Enzymes: The compound can influence the activity of inflammatory enzymes. It has been demonstrated to reduce the expression of inducible nitric oxide synthase (iNOS) and Cyclooxygenase-2 (COX-2), which are responsible for the synthesis of NO and prostaglandins, respectively.[4][6]

  • Signaling Pathway Regulation: this compound's effects are mediated through the inhibition of critical inflammatory signaling pathways. It has been shown to suppress the activation of Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK1/2, JNK, and p38) and the Nuclear Factor-kappa B (NF-κB) pathway.[2][7][8] By inhibiting these pathways, this compound effectively reduces the transcription of numerous genes involved in the inflammatory response.

Quantitative Data on Anti-inflammatory Effects

The following table summarizes quantitative data from key studies investigating the anti-inflammatory properties of this compound.

Model/Assay Organism/Cell Line This compound Dose/Concentration Key Findings Reference
Dextran Sodium Sulfate (DSS)-induced colitisMice50 and 100 mg/kgSignificantly inhibited the increase in Disease Activity Index (DAI) scores and myeloperoxidase (MPO) activity. Restored colon length and suppressed protein and mRNA levels of IL-6, IL-1β, and TNF-α.[7][9]
IL-1β-induced inflammationHuman Chondrocytes25–50 µg/mLDecreased IL-1β-induced NF-κB and JNK activation. Reduced expression of iNOS and catabolic genes (MMP-1, MMP-13) while increasing anticatabolic genes (TIMP-1, TIMP-3).[1][2]
IL-1β-induced NO productionHuman Chondrocytes50 µg/mL (IC50: 37.3 µg/mL)Significantly diminished IL-1β-induced iNOS mRNA (by 78%) and protein levels (by 69%).[10]
Lipopolysaccharide (LPS)-induced pleurisyMiceNot specifiedInhibited inflammatory response, including cell migration and production of nitric oxide. Also inhibited IFN-γ and IL-4.[2][5]
Adjuvant monoarthritisMale Wistar Rats1 and 5 mg/kg (s.c.)Reduced leukocyte rolling in the joint microvasculature.[6]
Signaling Pathway Diagram

The following diagram illustrates the key anti-inflammatory signaling pathways modulated by β-myrcene.

Myrcene_Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, IL-1β, DSS) MAPK MAPK Pathway (ERK1/2, p38, JNK) Inflammatory_Stimuli->MAPK NF_kB NF-κB Pathway Inflammatory_Stimuli->NF_kB This compound β-Myrcene This compound->MAPK Inhibits This compound->NF_kB Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK->Pro_inflammatory_Cytokines NF_kB->Pro_inflammatory_Cytokines Inflammatory_Enzymes Inflammatory Enzymes (iNOS, COX-2) NF_kB->Inflammatory_Enzymes Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Inflammatory_Mediators Inflammatory Mediators (NO, PGE₂) Inflammatory_Enzymes->Inflammatory_Mediators Inflammatory_Mediators->Inflammation

This compound's Anti-inflammatory Signaling Cascade.

Analgesic Properties of β-Myrcene

β-Myrcene has demonstrated significant pain-relieving effects in various preclinical models of pain. Its analgesic actions are complex, involving both central and peripheral nervous system mechanisms.

Mechanisms of Analgesic Action

This compound's antinociceptive effects are mediated through interactions with several receptor systems.

  • Peripheral Analgesia: this compound's peripheral analgesic effects are partly due to the inhibition of prostaglandin E2 (PGE₂) release, which reduces the sensitization of peripheral nociceptors.[5] This mechanism is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs).

  • Central Analgesia and Opioid System: Studies have shown that this compound's analgesic effect can be blocked by naloxone, an opioid receptor antagonist, suggesting an interaction with the endogenous opioid system.[2] This implies that this compound may stimulate the release of endogenous opioids.[2]

  • Adrenergic System: The antinociceptive action of this compound is also antagonized by yohimbine, an α2-adrenergic receptor antagonist, indicating the involvement of the noradrenergic system.[2]

  • Cannabinoid System: Recent research indicates that this compound's analgesic effects in chronic inflammatory pain are mediated via cannabinoid receptors.[6] In a rat model of arthritis, the antinociceptive effects of locally administered this compound were blocked by both CB1 and CB2 receptor antagonists.[6][11]

  • TRPV1 Channel Interaction: this compound may also play a role in treating pain through its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is involved in peripheral nociception.[1][12]

Quantitative Data on Analgesic Effects

The following table summarizes quantitative data from key studies investigating the analgesic properties of this compound.

Model/Assay Organism This compound Dose/Route Key Findings Reference
Acetic Acid Writhing TestMice10 & 20 mg/kg (i.p.)Significantly inhibited pain perception (peripheral analgesia).[5]
Hot Plate TestMice10 & 20 mg/kg (i.p.)Significantly inhibited pain perception (central analgesia).[5]
Rat Paw Test (PGE₂-induced hyperalgesia)RatsNot specified (Oral)Inhibited hyperalgesia induced by PGE₂.[5]
Adjuvant Monoarthritis (von Frey hair algesiometry)Male Wistar Rats1 and 5 mg/kg (s.c.)Dose-dependently reduced secondary allodynia. The 1 mg/kg dose improved nociception by 211.0 ± 17.93% and the 5 mg/kg dose by 269.3 ± 63.27% at 120 min.[6][13]
Neuropathic Pain ModelMale and Female Mice1-200 mg/kg (i.p.)Dose-dependently increased mechanical nociceptive thresholds. Potency was greater in females. The effect was inhibited by a CB1 antagonist.[14]
Analgesic Mechanisms Diagram

The following diagram illustrates the proposed analgesic mechanisms of β-myrcene.

Myrcene_Analgesic_Mechanisms cluster_Peripheral Peripheral Actions cluster_Central Central Actions This compound β-Myrcene PGE2_Release Prostaglandin E₂ Release This compound->PGE2_Release Inhibits Opioid_Receptors Endogenous Opioid System (μ-opioid receptors) This compound->Opioid_Receptors Activates Adrenergic_Receptors Adrenergic System (α₂-adrenoceptors) This compound->Adrenergic_Receptors Activates Cannabinoid_Receptors Cannabinoid System (CB₁/CB₂ Receptors) This compound->Cannabinoid_Receptors Activates TRPV1 TRPV1 Channels This compound->TRPV1 Modulates Peripheral_Nociceptors Peripheral Nociceptors CNS Central Nervous System (CNS) Peripheral_Nociceptors->CNS Pain Signal Analgesia Analgesia CNS->Analgesia PGE2_Release->Peripheral_Nociceptors Sensitizes Opioid_Receptors->CNS Modulates Pain Transmission Adrenergic_Receptors->CNS Modulates Pain Transmission Cannabinoid_Receptors->Peripheral_Nociceptors Reduces Nociceptor Activity TRPV1->Peripheral_Nociceptors Modulates Nociception

Proposed Analgesic Mechanisms of β-Myrcene.

Detailed Experimental Protocols

This section provides an overview of the methodologies employed in key studies to evaluate the properties of this compound.

Rat Adjuvant Monoarthritis Model
  • Objective: To assess the anti-inflammatory and analgesic effects of this compound in a model of chronic arthritis.[6][13]

  • Animal Model: Male Wistar rats.

  • Induction of Arthritis: Chronic arthritis is induced by an intra-articular injection of Freund's Complete Adjuvant (FCA) into the right knee joint.

  • Drug Administration: this compound (e.g., 1 and 5 mg/kg) is administered locally via subcutaneous (s.c.) injection around the arthritic knee.

  • Pain Assessment (Analgesia): Joint pain is assessed using von Frey hair algesiometry. This test measures the withdrawal threshold of the paw to a mechanical stimulus. An increase in the withdrawal threshold indicates an analgesic effect.

  • Inflammation Assessment:

    • Intravital Microscopy: This technique is used to visualize and quantify leukocyte trafficking (e.g., rolling and adhesion) within the microvasculature of the synovial membrane, providing a direct measure of the inflammatory response.

    • Laser Speckle Contrast Analysis: Measures blood flow in the joint, as inflammation is often associated with hyperemia.

  • Cytokine Analysis: Blood samples are collected, and serum levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) are quantified using methods like ELISA or multiplex bead arrays (e.g., Bio-Plex).[6]

  • Receptor Antagonist Studies: To determine the involvement of specific receptors, animals are pre-treated with antagonists such as AM281 (CB1 antagonist) or AM630 (CB2 antagonist) before this compound administration.[6]

Dextran Sodium Sulfate (DSS)-Induced Colitis Model
  • Objective: To evaluate the anti-inflammatory effect of this compound on colon inflammation.[8][9]

  • Animal Model: Mice.

  • Induction of Colitis: Mice are given DSS (e.g., 2%) in their drinking water for a specified period to induce acute colitis.

  • Drug Administration: β-myrcene (e.g., 50 and 100 mg/kg) is administered orally.

  • Assessment of Colitis Severity:

    • Disease Activity Index (DAI): A composite score based on weight loss, stool consistency, and the presence of blood in the stool.

    • Colon Length: Inflammation typically leads to a shortening of the colon; thus, colon length is measured post-mortem.

    • Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils. Its activity in colon tissue is measured as a marker of neutrophil infiltration.

  • Molecular Analysis:

    • Cytokine Measurement: Protein and mRNA levels of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) in colon tissue are quantified by ELISA and qRT-PCR, respectively.

    • Western Blot: Used to assess the phosphorylation status of proteins in the MAPK and NF-κB signaling pathways to determine if this compound inhibits their activation.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for evaluating this compound in an animal model of inflammation.

Experimental_Workflow Start Start: Animal Model Selection (e.g., Mice, Rats) Induction Induction of Pathology (e.g., DSS Colitis, FCA Arthritis) Start->Induction Grouping Animal Grouping (Vehicle, this compound Doses, Positive Control) Induction->Grouping Treatment Drug Administration (e.g., Oral, s.c.) Grouping->Treatment Monitoring In-life Monitoring (e.g., DAI, Body Weight) Treatment->Monitoring Behavioral Behavioral Testing (e.g., von Frey Algesiometry) Monitoring->Behavioral Termination Euthanasia & Tissue Collection (e.g., Colon, Blood, Joint) Behavioral->Termination Analysis Ex-vivo / Molecular Analysis Termination->Analysis Data_Analysis Statistical Data Analysis Analysis->Data_Analysis Histopathology Histopathology Analysis->Histopathology Biochemical Biochemical Assays (MPO, ELISA) Analysis->Biochemical Molecular Molecular Biology (qRT-PCR, Western Blot) Analysis->Molecular Conclusion Conclusion Data_Analysis->Conclusion

Generalized Experimental Workflow.

Conclusion

The body of preclinical evidence strongly supports the anti-inflammatory and analgesic properties of β-myrcene. Its multifaceted mechanism of action, involving the inhibition of key inflammatory mediators and the modulation of multiple signaling pathways including the opioid and cannabinoid systems, makes it a compelling candidate for further investigation. The data summarized in this guide highlight its potential for development as a therapeutic agent for inflammatory and pain-related conditions. However, it is crucial to note that the majority of the research has been conducted in animal models.[15] Rigorous, well-controlled clinical trials in humans are necessary to validate these promising preclinical findings and to establish the safety and efficacy of this compound for therapeutic use.[3]

References

Methodological & Application

Application Note: Myrcene as a Standard for Terpene Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Terpenes are a large and diverse class of organic compounds produced by a variety of plants, and are responsible for their characteristic aromas and flavors.[1] In the context of cannabis, terpenes are gaining significant attention for their potential therapeutic effects and their contribution to the "entourage effect," where they may modulate the effects of cannabinoids. Accurate quantification of terpenes is therefore critical for researchers, cultivators, and drug development professionals to ensure product consistency, quality, and desired therapeutic outcomes. Myrcene, an acyclic monoterpene, is often the most abundant terpene found in cannabis varieties, making it an essential component and a reliable standard in analytical testing workflows. This document provides detailed protocols and data for using this compound as an analytical standard in the quantitative analysis of terpenes, primarily using Gas Chromatography (GC).

This compound: Properties of an Analytical Standard

This compound (β-Myrcene) is a volatile monoterpene with a characteristic earthy and musky scent.[2] Its physical and chemical properties make it suitable for use as a standard in chromatographic techniques. An analytical standard grade of this compound should be used for quantitative analysis to ensure accuracy and reliability.[3]

Table 1: Physicochemical Properties of this compound Analytical Standard

Property Value
Chemical Formula C₁₀H₁₆[4]
Molecular Weight 136.23 g/mol [4]
CAS Number 123-35-3
Appearance Colorless to pale straw-colored oily liquid[4]
Boiling Point 167 °C[5]
Density 0.791 g/mL at 25 °C[5]
Purity (Assay) ≥90.0% (by GC)[3]
Storage Temperature −20°C

| Solubility | Insoluble in water[4] |

Experimental Protocols

Protocol 1: Preparation of Stock and Calibration Standards

Accurate preparation of standards is fundamental for reliable quantification. This protocol details the preparation of a this compound stock solution and subsequent serial dilutions to create calibration standards. Ethyl acetate is a commonly used solvent for this purpose.[6][7]

Materials:

  • This compound analytical standard (≥90.0% purity)[3]

  • Ethyl Acetate (HPLC or GC grade)

  • n-Tridecane (Internal Standard, optional but recommended)[6][7]

  • Volumetric flasks (Class A)

  • Micropipettes and tips

  • Analytical balance

Procedure:

  • Internal Standard (IS) Preparation (Optional):

    • Prepare a 100 µg/mL solution of n-Tridecane in ethyl acetate. This solution will be used to dilute samples and calibration standards.[6][7] n-Tridecane is a suitable IS as its retention time typically falls between monoterpenes and sesquiterpenes and it is not naturally present in cannabis.[8]

  • Primary Stock Standard Solution (e.g., 1.0 mg/mL):

    • Accurately weigh a specific amount of this compound analytical standard.

    • Dissolve it in a known volume of ethyl acetate to achieve a final concentration of 1.0 mg/mL (1000 µg/mL).[6]

    • Note: This stock solution can also be a mixture of several terpenes, each at a concentration of 1.0 mg/mL.[6]

  • Serial Dilutions for Calibration Curve:

    • From the primary stock solution, perform serial dilutions to prepare a series of working standards. A typical calibration range is 1–100 µg/mL.[6][9]

    • For a six-point calibration curve (1, 5, 10, 25, 50, 100 µg/mL), dilute the stock solution accordingly using ethyl acetate (or the IS solution).[6]

    • Ensure each calibration standard contains a constant concentration of the internal standard (e.g., 100 µg/mL of n-tridecane) if one is being used.[6][8]

  • Storage:

    • Store all standard solutions at −20°C in amber vials to prevent degradation from light and heat.

G cluster_prep Standard Preparation Workflow cluster_storage Storage stock Prepare 1.0 mg/mL This compound Stock Solution in Ethyl Acetate dilution1 Dilute Stock to 100 µg/mL stock->dilution1 dilution2 Dilute Stock to 10 µg/mL stock->dilution2 dilution3 Dilute Stock to 1.0 µg/mL stock->dilution3 cal_points Prepare 6-Point Calibration Curve (1, 5, 10, 25, 50, 100 µg/mL) with Internal Standard dilution1->cal_points dilution2->cal_points dilution3->cal_points store Store all solutions at -20°C in amber vials cal_points->store

Caption: Workflow for preparing this compound calibration standards.

Protocol 2: Terpene Quantification by GC-FID

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used technique for terpene analysis.[1][10] The following is a general protocol for the quantification of terpenes in a plant matrix (e.g., cannabis flower) using this compound as a calibration standard.

1. Sample Preparation:

  • Drying and Grinding: Dry plant material (e.g., 1.0 g) at 50°C for 24 hours and grind to a fine powder.[6]

  • Extraction: Place the powdered sample into a 15-mL centrifuge tube. Add 10 mL of the extraction solution (ethyl acetate containing the internal standard, e.g., 100 µg/mL n-tridecane).[6]

  • Sonication: Sonicate the mixture for 15 minutes to ensure efficient extraction of terpenes.[6]

  • Centrifugation: Centrifuge the mixture at 3000 rpm for 5 minutes.[6]

  • Collection: Carefully collect the clear supernatant for GC-FID analysis. Filtration is typically not required if the supernatant is clear.[6]

2. GC-FID Analysis:

  • Injection: Inject an aliquot (e.g., 2 µL) of the sample extract and each calibration standard into the GC-FID system.[6]

  • Instrument Conditions: Use optimized GC-FID conditions to achieve good separation of terpenes. Example parameters are provided in Table 2.

Table 2: Example GC-FID Method Parameters for Terpene Analysis

Parameter Setting
GC System Agilent 7890B or equivalent[6]
Column DB-5MS (30 m x 0.25 mm, 0.25 µm film) or equivalent[6]
Carrier Gas Helium at 1.2 mL/min[6]
Inlet Temperature 250°C[6]
Injection Mode Split (15:1 ratio)[6]
Oven Program 70°C for 2 min, ramp 3°C/min to 85°C, ramp 2°C/min to 165°C (hold 1 min), ramp 30°C/min to 250°C (hold 20 min)[6]
Detector Flame Ionization Detector (FID)
Detector Temp. 300°C[6]

| Gas Flows (FID) | Hydrogen: 40 mL/min, Air: 500 mL/min, Makeup (He): 27 mL/min[6] |

3. Data Analysis:

  • Identification: Identify this compound and other terpenes in the sample chromatogram by comparing their retention times with those of the authenticated standards.

  • Calibration Curve: Generate a calibration curve for this compound by plotting the peak area ratio (this compound peak area / IS peak area) against the concentration of the prepared standards.

  • Quantification: Use the linear regression equation (y = mx + c) from the calibration curve to calculate the concentration of this compound in the prepared sample. The concentration in the original plant material is then calculated back, typically expressed as mg/g.[6]

G cluster_sample Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing start Weigh 1.0g of dried, ground sample extract Add 10mL Ethyl Acetate with Internal Standard start->extract sonicate Sonicate for 15 min extract->sonicate centrifuge Centrifuge at 3000 rpm for 5 min sonicate->centrifuge collect Collect clear supernatant centrifuge->collect inject Inject 2µL into GC-FID collect->inject separate Chromatographic Separation (DB-5MS Column) inject->separate detect FID Detection separate->detect identify Identify Peaks by Retention Time detect->identify quantify Quantify using Calibration Curve identify->quantify report Report Concentration (mg/g) quantify->report

Caption: General experimental workflow for terpene quantification.

Method Validation and Performance Data

A validated analytical method is crucial for obtaining accurate and reproducible results. The performance of a GC-FID or GC-MS method for terpene analysis using standards like this compound is assessed by its linearity, sensitivity (LOD/LOQ), accuracy, and precision.[6][7]

Table 3: Example Method Validation Data for Terpene Analysis by GC

Parameter This compound General Terpenes
Linearity (r²) >0.99 >0.99[6][7]
Calibration Range 0.75 - 100 µg/mL 1 - 100 µg/mL[6][8]
Limit of Detection (LOD) 0.25 µg/mL 0.3 µg/mL[6][8]
Limit of Quantification (LOQ) 0.75 µg/mL 1.0 µg/mL[6][8]
Accuracy (% Recovery) 96.0% 89% - 111%[6][8]

| Precision (%RSD) | <10% | <10%[6][7] |

Data synthesized from published methods for cannabis terpene analysis.[6][7][8]

This compound serves as an effective and essential analytical standard for the quantitative analysis of terpenes in various matrices, including cannabis, food, and fragrances. Its prevalence in many natural products makes it a key analyte for profiling. By following validated protocols for standard preparation, sample extraction, and GC analysis, researchers and drug development professionals can achieve reliable and accurate quantification of this compound and other related terpenes, ensuring product quality, safety, and efficacy. The methods described provide a robust framework for incorporating this compound into routine terpene analysis.

References

Application Notes & Protocols: In Vivo Experimental Design for Myrcene's Therapeutic Effects

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Myrcene (specifically β-myrcene) is a prevalent monoterpene found in numerous plants, including hops, cannabis, and lemongrass.[1][2] It is a significant contributor to the aroma and flavor profiles of these plants and is widely used as a food additive.[1] Preclinical research, primarily in animal models, has highlighted its potential therapeutic benefits, including analgesic, anti-inflammatory, anxiolytic, and sedative properties.[1][2] this compound may also enhance the transport of cannabinoids across the blood-brain barrier, suggesting a role in synergistic effects, often termed the "entourage effect".[1][3] These promising findings necessitate standardized and detailed in vivo experimental designs to rigorously evaluate its efficacy and mechanisms of action for potential drug development.

This document provides comprehensive application notes and protocols for designing and conducting in vivo experiments to test the primary therapeutic effects of this compound in rodent models.

General Considerations: Pharmacokinetics and Dosing

Before initiating any in vivo study, understanding the pharmacokinetic profile and establishing an appropriate dosing regimen is critical.

Pharmacokinetics: Studies in rats have shown that after oral administration of 1.0 g/kg bw β-myrcene, peak blood levels of 14.1 ± 3.0 μg/mL were detected at 60 minutes.[4] The elimination half-life is approximately 285 minutes, with excretion primarily through urine.[4] this compound distributes to various tissues, including adipose tissue, liver, brain, and kidneys.[4]

Dosing: The dosage of this compound can vary significantly depending on the intended effect being studied. Doses in rodent models have ranged from 10 mg/kg to as high as 1 g/kg.[4][5][6] It is recommended to perform a dose-response study to determine the optimal concentration for the desired biological effect.

Table 1: Summary of this compound Doses Used in Rodent In Vivo Studies

Effect Studied Species Dose Range (mg/kg) Route of Administration Key Findings Reference
AnalgesiaMouse10 - 200Intraperitoneal (i.p.)Dose-dependent increase in mechanical nociceptive thresholds.[5]
AnalgesiaMouse10Intraperitoneal (i.p.)Antinociceptive effect antagonized by naloxone, suggesting opioid system involvement.[4]
Sedative/Motor RelaxantMouse100 - 200Not specifiedInduced motor relaxant effects and increased barbiturate-induced sleeping time.[7]
Sedative/HypnoticMouse50 - 200Not specifiedProlonged sleep duration and decreased sleep latency.[8]
Neuroprotection (Alzheimer's Model)Mouse100 - 200Intraperitoneal (i.p.)Reversed neurobehavioral and neuropathological effects.[9]
Hepatic EncephalopathyRat10 - 50OralDose-dependently reduced cerebral edema and oxidative stress.[10]
NeurobehavioralRat/Mouse1000Oral (p.o.)No demonstrable effect on exploratory behavior, anxiety, or seizures at this dose.[6]

Experimental Workflow

A standardized workflow is essential for reproducibility. The following diagram outlines a general experimental plan for assessing the in vivo effects of this compound.

G General In Vivo Experimental Workflow for this compound cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Animal Acclimatization (7-14 days) B Baseline Behavioral/ Physiological Measurements A->B C Randomization into Experimental Groups B->C D Administration: - Vehicle Control - this compound (Dose 1, 2, 3) - Positive Control C->D E Behavioral & Physiological Testing (e.g., Hot Plate, EPM, Paw Edema) D->E F Euthanasia & Tissue Collection (e.g., Brain, Blood, Liver) E->F I Statistical Data Analysis E->I G Biochemical Assays (e.g., ELISA, Western Blot) F->G H Histopathological Analysis F->H G->I H->I J Results & Conclusion I->J G Proposed Analgesic Signaling Pathways of this compound cluster_opioid Opioid & Adrenergic System cluster_trpv1 TRPV1 Channel Modulation This compound This compound A2A α2-Adrenoceptor This compound->A2A Activates TRPV1 TRPV1 Channel This compound->TRPV1 Activates/ Modulates EO Endogenous Opioid Release A2A->EO OR Opioid Receptors EO->OR Analgesia Analgesia (Reduced Pain Sensation) OR->Analgesia Ca Ca2+ Influx TRPV1->Ca Ca->Analgesia Leads to desensitization G Proposed Anti-inflammatory Signaling Pathway of this compound Stimulus Inflammatory Stimulus (e.g., IL-1β) MAPK MAP Kinase Pathway Stimulus->MAPK NFkB NF-κB Pathway Stimulus->NFkB This compound This compound This compound->MAPK Inhibits This compound->NFkB Inhibits Mediators Pro-inflammatory Mediators (iNOS, COX-2, Cytokines) MAPK->Mediators NFkB->Mediators Inflammation Inflammation Mediators->Inflammation

References

Application Notes and Protocols for Determining Myrcene Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myrcene, a naturally occurring monoterpene found in various plants such as hops, cannabis, and lemongrass, has garnered significant interest for its diverse biological activities, including potential anticancer properties.[1][2] Preclinical studies have demonstrated that this compound exhibits cytotoxic effects against a range of cancer cell lines, including breast, colon, lung, and cervical cancer.[1][2][3] The primary mechanisms underlying its cytotoxicity involve the induction of apoptosis, oxidative stress, and DNA damage.[4][5][6] These application notes provide detailed protocols for assessing the cytotoxic effects of this compound in cell culture using standard assays.

Data Presentation

The cytotoxic potential of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of this compound required to inhibit 50% of cell growth or viability. These values can vary depending on the cell line and the assay conditions.

Cell LineCancer TypeIC50 ValueReference
MCF-7Breast Carcinoma291 µM[1]
HT-29Colon AdenocarcinomaNot explicitly stated, but cytotoxic effects observed[1][2]
P388LeukemiaNot explicitly stated, but cytotoxic effects observed[1][2]
A549Lung AdenocarcinomaIC50 as low as 0.5 µg/mL (approximately 3.67 µM)[4][7]
SCC-9Oral Squamous Carcinoma10 µM[4]
HeLaCervical CarcinomaCytotoxic effects observed at nanomolar concentrations[2][3][7]
HepG2Hepatocellular Carcinoma74 - 98 µM[2]
B16-F10Mouse Melanoma74 - 98 µM[2]

Experimental Protocols

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

Materials:

  • This compound (ensure high purity)

  • Dimethyl sulfoxide (DMSO) for dissolving this compound

  • Target cancer cell lines and appropriate culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)[4]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.[8] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a negative control (medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[9]

  • Formazan Solubilization:

    • For adherent cells, carefully aspirate the medium containing MTT.

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4][7]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Membrane Integrity Assessment using LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon membrane damage.

Materials:

  • This compound

  • Target cancer cell lines and appropriate culture medium

  • 96-well plates

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. It is crucial to include the following controls on each plate:[8][10]

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with a lysis buffer (provided in the kit).

    • Background control: Culture medium without cells.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 400 x g for 5 minutes.[11] Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new 96-well plate.[12]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 100 µL of the reaction mixture to each well containing the supernatant.[12]

    • Incubate the plate for 30 minutes at room temperature, protected from light.[12]

  • Absorbance Measurement: Add 50 µL of the stop solution (if provided in the kit) to each well. Measure the absorbance at 490 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:[13]

    • % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Apoptosis Detection using Annexin V/PI Staining

The Annexin V/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.

Materials:

  • This compound

  • Target cancer cell lines and appropriate culture medium

  • 6-well plates or T25 flasks

  • Annexin V-FITC/PI apoptosis detection kit (commercially available)

  • 1X Binding Buffer (provided in the kit)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates or T25 flasks and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.

    • Centrifuge the cell suspension at 400-600 x g for 5 minutes.[1]

    • Wash the cells twice with cold PBS.

  • Annexin V/PI Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[1]

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution to the cell suspension.[1]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour of staining.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation & Treatment cluster_assays Cytotoxicity Assays cluster_readout Data Acquisition & Analysis seed Seed Cells in Plates treat Treat with this compound seed->treat mtt MTT Assay treat->mtt Metabolic Activity ldh LDH Assay treat->ldh Membrane Integrity apop Annexin V/PI Assay treat->apop Apoptosis Detection spec Spectrophotometry (Absorbance) mtt->spec ldh->spec flow Flow Cytometry apop->flow analysis Data Analysis (IC50, % Cytotoxicity) spec->analysis flow->analysis

Caption: Experimental workflow for assessing this compound cytotoxicity.

myrcene_pathway cluster_cell Cancer Cell This compound This compound ros ↑ Reactive Oxygen Species (ROS) This compound->ros mito Mitochondrial Dysfunction This compound->mito dna_damage DNA Damage ros->dna_damage ros->mito apoptosis Apoptosis dna_damage->apoptosis bax ↑ Bax mito->bax bcl2 ↓ Bcl-2 mito->bcl2 caspase3 ↑ Caspase-3 Activation bax->caspase3 bcl2->caspase3 caspase3->apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

References

Microbial Synthesis of β-Myrcene: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Introduction

β-Myrcene, an acyclic monoterpene, is a valuable platform chemical and a key intermediate in the synthesis of various fragrances, flavors, and pharmaceuticals. Traditionally sourced from the pyrolysis of β-pinene, microbial synthesis offers a sustainable and environmentally friendly alternative for its large-scale production. This document provides a comprehensive overview of the methods for microbial β-myrcene production, focusing on the metabolic engineering of Escherichia coli and Saccharomyces cerevisiae. Detailed protocols for key experiments are provided to guide researchers in this field.

Data Presentation: β-Myrcene Production in Microbial Hosts

The following table summarizes the quantitative data on β-myrcene production achieved through various metabolic engineering strategies in E. coli and S. cerevisiae.

Microbial HostEngineering StrategyTiter (mg/L)Culture ConditionReference
Escherichia coliHeterologous mevalonate pathway, overexpression of GPPS and MS (Quercus ilex)1.67 ± 0.029Shake flask[1]
Escherichia coliOptimization of GPPS expression, two-phase extraction58.19 ± 12.13Shake flask with dodecane overlay[1][2]
Saccharomyces cerevisiaeWeakened Erg20 expression, co-expression of mutant Erg20* and AmMS0.26Shake flask[3]
Saccharomyces cerevisiaePromoter replacement, fusion of mutant Erg20* with MS, two-phase fermentation2.45Shake flask with dodecane overlay[3]
Saccharomyces cerevisiaeFed-batch fermentation of the engineered strain8.125-L fermenter[3][4]
Saccharomyces cerevisiaeMS source screening, subcellular localization, enzyme fusion, precursor enhancement63.59Shake flask[5][6]
Saccharomyces cerevisiaeAddition of antioxidants (GSH and BHT)66.82Shake flask[5][6]
Saccharomyces cerevisiaeFed-batch fermentation with a carbon restriction strategy142.645-L fermenter[5][6]

Metabolic Pathways and Engineering Strategies

The microbial synthesis of β-myrcene relies on the heterologous expression of a myrcene synthase (MS) which converts the precursor geranyl pyrophosphate (GPP) into β-myrcene. GPP is an intermediate of the isoprenoid biosynthesis pathway, which can be either the native methylerythritol phosphate (MEP) pathway in E. coli or the mevalonate (MVA) pathway, which is endogenous in S. cerevisiae and can be heterologously expressed in E. coli.

Engineered β-Myrcene Biosynthesis Pathway in E. coli

G cluster_0 Heterologous Mevalonate (MVA) Pathway cluster_1 β-Myrcene Synthesis Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA AtoB HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMGS Mevalonate Mevalonate HMG-CoA->Mevalonate HMGR Mevalonate-5P Mevalonate-5P Mevalonate->Mevalonate-5P MK Mevalonate-5PP Mevalonate-5PP Mevalonate-5P->Mevalonate-5PP PMK IPP IPP Mevalonate-5PP->IPP PMD DMAPP DMAPP IPP->DMAPP Idi GPP GPP IPP->GPP GPPS DMAPP->GPP β-Myrcene β-Myrcene GPP->β-Myrcene MS

Caption: Engineered mevalonate pathway for β-myrcene production in E. coli.

Systematic Engineering for Enhanced β-Myrcene Production in S. cerevisiae

G cluster_0 Engineering Strategies Acetyl-CoA Acetyl-CoA Endogenous MVA Pathway Endogenous MVA Pathway Acetyl-CoA->Endogenous MVA Pathway GPP GPP Endogenous MVA Pathway->GPP β-Myrcene β-Myrcene GPP->β-Myrcene This compound Synthase (MS) MS Screening MS Screening MS Screening->β-Myrcene Subcellular Localization Subcellular Localization Subcellular Localization->β-Myrcene Enzyme Fusion Enzyme Fusion Enzyme Fusion->GPP Precursor Enhancement Precursor Enhancement Precursor Enhancement->GPP

Caption: Key engineering strategies to boost β-myrcene synthesis in yeast.

Experimental Protocols

Protocol 1: Microbial Strain and Plasmid Construction

This protocol outlines the general steps for constructing the engineered microbial strains for β-myrcene production.

1. Gene Synthesis and Codon Optimization:

  • Synthesize the genes encoding this compound synthase (MS), geranyl pyrophosphate synthase (GPPS), and the enzymes of the heterologous MVA pathway.

  • Codon-optimize the synthetic genes for optimal expression in the chosen host (E. coli or S. cerevisiae).

2. Plasmid Construction:

  • Clone the synthesized genes into appropriate expression vectors. For E. coli, pTrcHis2B or pACYCDuet-1 are common choices. For S. cerevisiae, pESC series vectors are suitable.

  • Use standard molecular cloning techniques (e.g., restriction digestion and ligation, or Gibson assembly) to construct the expression plasmids.

3. Microbial Transformation:

  • Transform the constructed plasmids into the desired host cells (E. coli DH5α for plasmid propagation and BL21(DE3) for expression; S. cerevisiae BY4741 or other suitable strains).

  • Use heat shock for E. coli transformation and the lithium acetate/polyethylene glycol method for S. cerevisiae.

4. Strain Verification:

  • Verify the successful transformation by colony PCR and plasmid sequencing.

Protocol 2: Shake Flask Fermentation for β-Myrcene Production

This protocol describes the cultivation of engineered strains in shake flasks to evaluate β-myrcene production.

For E. coli:

  • Inoculum Preparation: Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking at 200 rpm.

  • Production Culture: Inoculate 50 mL of Terrific Broth (TB) medium in a 250 mL flask with the overnight culture to an initial OD600 of 0.1.

  • Induction: When the OD600 reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Two-Phase Fermentation: For in-situ product recovery, add a 20% (v/v) overlay of an organic solvent (e.g., dodecane) to the culture medium at the time of induction.

  • Cultivation: Continue cultivation at a lower temperature (e.g., 30°C) for 48-72 hours with shaking at 200 rpm.

  • Sampling: Collect samples at regular intervals for OD600 measurement and β-myrcene analysis.

For S. cerevisiae:

  • Inoculum Preparation: Inoculate a single colony of the recombinant S. cerevisiae strain into 5 mL of synthetic complete (SC) drop-out medium and grow for 24-48 hours at 30°C with shaking at 250 rpm.

  • Production Culture: Inoculate 50 mL of SC medium in a 250 mL flask with the seed culture to an initial OD600 of 0.2.

  • Induction (if using an inducible promoter): If using a galactose-inducible promoter, replace the glucose-containing medium with galactose-containing medium.

  • Two-Phase Fermentation: Add a 10% (v/v) dodecane overlay to the culture after 12 hours of cultivation.[3]

  • Cultivation: Grow the culture at 30°C for 96-120 hours with shaking at 250 rpm.

  • Sampling: Collect the organic phase for β-myrcene analysis.

Protocol 3: Fed-Batch Fermentation for Enhanced β-Myrcene Production

This protocol details the scale-up of β-myrcene production using a fed-batch fermentation strategy in a 5-L bioreactor. This method is particularly effective for achieving high cell densities and product titers.[3][5]

1. Inoculum Development:

  • Prepare a seed culture by inoculating a single colony into a suitable medium and growing it in a shake flask as described in Protocol 2.

  • Scale up the inoculum by transferring the initial seed culture to a larger volume of medium in a shake flask and incubating until the mid-log phase.

2. Bioreactor Setup and Sterilization:

  • Prepare the fermentation medium (e.g., a defined medium with a limiting carbon source) and sterilize the 5-L bioreactor.

  • Calibrate pH and dissolved oxygen (DO) probes.

3. Fermentation Process:

  • Initial Batch Phase: Inoculate the bioreactor with the seed culture. Maintain the temperature at 30°C and control the pH at a setpoint (e.g., 5.5 for S. cerevisiae).[3] The DO level is typically controlled at 30% by adjusting the agitation speed and aeration rate.[3]

  • Fed-Batch Phase: Once the initial carbon source is nearly depleted (monitored by off-gas analysis or direct measurement), start the feeding of a concentrated nutrient solution. The feeding rate can be constant or controlled by a feedback loop based on DO or pH signals to maintain a carbon-limited growth state.[5]

  • Two-Phase System: For volatile products like β-myrcene, an organic solvent overlay can be added to the fermenter to capture the product and reduce its toxicity to the cells.

  • Induction (for inducible systems): If using an inducible expression system, add the inducer at the appropriate time, typically after the initial cell growth phase.

4. Sampling and Analysis:

  • Periodically draw samples from the bioreactor to monitor cell growth (OD600), substrate consumption, and β-myrcene production.

Protocol 4: Quantification of β-Myrcene

This protocol describes the extraction and quantification of β-myrcene from the fermentation broth using Gas Chromatography-Mass Spectrometry (GC-MS).[3]

1. Sample Preparation:

  • Collect a known volume of the organic phase from the two-phase fermentation system. If a two-phase system is not used, extract the whole broth with an equal volume of a suitable organic solvent (e.g., ethyl acetate or hexane).

  • Centrifuge the sample to separate the phases.

  • Dilute the organic phase containing β-myrcene to a suitable concentration range for GC-MS analysis.

  • Add an internal standard (e.g., α-pinene or limonene) for accurate quantification.

2. GC-MS Analysis:

  • Instrument: Use a gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5MS) is typically used for terpene analysis.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min).

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

3. Data Analysis:

  • Identify the β-myrcene peak in the chromatogram based on its retention time and mass spectrum by comparing it to an authentic standard.

  • Quantify the concentration of β-myrcene by creating a calibration curve using known concentrations of the β-myrcene standard.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the microbial synthesis of β-myrcene, from strain development to product analysis.

G cluster_0 Strain Development cluster_1 Fermentation cluster_2 Product Analysis Gene Synthesis Gene Synthesis Plasmid Construction Plasmid Construction Gene Synthesis->Plasmid Construction Transformation Transformation Plasmid Construction->Transformation Strain Verification Strain Verification Transformation->Strain Verification Shake Flask Culture Shake Flask Culture Strain Verification->Shake Flask Culture Fed-Batch Fermentation Fed-Batch Fermentation Shake Flask Culture->Fed-Batch Fermentation Sample Extraction Sample Extraction Fed-Batch Fermentation->Sample Extraction GC-MS Analysis GC-MS Analysis Sample Extraction->GC-MS Analysis Quantification Quantification GC-MS Analysis->Quantification

References

Application Notes & Protocols: Techniques for Myrcene Extraction from Hops

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Myrcene, or β-myrcene, is a volatile monoterpene and the most abundant essential oil found in many hop varieties, often constituting 50% or more of the total oil content.[1][2] It is a critical precursor to other important aroma compounds and is responsible for the characteristic green, resinous, and fresh-hop aromas.[2] Due to its potential therapeutic properties, including anti-inflammatory and analgesic effects, this compound is a compound of significant interest for researchers in pharmacology and drug development.[3][4] The efficient and selective extraction of this compound from hop cones (Humulus lupulus L.) is a crucial first step for its isolation, quantification, and further investigation.

These application notes provide detailed protocols for three primary this compound extraction techniques: Steam Distillation, Solvent Extraction, and Supercritical CO2 (SFE-CO₂) Extraction. The methodologies are tailored for a research and development setting, emphasizing reproducibility and purity of the resulting extract. Additionally, an overview of analytical techniques for the quantification of this compound is presented.

Raw Material Consideration: this compound Content in Hop Varieties

The selection of the hop variety is a critical first step, as this compound content varies significantly. High-myrcene varieties are preferable for achieving higher extraction yields. The ripeness of the hop cone also influences this compound levels, which tend to increase as the cone matures.[2]

Table 1: this compound Content in Select Hop Varieties (% of Total Essential Oil)

Hop VarietyThis compound Content (% of Total Oil)Reference
Hydra53.68%[1]
Amarillo~70%[5]
Citra~65%[5]
Simcoe60-65%[5]
Cascade50-60%[5]
Centennial>70%[2]
Chinook24.72% (in aqueous extract)[6]
XJA2/436 (Experimental)48.15%[7]
Saaz5-13%[5]
Hallertau Mittlefrueh20-28%[5]

Note: this compound levels are influenced by geography, growing conditions, and storage.[5] Whole hops can contain significantly more this compound than pellets, though extraction efficiency can be lower.[5]

Extraction Techniques and Protocols

Steam Distillation

Principle: Steam distillation is a traditional method for extracting volatile oils.[8] It involves passing steam through the hop material; the steam vaporizes the volatile this compound, and the resulting vapor mixture is then cooled and condensed.[9] The immiscible essential oil, containing this compound, is then separated from the aqueous phase (hydrosol). This method is advantageous as it avoids the use of organic solvents.[9]

Experimental Protocol: Steam Distillation

  • Material Preparation:

    • Weigh a sample of ground hops (e.g., 100 g). Coarsely grinding the hops is sufficient.[3]

    • Place the ground hops into the biomass flask of the distillation apparatus.

  • Apparatus Setup:

    • Assemble the steam distillation apparatus, which typically includes a boiling flask (to generate steam), a biomass flask, a condenser, and a collection vessel (separatory funnel).

    • Fill the boiling flask with deionized water and add boiling chips.

    • Connect the steam generator to the biomass flask, ensuring a sealed system.

  • Distillation Process:

    • Heat the boiling flask to generate a steady flow of steam.

    • Pass the steam through the hop material. The process should take approximately 4 hours for a 100 g sample.[3] Wet steam at a temperature not exceeding 85°C is effective.[7]

    • The steam and volatilized essential oils will travel to the condenser.

  • Condensation and Collection:

    • Ensure a continuous flow of cold water through the condenser to efficiently liquefy the vapor.

    • Collect the condensate, which will consist of two phases: the essential oil and the aqueous hydrosol.

  • Separation:

    • Allow the condensate to settle in a separatory funnel.

    • The less dense essential oil layer, rich in this compound, will float on top of the water.

    • Carefully drain the lower aqueous layer, followed by the collection of the essential oil fraction.

  • Drying and Storage:

    • Dry the collected oil over anhydrous sodium sulfate to remove residual water.

    • Store the final extract in a sealed, dark glass vial at a low temperature (e.g., 4°C) to prevent degradation.

Workflow: Steam Distillation

Steam_Distillation_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_separation Separation & Collection cluster_output Final Product GrindHops Grind Hop Material LoadFlask Load Biomass Flask GrindHops->LoadFlask GenerateSteam Generate Steam LoadFlask->GenerateSteam PassSteam Pass Steam Through Hops GenerateSteam->PassSteam Condense Condense Vapor PassSteam->Condense Collect Collect Condensate Condense->Collect Separate Separate Oil & Water Collect->Separate DryOil Dry Essential Oil Separate->DryOil FinalProduct This compound-Rich Essential Oil DryOil->FinalProduct

Caption: Workflow for this compound extraction via steam distillation.

Table 2: Steam Distillation Data

ParameterValueReference
Average Oil Yield0.8 g oil / 100 g hop biomass[7]
This compound Content in Extract27.8% – 48.15%[7]
Distillation Time (100g sample)~4 hours[3]
Steam Temperature≤ 85 °C[7]
Solvent Extraction

Principle: This technique utilizes an organic solvent to dissolve terpenes and other lipophilic compounds from the hop matrix.[8] Common solvents include ethanol, hexane, and methanol.[3][10][11] The choice of solvent affects the polarity and, therefore, the composition of the final extract. After extraction, the solvent is evaporated to yield the concentrated extract.

Experimental Protocol: Solvent Extraction (Methanol)

  • Material Preparation:

    • Weigh 10 g of ground hop pellets.

    • Place the sample into a flask suitable for stirring (e.g., an Erlenmeyer flask).

  • Extraction Process:

    • Add 100 mL of methanol to the flask.[11]

    • Seal the flask and place it on a magnetic stirrer or orbital shaker.

    • Extract under continuous stirring for 2 hours at room temperature.[11]

  • Filtration:

    • Filter the mixture through filter paper (e.g., Whatman No. 2) to separate the liquid extract from the solid hop residue.[11]

    • For finer clarification, the filtrate can be passed through a 0.22 µm syringe filter.[11]

  • Solvent Evaporation:

    • Transfer the filtered extract to a round-bottom flask.

    • Remove the methanol using a rotary evaporator under reduced pressure. This step should be performed in a well-ventilated fume hood.

  • Collection and Storage:

    • The resulting residue is the crude this compound-containing extract.

    • Scrape the residue from the flask and transfer it to a pre-weighed glass vial.

    • Store the extract at 4°C in the dark.[11]

Workflow: Solvent Extraction

Solvent_Extraction_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_recovery Recovery cluster_output Final Product PrepMaterial Prepare Hop Material AddSolvent Add Solvent (e.g., Methanol) PrepMaterial->AddSolvent Stir Stir/Agitate Mixture AddSolvent->Stir Filter Filter Mixture Stir->Filter Evaporate Evaporate Solvent (Rotary Evaporator) Filter->Evaporate Collect Collect Crude Extract Evaporate->Collect FinalProduct This compound-Containing Crude Extract Collect->FinalProduct

Caption: Workflow for this compound extraction using an organic solvent.

Table 3: Solvent Extraction Data

ParameterCommentReference
Solvent Choice
HexaneHigher selectivity for monoterpenes (like this compound) and esters.[12]
Ethyl AcetateCan extract ~10% more this compound than hexane.[10]
Ethanol (90%)Dissolves a broad range of hop components.[3]
Extraction Time 2 hours (for methanol extraction)[11]
Temperature Room Temperature[11]
Supercritical CO₂ (SFE-CO₂) Extraction

Principle: SFE-CO₂ is an advanced extraction method that uses carbon dioxide in its supercritical state (above its critical temperature of 31°C and pressure of 73.25 bar) as a solvent.[3][8] Supercritical CO₂ has properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid. By precisely controlling temperature and pressure, the solvent properties of CO₂ can be tuned to selectively extract specific compounds like this compound.[3][13] This method is highly efficient and produces a clean, solvent-free extract.

Experimental Protocol: SFE-CO₂

  • Material Preparation:

    • Grind hop pellets to a consistent particle size (e.g., 0.5 mm).

    • Weigh approximately 20 g of the ground material and load it into the extractor vessel of the SFE system.[14] Place layers of cotton wool at the top and bottom of the material to prevent particle carryover.[14]

  • Apparatus Setup:

    • Set up the SFE system (e.g., SFT-110).

    • Program the desired extraction parameters. For optimized this compound and lipophilic compound recovery, the following parameters can be used:

      • Pressure: 37 MPa (370 bar)

      • Temperature: 43 °C

      • Extraction Time: 80 minutes

  • Extraction Process:

    • Pressurize the extractor vessel with CO₂ to the setpoint.

    • Heat the vessel to the target temperature.

    • Initiate the CO₂ flow through the hop material. A typical flow rate is 1.8–2.2 Standard Liters per Minute (SL/min).[14]

    • The supercritical CO₂ dissolves the this compound and other lipophilic compounds.

  • Separation and Collection:

    • The CO₂-extract mixture flows from the extractor to a separator vessel, which is held at a lower pressure and temperature.

    • In the separator, the CO₂ returns to its gaseous state, losing its solvent power and precipitating the extracted compounds.

    • The gaseous CO₂ is recycled, and the extract is collected from the separator.

  • Post-Processing and Storage:

    • Purge the collected extract with nitrogen for ~10 minutes to remove any dissolved CO₂.[14]

    • Determine the yield gravimetrically.

    • Store the extract in an opaque, sealed container at -18°C.[14]

Workflow: Supercritical CO₂ Extraction

SFE_CO2_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_separation Separation & Collection cluster_output Final Product PrepMaterial Prepare Hop Material LoadExtractor Load Extractor Vessel PrepMaterial->LoadExtractor Pressurize Pressurize & Heat CO₂ (Supercritical State) LoadExtractor->Pressurize FlowCO2 Flow scCO₂ Through Hops Pressurize->FlowCO2 Depressurize Depressurize CO₂ in Separator FlowCO2->Depressurize Precipitate Precipitate Extract Depressurize->Precipitate Collect Collect Extract Precipitate->Collect FinalProduct Solvent-Free This compound Extract Collect->FinalProduct

Caption: Workflow for this compound extraction using supercritical CO₂.

Table 4: Supercritical CO₂ (SFE-CO₂) Extraction Parameters and Yields

Pressure (bar)Temperature (°C)Time (min)Yield ( g/100g )Reference
370438026.3[14]
20055-7.1[15]
10055-1.2[15]
15040-50-High-quality extract[3]
30050-High antifungal properties[16]

Note: Lower temperatures generally favor the recovery of volatile compounds like this compound, while higher pressures and temperatures favor the extraction of bitter acids.[3]

Analytical Quantification of this compound

Principle: Gas Chromatography (GC) is the standard technique for analyzing volatile compounds in hop extracts.[17] The extract is injected into the GC, where compounds are separated based on their boiling points and affinity for a stationary phase. A detector, typically a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and quantification, is used to measure the amount of each compound as it elutes from the column.[7][17][18]

Protocol: Sample Preparation for GC-MS Analysis

  • Internal Standard Preparation: Prepare a solution of an internal standard (e.g., ethyl nonanoate) in a suitable solvent (e.g., water or diethyl ether) at a known concentration (e.g., 1 mg/mL).[6]

  • Sample Dilution:

    • Weigh 1 g of the hop extract into a vial.

    • Add 4 g of water and 1.60 mL of diethyl ether.[6]

    • Add a precise aliquot (e.g., 25 µL) of the internal standard solution.[6]

  • Extraction for Analysis:

    • Vortex the sample for 1 minute to thoroughly mix the phases.

    • Centrifuge the vial at 4500 rpm for 3 minutes to separate the layers.[6]

  • Sample Injection:

    • Carefully transfer 1 mL of the supernatant (the diethyl ether layer containing the dissolved volatiles) into a 1.5 mL GC vial.[6]

    • The sample is now ready for injection into the GC-MS system.

Workflow: Analytical Quantification

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_output Data Output Dilute Dilute Extract & Add Internal Standard Mix Vortex & Centrifuge Dilute->Mix CollectSupernatant Collect Supernatant Mix->CollectSupernatant Inject Inject Sample into GC CollectSupernatant->Inject Separate Separate Compounds (GC Column) Inject->Separate Detect Detect & Identify (Mass Spectrometer) Separate->Detect Quantify Quantify this compound (vs. Internal Standard) Detect->Quantify

Caption: General workflow for the quantification of this compound using GC-MS.

Conclusion

The choice of extraction technique for this compound from hops depends on the specific goals of the research.

  • Steam Distillation is a classic, solvent-free method ideal for producing essential oils for aroma and fragrance applications, though it may be less efficient for exhaustive extraction.

  • Solvent Extraction is a versatile and accessible method, with the solvent choice allowing for some selectivity. However, it requires a subsequent solvent removal step and may co-extract a wider range of compounds.

  • Supercritical CO₂ Extraction offers the highest degree of control, selectivity, and purity, yielding a high-quality, solvent-free extract.[3] It is the preferred method for applications in drug development and nutraceuticals where residual solvents are a concern.

For all methods, subsequent analysis by GC-MS or GC-FID is essential for the accurate identification and quantification of this compound in the final extract.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Myrcene Degradation in GC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the challenges of myrcene degradation during Gas Chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during GC analysis?

A1: this compound degradation during GC analysis is primarily caused by three factors:

  • Thermal Stress: this compound is a thermally labile monoterpene and can degrade at high temperatures, particularly in the GC inlet.[1] Temperatures as low as 100°C can initiate chemical breakdown.

  • Active Sites: The GC inlet liner, column, and even contaminants in the system can have active sites, such as silanol groups, which can catalytically degrade this compound.[2][3][4] Glass wool, often used in liners, can also have a large surface area with many active sites if not properly deactivated.[2][3]

  • Oxidation: this compound is susceptible to oxidation, which can be exacerbated by the presence of oxygen and high temperatures within the GC system.[5]

Q2: What are the common degradation products of this compound observed in a chromatogram?

A2: Thermal degradation of this compound can lead to the formation of several byproducts, including isoprene, 2-methyl-2-butene, 3-methylcrotonaldehyde, and 3-methyl-1-butene.[1] Isomerization can also occur, leading to the formation of other monoterpenes. Under certain conditions, this compound can also dimerize or polymerize.

Q3: How can I identify if this compound degradation is occurring in my analysis?

A3: Signs of this compound degradation include:

  • Poor Peak Shape: Tailing or fronting of the this compound peak can indicate interactions with active sites.

  • Reduced Peak Area/Response: A lower than expected peak area for this compound can be a sign of degradation.

  • Inconsistent Results: Poor reproducibility of this compound quantification across multiple injections.

  • Appearance of Unexpected Peaks: The presence of this compound degradation products in the chromatogram.

Q4: What is the ideal injection technique to minimize this compound degradation?

A4: The choice of injection technique significantly impacts this compound stability. While traditional liquid injection is common, alternative techniques are often better for thermally sensitive compounds:

  • Headspace Injection (HS): This technique introduces only the volatile components of the sample into the GC, minimizing contact with the hot inlet and non-volatile matrix components.[6][7][8]

  • Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that can be used in headspace mode to extract and concentrate volatile and semi-volatile compounds like this compound, offering a clean injection.[6]

  • Cold Injection Techniques: Techniques like cool on-column injection introduce the sample into a cool inlet, which is then heated. This eliminates discrimination and degradation of thermally labile compounds in the hot injector.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues related to this compound degradation.

Issue 1: Low this compound Response and Poor Reproducibility
Potential Cause Troubleshooting Step Expected Outcome
High Inlet Temperature Reduce the inlet temperature. Start with a lower temperature (e.g., 175-200°C) and optimize.[9]Minimized thermal degradation of this compound, leading to a higher and more consistent response.
Active Inlet Liner Replace the liner with a new, deactivated (silanized) liner. Consider liners without glass wool or with deactivated quartz wool.[2][3][4]Reduced catalytic degradation of this compound, improving peak shape and response.
Column Contamination/Degradation Condition the column according to the manufacturer's instructions. If the problem persists, trim the front end of the column (5-10 cm) or replace it.Removal of active sites and contaminants, leading to improved peak shape and resolution.
Improper Sample Preparation Ensure samples and solvents are kept cool and protected from light and air to prevent degradation before injection.[10]Preservation of this compound in the sample, leading to more accurate and reproducible results.
Issue 2: Tailing this compound Peak
Potential Cause Troubleshooting Step Expected Outcome
Active Sites in the System Use a deactivated inlet liner and guard column. Ensure all connections are clean and properly made.[2][3][4]Symmetrical this compound peak shape due to reduced analyte interaction with active surfaces.
Column Overload Dilute the sample or reduce the injection volume.Sharper, more symmetrical peak.
Inappropriate Column Phase Ensure the column stationary phase is suitable for terpene analysis (e.g., 5% phenyl-methylpolysiloxane).Improved separation and peak shape for all terpenes, including this compound.

Experimental Protocols

Below are example GC method parameters that can be used as a starting point for optimizing the analysis of this compound and other terpenes.

Table 1: Example GC-FID Method Parameters for Terpene Analysis
Parameter Setting Reference
GC System Agilent 7890B GC with FID[11]
Column DB-5MS (30 m x 0.25 mm, 0.25 µm)[11]
Inlet Temperature 250°C[11]
Injection Mode Split (15:1)[11]
Injection Volume 2 µL[11]
Carrier Gas Helium at 1.2 mL/min[11]
Oven Program 70°C (2 min), ramp 3°C/min to 85°C, ramp 2°C/min to 165°C (1 min), ramp 30°C/min to 250°C (20 min)[11]
Detector Temperature 300°C[11]
Table 2: Example Headspace GC-MS Method Parameters for Terpene Analysis
Parameter Setting Reference
GC System Shimadzu GCMS-QP2010SE with HS-20 Headspace Sampler[8]
Column SH-Rxi-5Sil MS (30 m x 0.25 mm, 0.25 µm)[8]
Inlet Temperature 250°C[8]
Injection Mode Splitless[8]
Carrier Gas Helium at 1.0 mL/min[8]
Oven Program 40°C (1 min), ramp 10°C/min to 300°C (5 min)[8]
Headspace Equilibration 150°C for 30 minutes[8]
MS Ion Source Temp 200°C[8]
MS Interface Temp 280°C[8]

Visualizations

This compound Thermal Degradation Pathway

Myrcene_Degradation cluster_products Degradation Products This compound This compound Isoprene Isoprene This compound->Isoprene Degradation Methylbutene 2-Methyl-2-butene This compound->Methylbutene Degradation Aldehyde 3-Methylcrotonaldehyde This compound->Aldehyde Degradation Other Other Isomers & Polymers This compound->Other Degradation Heat High Temperature (GC Inlet) Heat->this compound ActiveSites Active Sites (Liner, Column) ActiveSites->this compound

Caption: Thermal degradation pathway of this compound in a GC system.

Recommended GC Troubleshooting Workflow

Troubleshooting_Workflow Start Problem Identified: Low this compound Response / Peak Tailing CheckInlet Step 1: Inspect & Optimize Inlet Start->CheckInlet CheckLiner Is the liner deactivated and clean? CheckInlet->CheckLiner ReplaceLiner Replace with a new deactivated liner CheckLiner->ReplaceLiner No CheckTemp Is the inlet temperature optimized? CheckLiner->CheckTemp Yes ReplaceLiner->CheckTemp LowerTemp Lower inlet temperature (e.g., 175-200°C) CheckTemp->LowerTemp No CheckColumn Step 2: Evaluate Column Health CheckTemp->CheckColumn Yes LowerTemp->CheckColumn ConditionColumn Condition the column CheckColumn->ConditionColumn TrimColumn Trim 5-10 cm from the front of the column ConditionColumn->TrimColumn CheckMethod Step 3: Review Method Parameters TrimColumn->CheckMethod ConsiderInjection Consider alternative injection (Headspace, Cold Injection) CheckMethod->ConsiderInjection End Problem Resolved ConsiderInjection->End

Caption: A logical workflow for troubleshooting this compound degradation issues.

References

Technical Support Center: Stabilization of Myrcene in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of myrcene in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability a concern?

This compound is a naturally occurring acyclic monoterpene and a key precursor in the synthesis of various fragrances, flavors, and potential therapeutic agents.[1] Its chemical structure, featuring conjugated double bonds, makes it highly susceptible to polymerization, where individual this compound molecules react with each other to form larger polymer chains.[2][3] This process can lead to a loss of the desired monomer, changes in viscosity, and the formation of undesirable byproducts, compromising experimental results and product integrity.[3]

Q2: What are the primary factors that trigger this compound polymerization?

The main drivers of this compound polymerization in solution include:

  • Heat: Elevated temperatures significantly accelerate the rate of thermal polymerization.[3][4]

  • Oxygen: The presence of oxygen can initiate and propagate radical polymerization.[5][6]

  • Light: Exposure to UV light can provide the energy to initiate polymerization reactions.[5][6]

  • Acidic Conditions: Low pH environments (pH < 4.0) can lead to acid-catalyzed cyclization and degradation.[7]

  • Time: this compound can spontaneously polymerize over time even at room temperature.[1]

Q3: What are the recommended storage conditions for this compound solutions?

To minimize polymerization during storage, it is crucial to control the environmental conditions. The following table summarizes the recommended storage parameters.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigeration)Reduces the rate of thermal polymerization.[3][5]
Atmosphere Inert gas (e.g., Nitrogen, Argon)Minimizes oxidation by excluding oxygen.[7][8]
Light Amber glass or opaque containersProtects from light-induced polymerization.[5][6]
Container Airtight sealPrevents exposure to oxygen and moisture.[5][6]

Q4: What types of inhibitors or antioxidants can be used to stabilize this compound?

Several classes of compounds can be added to this compound solutions to inhibit polymerization. The choice of stabilizer may depend on the specific application and downstream analytical methods.

  • Phenolic Antioxidants: Compounds like Butylated Hydroxytoluene (BHT) are effective radical scavengers.[9]

  • Vitamins: Vitamin C and Vitamin E are natural antioxidants that can help preserve the integrity of terpenes.[10]

  • Proprietary Stabilizers: Commercially available this compound is often sold with pre-added stabilizers.[11]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and experimentation with this compound solutions.

IssuePossible Cause(s)Suggested Solution(s)
Increased viscosity of this compound solution Polymerization has occurred.- Confirm polymerization using analytical techniques like Size Exclusion Chromatography (SEC). - Discard the solution if extensive polymerization has occurred. - Review storage and handling procedures to prevent future occurrences.
Inconsistent experimental results Degradation or polymerization of this compound stock solution.- Test the purity of the this compound stock solution using Gas Chromatography (GC). - Prepare fresh solutions for each experiment. - Implement stricter storage and handling protocols.
Phase separation in formulated products Poor solubility or degradation of this compound.- Ensure the use of a compatible solvent system. This compound is highly soluble in alcohols and oils but has poor water solubility.[7] - For aqueous solutions, proper emulsification is necessary.[7]

Experimental Protocols

Protocol 1: Evaluation of this compound Stability Under Different Storage Conditions

This protocol outlines a method to assess the stability of this compound in a given solvent under various storage conditions.

Materials:

  • High-purity β-myrcene

  • Anhydrous solvent of choice (e.g., ethanol, isopropanol, MCT oil)

  • Amber glass vials with airtight septa

  • Nitrogen or Argon gas source

  • Refrigerator (2-8°C)

  • Incubator or oven set to desired elevated temperature (e.g., 40°C)

  • Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1% w/v).

  • Aliquot the stock solution into several amber glass vials.

  • Divide the vials into experimental groups based on the conditions to be tested (e.g., refrigerated, room temperature, elevated temperature, with/without nitrogen purge).

  • For the inert atmosphere group, gently bubble nitrogen or argon gas through the solution for 5-10 minutes to displace dissolved oxygen, then seal the vials.

  • Store the vials under their respective conditions.

  • At specified time points (e.g., 0, 1, 2, 4, 8 weeks), withdraw an aliquot from each vial for analysis.

  • Analyze the concentration of this compound in each aliquot using a validated GC-FID or GC-MS method.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Data Presentation:

The results can be summarized in a table to compare the stability under different conditions.

Storage ConditionTime (weeks)This compound Concentration (% of initial)
Refrigerated (2-8°C), N₂ Purge 0100%
1
2
4
8
Room Temp (~25°C), Air 0100%
1
2
4
8
Elevated Temp (40°C), Air 0100%
1
2
4
8

Visualizations

This compound Degradation Pathways

Myrcene_Degradation This compound This compound Monomer Polymerization Polymerization This compound->Polymerization Cyclization Cyclization Products This compound->Cyclization Oxidation Oxidation Products This compound->Oxidation Heat Heat Heat->Polymerization Accelerates Oxygen Oxygen (Air) Oxygen->Polymerization Initiates Oxygen->Oxidation Causes Light UV Light Light->Polymerization Initiates Acid Acidic pH Acid->Cyclization Catalyzes Stability_Workflow A Prepare this compound Stock Solution B Aliquot into Vials A->B C Apply Storage Conditions (Temp, Atmosphere, Light) B->C D Incubate for Predetermined Timepoints C->D E Withdraw Aliquots for Analysis D->E F Analyze by GC-MS/FID E->F G Quantify this compound Concentration F->G H Compare Degradation Rates G->H Stabilization_Decision_Tree Start Need to Stabilize this compound Solution? Storage Short-term or Long-term Storage? Start->Storage Experiment During Experimentation? Start->Experiment ShortTerm Refrigerate (2-8°C) Protect from Light Storage->ShortTerm Short-term LongTerm Refrigerate (2-8°C) Inert Atmosphere (N₂) Protect from Light Storage->LongTerm Long-term Inhibitor Is an Inhibitor Compatible? Experiment->Inhibitor AddInhibitor Add BHT or other Antioxidant Inhibitor->AddInhibitor Yes NoInhibitor Minimize Headspace Work Quickly Keep on Ice Inhibitor->NoInhibitor No

References

Troubleshooting Poor Peak Resolution of Myrcene in HPLC: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor peak resolution during the analysis of myrcene using High-Performance Liquid Chromatography (HPLC). The following sections offer frequently asked questions, detailed experimental protocols, and a logical troubleshooting workflow to help you diagnose and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak resolution for this compound in reverse-phase HPLC?

Poor peak resolution, characterized by co-eluting or overlapping peaks, can stem from several factors.[1] The most common issues include:

  • Inappropriate Mobile Phase Composition: The type and ratio of organic solvent to water in the mobile phase is critical for achieving good separation.[2][3]

  • Suboptimal Column Selection: The choice of stationary phase, column dimensions, and particle size significantly impacts resolution.[4][5]

  • Incorrect Flow Rate: The flow rate of the mobile phase affects the time analytes spend interacting with the stationary phase.[6]

  • Column Temperature Fluctuations: Temperature can influence solvent viscosity and analyte retention, thereby affecting resolution.[6][7]

  • Improper Sample Preparation: The solvent used to dissolve the sample and the injection volume can lead to peak distortion.[8]

  • Column Degradation: Over time, columns can become contaminated or lose their stationary phase, leading to poor performance.[1][9]

Q2: How can I optimize the mobile phase to improve this compound peak resolution?

Optimizing the mobile phase is often the most effective way to enhance peak resolution.[10] Here are key steps:

  • Adjust Solvent Strength: In reverse-phase HPLC, this compound retention can be increased by decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.[10] Increased retention generally leads to better resolution, provided the peaks do not become excessively broad.[7]

  • Change the Organic Solvent: Switching between different organic solvents, such as from acetonitrile to methanol, can alter the selectivity of the separation and improve the resolution of co-eluting peaks.[11]

  • Incorporate an Acidic Modifier: For this compound analysis, adding a small amount of acid, like phosphoric acid or formic acid, to the mobile phase can improve peak shape and resolution.[12][13] Formic acid is a suitable choice for mass spectrometry (MS) compatible methods.[13]

  • Control pH: The pH of the mobile phase can influence the ionization state of analytes and, consequently, their retention and peak shape.[2][11]

Q3: Which HPLC column is best suited for this compound analysis?

The selection of an appropriate column is crucial for successful this compound separation.

  • Stationary Phase: C18 columns are the most commonly used stationary phases for reverse-phase HPLC and have been successfully employed for this compound analysis.[14][15][16] Other options, such as specialized reverse-phase columns like Newcrom R1, can also provide good separation.[12]

  • Particle Size: Columns with smaller particle sizes (e.g., < 5 µm) generally provide higher efficiency and better resolution.[4][7]

  • Column Dimensions: Longer columns can increase the number of theoretical plates, leading to improved resolution, though this will also increase analysis time and backpressure.[5][7]

Q4: Can adjusting the flow rate and temperature improve this compound peak resolution?

Yes, both flow rate and temperature can be adjusted to fine-tune the separation.

  • Flow Rate: Lowering the flow rate typically increases retention time and can improve resolution, but it also lengthens the analysis time.[6][17]

  • Temperature: Increasing the column temperature can decrease the mobile phase viscosity, which may lead to sharper peaks and better resolution.[7] However, excessively high temperatures can potentially degrade the sample or alter selectivity.[6] It is important to operate within the temperature limits of your column and sample.

Q5: What are some sample preparation tips to avoid poor peak resolution?

Proper sample preparation is essential for obtaining good chromatographic results.

  • Sample Solvent: Whenever possible, dissolve your sample in the mobile phase to avoid peak distortion caused by solvent incompatibility.[8]

  • Injection Volume: Overloading the column with too much sample can lead to broad, asymmetric peaks and poor resolution.[6][9] It is advisable to inject a small volume, typically 1-2% of the total column volume for sample concentrations around 1 µg/µL.[6]

  • Sample Filtration: Filtering the sample before injection can remove particulates that may clog the column and affect its performance.[6]

Quantitative Data Summary

The following table summarizes typical HPLC parameters used for this compound analysis, compiled from various studies. This data can serve as a starting point for method development and troubleshooting.

ParameterValueReference
Column Phenomenex® Synergi™ Fusion-RP (150 mm x 4.6 mm, 4 µm)[14][15]
Newcrom R1[12][13]
C18[16]
Mobile Phase Acetonitrile:Water (60:40, v/v)[14][15]
Acetonitrile, Water, and Phosphoric Acid[12][13]
Acetonitrile, Water, and Formic Acid (for MS compatibility)[12][13]
Elution Mode Isocratic[14][15]
Detection Wavelength 200 nm or 220 nm[18]

Detailed Experimental Protocol: HPLC Analysis of this compound

This protocol describes a general method for the analysis of this compound using reverse-phase HPLC.

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid or formic acid (optional)

  • 0.45 µm syringe filters

2. Instrument and Column:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

3. Preparation of Mobile Phase:

  • Prepare a mobile phase of acetonitrile and water. A common starting ratio is 60:40 (v/v) acetonitrile:water.[14][15]

  • If using an acidic modifier, add a small amount (e.g., 0.1%) of phosphoric acid or formic acid to the aqueous portion of the mobile phase before mixing with the organic solvent.

  • Degas the mobile phase using sonication or vacuum filtration to prevent bubble formation in the system.

4. Preparation of Standard and Sample Solutions:

  • Prepare a stock solution of this compound in the mobile phase.

  • From the stock solution, prepare a series of calibration standards at different concentrations.

  • Prepare your unknown sample by dissolving it in the mobile phase to a concentration that falls within the range of your calibration standards.

  • Filter all standard and sample solutions through a 0.45 µm syringe filter before injection.[6]

5. HPLC System Setup and Analysis:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[8]

  • Set the flow rate. A typical starting flow rate for a 4.6 mm ID column is 1.0 mL/min.[17]

  • Set the column temperature (e.g., 30 °C).

  • Set the UV detector wavelength to 200 nm or 220 nm.[18]

  • Inject the standards and the sample.

  • Record the chromatograms and analyze the data.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak resolution of this compound in HPLC.

G cluster_0 Troubleshooting Poor this compound Peak Resolution start Poor this compound Peak Resolution check_mobile_phase Is Mobile Phase Optimized? start->check_mobile_phase adjust_solvent_strength Adjust Acetonitrile/Water Ratio (Decrease % Organic) check_mobile_phase->adjust_solvent_strength No check_column Is the Column Appropriate? check_mobile_phase->check_column Yes adjust_solvent_strength->check_mobile_phase Re-evaluate change_organic Try a Different Organic Solvent (e.g., Methanol) adjust_solvent_strength->change_organic end Resolution Improved adjust_solvent_strength->end add_modifier Add Acidic Modifier (e.g., 0.1% Formic Acid) change_organic->add_modifier add_modifier->check_mobile_phase Re-evaluate add_modifier->end select_c18 Use a C18 Column check_column->select_c18 No check_flow_temp Are Flow Rate & Temperature Optimal? check_column->check_flow_temp Yes check_dimensions Consider Smaller Particle Size or Longer Column select_c18->check_dimensions check_dimensions->check_column Re-evaluate check_dimensions->end adjust_flow Decrease Flow Rate check_flow_temp->adjust_flow No check_sample_prep Is Sample Preparation Correct? check_flow_temp->check_sample_prep Yes adjust_temp Optimize Column Temperature adjust_flow->adjust_temp adjust_temp->check_flow_temp Re-evaluate adjust_temp->end dissolve_in_mp Dissolve Sample in Mobile Phase check_sample_prep->dissolve_in_mp No check_column_health Check Column Health (Backpressure, Age) check_sample_prep->check_column_health Yes check_injection_vol Reduce Injection Volume dissolve_in_mp->check_injection_vol check_injection_vol->check_sample_prep Re-evaluate check_injection_vol->end check_column_health->end

Caption: A workflow diagram for troubleshooting poor peak resolution of this compound in HPLC.

References

Myrcene Quantification in Complex Matrices: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for myrcene quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this compound in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when quantifying this compound?

This compound, a volatile monoterpene, presents several analytical challenges, primarily due to its chemical properties and the complexity of the matrices in which it is often found. The key challenges include:

  • Volatility and Analyte Loss: this compound's high volatility can lead to significant analyte loss during sample preparation, handling, and storage.[1] Heat generated during grinding of plant material can cause premature volatilization.[1]

  • Thermal Degradation: this compound is susceptible to thermal degradation, especially at the high temperatures used in gas chromatography (GC) inlets. This can lead to inaccurate quantification and the formation of degradation products.

  • Matrix Effects: Complex sample matrices, such as those from cannabis, food, or biological tissues, contain numerous compounds that can interfere with the analysis.[1] These matrix components can cause ion suppression or enhancement in mass spectrometry (MS) based methods, leading to inaccurate results.

  • Co-elution: In complex terpene profiles, this compound can co-elute with other structurally similar terpenes, making accurate quantification with techniques like Gas Chromatography with Flame Ionization Detection (GC-FID) difficult.[1]

Q2: Which analytical technique is best for this compound quantification?

The choice of analytical technique depends on the complexity of the matrix and the specific requirements of the analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly selective and sensitive technique that is well-suited for the analysis of volatile compounds like this compound. The mass spectrometer allows for the definitive identification of this compound and can help to resolve co-eluting peaks based on their mass spectra.[1]

  • Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is a robust and widely used technique for terpene analysis. However, it can be prone to co-elution issues in complex mixtures, which may require longer run times to achieve adequate separation.[1][2]

  • Headspace-Gas Chromatography (HS-GC): This technique is ideal for volatile analytes like this compound as it minimizes matrix effects by only introducing the volatile components of the sample into the GC system.[1][3] Headspace sampling can be performed using static headspace or solid-phase microextraction (SPME), with SPME often providing better sensitivity.[1][4]

Q3: How can I minimize this compound loss during sample preparation?

To prevent the loss of volatile this compound during sample preparation, consider the following measures:

  • Keep Samples Cool: Grind solid samples, such as plant material, under cryogenic conditions (e.g., with liquid nitrogen) to prevent heat-induced volatilization.[1] Store samples and extracts at low temperatures and minimize their exposure to light and air.[1]

  • Use Appropriate Extraction Solvents: Solvents like ethanol, hexane, or ethyl acetate are commonly used for extracting terpenes. The choice of solvent can influence the extraction efficiency of different terpenes based on their polarity.

  • Minimize Evaporation Steps: If solvent evaporation is necessary, perform it under a gentle stream of nitrogen at low temperatures to prevent the loss of volatile this compound.

Q4: What is the best internal standard for this compound quantification?

An ideal internal standard (IS) should be chemically similar to the analyte but not naturally present in the sample. For this compound analysis by GC, common choices include:

  • n-Tridecane: This C13 hydrocarbon is often used as it elutes in the region between monoterpenes and sesquiterpenes and is not typically found in cannabis samples.[5][6]

  • 2-Fluorobiphenyl: This is another suitable internal standard for the analysis of terpenes in cannabis flower.[7]

  • Isotopically Labeled this compound: While more expensive, deuterated or ¹³C-labeled this compound is the ideal internal standard as it behaves almost identically to the analyte during sample preparation and analysis, thus providing the most accurate correction for matrix effects and analyte loss.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes:

  • Active Sites in the GC System: Active sites in the inlet liner, column, or detector can interact with polar functional groups of analytes, causing peak tailing.

  • Column Overload: Injecting too much sample can lead to broad, fronting peaks.

  • Improper Column Installation: A poor column cut or incorrect installation depth in the inlet or detector can cause peak distortion.

  • Inlet Temperature Too Low: Insufficient vaporization of the sample in the inlet can result in peak tailing.

Troubleshooting Steps:

  • Check for System Activity:

    • Replace the inlet liner with a new, deactivated liner.

    • Trim 10-20 cm from the front of the GC column to remove any accumulated non-volatile residues or active sites.[8]

    • Condition the column according to the manufacturer's instructions.

  • Address Potential Overload:

    • Dilute the sample and re-inject.

    • Reduce the injection volume.

  • Verify Column Installation:

    • Ensure the column is cut cleanly and squarely.

    • Check the manufacturer's guidelines for the correct installation depth for your specific GC model.

  • Optimize Inlet Temperature:

    • Increase the inlet temperature in increments of 10-20°C, but be mindful of potential thermal degradation of this compound (typically above 200-250°C).[9][10]

Issue 2: Inconsistent or Low this compound Recovery

Possible Causes:

  • Analyte Loss During Sample Preparation: this compound's volatility can lead to its loss during grinding, extraction, and concentration steps.

  • Thermal Degradation in the GC Inlet: High inlet temperatures can cause this compound to degrade.

  • Matrix Effects: Co-eluting matrix components can suppress the this compound signal in MS-based detection.

  • Improper Headspace Parameters: In HS-GC, incorrect equilibration temperature or time can result in incomplete partitioning of this compound into the headspace.

Troubleshooting Steps:

  • Minimize Volatilization:

    • Implement cryogenic grinding for solid samples.[1]

    • Keep extracts and standards cold and tightly sealed.

    • Avoid prolonged exposure of samples to the atmosphere.

  • Optimize GC Inlet Conditions:

    • Lower the inlet temperature to the minimum required for efficient volatilization without degradation. A starting point of 200°C is often recommended.

  • Mitigate Matrix Effects:

    • Use a more effective sample cleanup method to remove interfering matrix components.

    • Employ matrix-matched calibration standards.

    • Utilize an appropriate internal standard, preferably an isotopically labeled one.

    • If using LC-MS, consider strategies like dilution, optimizing chromatographic separation to avoid co-elution with interfering compounds, or using different ionization sources.[11][12][13][14]

  • Optimize Headspace Parameters:

    • Increase the equilibration temperature and/or time to ensure complete volatilization of this compound.

    • Consider using a salting-out agent (e.g., NaCl) in aqueous samples to increase the vapor pressure of this compound.

Issue 3: Co-elution of this compound with Other Compounds

Possible Causes:

  • Insufficient Chromatographic Resolution: The GC column and temperature program may not be adequate to separate this compound from other structurally similar terpenes.

  • Complex Sample Matrix: High concentrations of other terpenes can lead to peak overlap.

Troubleshooting Steps:

  • Optimize GC Method:

    • Use a longer GC column or a column with a different stationary phase to improve separation. A mid-polar column can be effective.

    • Modify the oven temperature program. A slower temperature ramp can improve the resolution of early-eluting compounds like this compound.

  • Employ a More Selective Detector:

    • If using GC-FID, switch to GC-MS. The mass spectrometer can distinguish between co-eluting compounds based on their unique mass fragmentation patterns.[1]

  • Consider Two-Dimensional Gas Chromatography (GCxGC):

    • For extremely complex samples, GCxGC provides significantly higher resolving power than conventional GC.

Experimental Protocols

Example Protocol: this compound Quantification in Cannabis Flower by HS-GC-MS

This protocol provides a general framework. Specific parameters should be optimized for your instrumentation and sample type.

1. Sample Preparation:

  • Homogenize the cannabis flower sample. For larger samples, pre-grind in a stainless-steel coffee grinder.

  • Weigh approximately 100 mg of the ground flower into a 20 mL headspace vial.

  • Add a known amount of internal standard solution (e.g., n-tridecane in ethyl acetate).

  • Immediately seal the vial with a PTFE/silicone septum.

2. Headspace Parameters:

  • Oven Temperature: 120°C

  • Equilibration Time: 20 minutes

  • Syringe Temperature: 130°C

  • Injection Volume: 1 mL

3. GC-MS Parameters:

  • Inlet Temperature: 250°C

  • Split Ratio: 10:1

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 150°C at 5°C/min.

    • Ramp to 250°C at 15°C/min, hold for 5 minutes.

  • MS Parameters:

    • Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Scan Range: m/z 40-400

    • Solvent Delay: 3 minutes

4. Calibration:

  • Prepare a series of calibration standards containing known concentrations of this compound and the internal standard in a suitable solvent.

  • Analyze the calibration standards using the same HS-GC-MS method.

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound.

5. Quantification:

  • Determine the peak area ratio of this compound to the internal standard in the sample chromatogram.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Quantitative Data Summary

MatrixAnalytical MethodThis compound Concentration RangeRecovery (%)LOD (µg/mL)LOQ (µg/mL)Reference
Cannabis FlowerGC-FID1-100 µg/mL89-1040.31.0[5]
Cannabis FlowerGC-MS0.75-75 µg/mL95.0-105.70.250.75[15]
Placebo CannabisGC-FID0.05-0.50 mg/g101N/AN/A[5]
Forest AirThermal Desorption-GC-MSN/A~90-100 (at <7% RH)N/AN/A[16][17]

N/A: Not available in the cited source.

Visualizations

Myrcene_Quantification_Troubleshooting cluster_start Start cluster_investigation Initial Investigation cluster_peak_shape Peak Shape Troubleshooting cluster_recovery Recovery Troubleshooting cluster_resolution Resolution Troubleshooting cluster_end Outcome Start Inaccurate this compound Quantification CheckPeakShape Assess Peak Shape (Tailing/Fronting?) Start->CheckPeakShape CheckRecovery Evaluate Recovery (Low/Inconsistent?) Start->CheckRecovery CheckResolution Examine Resolution (Co-elution?) Start->CheckResolution ActiveSites Check for Active Sites (Replace Liner, Trim Column) CheckPeakShape->ActiveSites ColumnOverload Address Column Overload (Dilute Sample) CheckPeakShape->ColumnOverload Installation Verify Column Installation CheckPeakShape->Installation Volatility Minimize Volatility Loss (Cryogenic Grinding, Cool Storage) CheckRecovery->Volatility ThermalDegradation Optimize Inlet Temperature (Lower Temperature) CheckRecovery->ThermalDegradation MatrixEffects Mitigate Matrix Effects (Cleanup, Matrix-Matched Standards) CheckRecovery->MatrixEffects GCMethod Optimize GC Method (Slower Ramp, Different Column) CheckResolution->GCMethod SelectiveDetector Use Selective Detector (Switch to GC-MS) CheckResolution->SelectiveDetector End Accurate Quantification ActiveSites->End ColumnOverload->End Installation->End Volatility->End ThermalDegradation->End MatrixEffects->End GCMethod->End SelectiveDetector->End

Caption: Troubleshooting workflow for inaccurate this compound quantification.

References

Technical Support Center: Minimizing Myrcene Loss During Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the loss of volatile myrcene during sample preparation.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so susceptible to loss during sample preparation?

This compound is a monoterpene, a class of small, volatile organic compounds with low boiling points.[1] This inherent volatility means that this compound can easily evaporate at ambient temperatures, leading to significant losses between sample collection and analysis.[1] Several environmental factors can accelerate this degradation, including exposure to heat, light, and oxygen.[2][3][4] Heat increases the rate of evaporation, while light, particularly UV radiation, can cause photooxidation, breaking down the this compound molecule.[3] Oxygen can also react with this compound, leading to oxidative degradation.[3]

Q2: What are the primary degradation pathways for this compound?

This compound degradation can occur through several pathways, including thermal degradation, oxidation, and polymerization.[5][6] Thermal degradation involves the breakdown of this compound into smaller volatile compounds, such as isoprene, at elevated temperatures.[5][7] Oxidation, as mentioned, occurs in the presence of oxygen and can be accelerated by light and heat.[3][8] this compound is also unstable in air and has a tendency to polymerize, forming larger, non-volatile molecules.[6]

Q3: What are the best general handling practices to minimize this compound loss?

To prevent the loss of volatile analytes like this compound, it is crucial to "keep it cool."[1] This includes keeping samples, solvents, and extracts chilled throughout the preparation process.[1] Minimizing the exposure of samples to air and light is also critical.[2][3] Work should be conducted in a well-ventilated area, and samples should be stored in airtight, light-resistant containers.[3][9] Reducing the number of sample preparation steps and minimizing sample exposure to new surfaces can also help reduce losses.[10]

Troubleshooting Guides

Issue 1: Low this compound recovery in solid samples (e.g., plant material).

Possible Cause Troubleshooting Step Rationale
Heat generation during grinding Grind samples at cryogenic temperatures, either by freezing the sample beforehand or grinding under liquid nitrogen.[1]The heat generated from mechanical grinding can cause significant volatilization of this compound.[1] Cryo-grinding minimizes this heat generation.
Improper storage of raw material Store plant material in a cool, dark, and dry place.[2][9] For long-term storage, keep samples frozen in airtight containers.[1][11]High temperatures, light, and humidity all contribute to this compound degradation and evaporation over time.[4][11]
Over-drying of plant material Monitor moisture levels closely during drying and curing processes. Aim for a relative humidity between 55-62%.[2]Over-drying can strip the plant material of its volatile terpenes, including this compound.[2]

Issue 2: this compound loss during solvent extraction.

Possible Cause Troubleshooting Step Rationale
High extraction temperatures Utilize low-temperature extraction methods such as subcritical CO2 extraction or extraction with chilled solvents (e.g., ethanol, hydrocarbons).[4][12][13]This compound has a boiling point of approximately 166-168°C (331-334°F) and can begin to degrade at even lower temperatures.[8][14] Keeping extraction temperatures low is crucial for its preservation.
Solvent evaporation process If solvent removal is necessary, use techniques that minimize heat exposure, such as rotary evaporation under reduced pressure and at a low temperature.Traditional solvent evaporation methods that use high heat will result in the co-evaporation and loss of volatile this compound.
Choice of solvent Select a solvent that is suitable for low-temperature extraction and has a good affinity for this compound. Ethanol and light hydrocarbons are common choices.[12][15]The solvent should efficiently extract terpenes without requiring high temperatures that would lead to their degradation.

Issue 3: Inconsistent results in this compound quantification using GC.

| Possible Cause | Troubleshooting Step | Rationale | | Analyte loss in the injector port | Optimize GC injector temperature to ensure volatilization of this compound without causing thermal degradation. Use a cooled injection technique if available. | An excessively high injector temperature can degrade heat-sensitive compounds like this compound, while a temperature that is too low can lead to incomplete volatilization and poor peak shape. | | Matrix effects from complex samples | Employ headspace analysis, specifically Headspace Solid-Phase Microextraction (HS-SPME), to analyze volatile compounds without injecting the non-volatile matrix.[16] | HS-SPME is a solvent-free technique that extracts volatile analytes from the headspace above the sample, minimizing interference from the sample matrix and preventing contamination of the GC system.[17] | | Condensation in headspace syringe | Ensure the headspace syringe is heated to a temperature that prevents condensation of semi-volatile compounds. | Condensation of analytes in a cold syringe can lead to lower recovery and underestimation of their concentration.[1] |

Quantitative Data Summary

Table 1: Impact of Storage Temperature on Terpene Loss

TemperatureTimeTerpene Loss (%)Source
30°C24 hours33.3 ± 0.2[18]
50°C24 hours92.5 ± 0.2[18]
4°C4 months39-64 (for various monoterpenes including this compound)[19]

Table 2: Boiling Points of Common Terpenes

TerpeneBoiling Point (°C)Boiling Point (°F)Source
β-Caryophyllene119246[4]
This compound 166-168 331-334 [4][14]
Limonene177351[4]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for this compound Analysis

This protocol provides a general framework for the analysis of this compound in a solid or liquid sample using HS-SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Preparation:

    • For solid samples (e.g., plant material), accurately weigh a small amount (e.g., 0.1-0.2 g) of homogenized material into a headspace vial.[16]

    • For liquid samples, accurately transfer a known volume or weight into a headspace vial.

    • Immediately seal the vial with a septum cap.

  • HS-SPME Procedure:

    • Place the vial in a heated autosampler or water bath set to the optimized extraction temperature (e.g., 40-60°C).[20]

    • Allow the sample to equilibrate for a set time (e.g., 30 minutes) to allow volatile compounds to partition into the headspace.

    • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 20-30 minutes) to adsorb the analytes.[20]

  • GC-MS Analysis:

    • Immediately after extraction, desorb the analytes from the SPME fiber by inserting it into the heated GC injector port.

    • The GC oven temperature program should be optimized to separate this compound from other volatile compounds.

    • The mass spectrometer is used for detection and quantification of this compound based on its characteristic mass spectrum.

Visualizations

Myrcene_Loss_Pathway cluster_sample Sample Matrix cluster_factors Degradation Factors This compound This compound Loss Loss of this compound This compound->Loss Volatility Heat Heat Heat->Loss Evaporation Light Light (UV) Light->Loss Photooxidation Oxygen Oxygen Oxygen->Loss Oxidation

Caption: Factors contributing to the loss of volatile this compound.

Sample_Prep_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Result start Start: Sample Collection handling Handling (Minimize Exposure) start->handling storage Storage (Cool, Dark, Airtight) handling->storage grinding Grinding (Cryogenic) storage->grinding extraction Extraction (Low Temp) grinding->extraction gcms HS-SPME-GC-MS extraction->gcms data Data Analysis gcms->data result Accurate this compound Quantification data->result

Caption: Optimized workflow for minimizing this compound loss.

References

Addressing matrix effects in myrcene analysis of cannabis samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of myrcene in cannabis samples.

Troubleshooting Guide

This guide addresses common issues encountered during this compound analysis, offering potential causes and actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low this compound Recovery Volatility of this compound: this compound is a volatile monoterpene and can be lost during sample preparation, especially with heat.[1] Thermal Degradation: High temperatures used in headspace GC-MS analysis can degrade this compound.[2] Inadequate Extraction: The chosen solvent or extraction method may not be efficiently extracting this compound from the complex cannabis matrix.Sample Preparation: Keep samples and solvents chilled and minimize exposure to light and moisture before analysis.[1] Consider cryogenic grinding to prevent volatilization.[3] Analytical Method: Use a direct injection GC-MS method with a cool on-column technique to minimize thermal degradation.[2] Extraction Optimization: Test different extraction solvents. Ethyl acetate has been shown to provide good recovery for this compound.[4]
Poor Reproducibility (High %RSD) Matrix Heterogeneity: The cannabis sample may not be homogenous, leading to variations in this compound concentration between subsamples.[3] Inconsistent Sample Preparation: Variations in extraction time, temperature, or solvent volumes can lead to inconsistent results.Homogenization: Ensure the sample is thoroughly homogenized before taking a subsample for analysis.[3] Standardized Protocols: Follow a validated and standardized sample preparation protocol consistently. Consider automated sample preparation systems to improve precision.[5]
Signal Suppression or Enhancement Matrix Effects: Co-eluting compounds from the cannabis matrix (e.g., cannabinoids, other terpenes) can interfere with the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.[2][6]Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that closely resembles the sample matrix (e.g., terpene-free hops).[6][7] Internal Standard: Use an appropriate internal standard (e.g., n-tridecane, naphthalene-d8) to compensate for matrix effects.[7][8][9] Sample Cleanup: Employ sample preparation techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.
Co-elution with Other Compounds Similar Chemical Properties: Other terpenes or matrix components may have similar retention times to this compound under the chromatographic conditions used.Chromatographic Optimization: Adjust the GC oven temperature program, column type (e.g., DB-5MS), or carrier gas flow rate to improve separation.[4] Selective Detection: Use mass spectrometry (MS) in Selected Ion Monitoring (SIM) mode to selectively detect and quantify this compound based on its specific mass fragments, even if it co-elutes with other compounds.[10]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A1: Matrix effects are the alteration of an analyte's signal (in this case, this compound) due to the presence of other components in the sample matrix. In cannabis analysis, complex compounds like cannabinoids and other terpenes can co-extract with this compound and interfere with its detection and quantification, leading to either suppression or enhancement of the analytical signal and resulting in inaccurate measurements.[2][6]

Q2: What is the best analytical technique for this compound quantification in cannabis?

A2: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a widely used and effective technique for terpene analysis.[8][10] While headspace GC-MS is common, it can lead to the degradation of thermally sensitive terpenes like this compound.[2] A direct liquid injection approach is often preferred for more accurate quantification of a broader range of terpenes.[7][11]

Q3: How can I minimize the loss of volatile this compound during sample preparation?

A3: To prevent the loss of volatile terpenes like this compound, it is crucial to handle samples carefully. This includes keeping samples and solvents chilled, storing samples frozen, and minimizing exposure to heat, light, and air.[1] Cryogenic grinding, where the sample is frozen with liquid nitrogen before grinding, is an effective method to preserve volatile compounds.[3]

Q4: What is a matrix-matched calibration and why is it important?

A4: A matrix-matched calibration involves preparing your calibration standards in a blank matrix that is as similar as possible to your actual samples but does not contain the analyte of interest (this compound). This approach helps to compensate for matrix effects by ensuring that the standards and the samples are affected by the matrix in the same way, leading to more accurate quantification.[6][7] A suitable surrogate matrix for cannabis can be terpene-free hops.[7]

Q5: What are the characteristics of a good internal standard for this compound analysis?

A5: A good internal standard should be a compound that is chemically similar to this compound but not naturally present in the cannabis sample. It should also have a retention time that does not overlap with other compounds in the sample. Commonly used internal standards for terpene analysis include n-tridecane and deuterated compounds like naphthalene-d8.[7][8][9]

Experimental Protocols

Protocol 1: Liquid Extraction with GC-MS Analysis

This protocol is a general guide for the extraction and analysis of this compound from cannabis flower using liquid extraction followed by GC-MS.

1. Sample Preparation:

  • Homogenize the cannabis flower sample to ensure uniformity.[3]
  • Weigh approximately 0.5 g of the homogenized sample into an extraction vessel.
  • Add a known concentration of an internal standard (e.g., 100 µg/mL n-tridecane in ethyl acetate) to the sample.[9]
  • Add 10 mL of extraction solvent (e.g., ethyl acetate).[4]
  • Vortex or sonicate the sample for a set period (e.g., 15-30 minutes) to ensure thorough extraction.
  • Centrifuge the sample to separate the solid material from the liquid extract.
  • Filter the supernatant into a clean vial for GC-MS analysis.

2. GC-MS Instrument Conditions (Example):

  • Injection Mode: Split or Splitless (Direct Injection)
  • Inlet Temperature: 250 °C
  • Column: DB-5MS (30m x 0.25mm i.d. x 0.25µm film thickness) or similar[4]
  • Oven Program: Start at a low temperature (e.g., 40-60°C) and ramp up to a final temperature of around 250-280°C.
  • Carrier Gas: Helium
  • MS Mode: Full Scan for identification and/or Selected Ion Monitoring (SIM) for quantification.

Protocol 2: Matrix-Matched Calibration

1. Prepare Blank Matrix Extract:

  • Use a terpene-free surrogate matrix, such as hops pellets.[7]
  • Extract the blank matrix using the same procedure as your cannabis samples (Protocol 1) to create a blank matrix extract.

2. Prepare Calibration Standards:

  • Prepare a stock solution of this compound standard.
  • Create a series of calibration standards by spiking the blank matrix extract with known concentrations of the this compound stock solution.
  • Add the internal standard to each calibration standard at the same concentration used for the samples.

3. Analysis and Quantification:

  • Analyze the matrix-matched calibration standards using the same GC-MS method as the samples.
  • Construct a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the concentration of this compound.
  • Use this calibration curve to determine the concentration of this compound in your unknown samples.

Quantitative Data Summary

The following table summarizes recovery and precision data from various studies on terpene analysis in cannabis, providing a comparison of different methodologies.

Method Analyte(s) Matrix Internal Standard Average Recovery (%) Relative Standard Deviation (%RSD) Reference
GC-MS with Liquid Injectionβ-Myrcene and 22 other terpenesCannabis Flower (using hops as surrogate)Naphthalene-d884.6–98.9 (average 90.2)1.73–14.6 (overall method precision)[7]
GC-MS with Ethyl Acetate Extractionβ-Myrcene and 9 other terpenesCannabis Plant Materialn-Tridecane98.00.32–8.47 (repeatability and intermediate precision)[4][9]
LC-APCI-MS/MSThis compound and other terpenesCannabis Sativa Extracts-80-120<15 (bias)[12][13]
GC-FIDβ-Myrcene and 9 other terpenesPlacebo Cannabis and High THC Chemovarn-Tridecane89-104 (placebo), 90-111 (high THC)<10[14]

Visualizations

Experimental_Workflow_Myrcene_Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Homogenization 1. Homogenize Cannabis Sample Weighing 2. Weigh Sample Homogenization->Weighing Spiking 3. Add Internal Standard Weighing->Spiking Extraction 4. Add Extraction Solvent & Extract Spiking->Extraction Separation 5. Centrifuge & Filter Extraction->Separation Injection 6. Inject Extract Separation->Injection Separation_GC 7. Chromatographic Separation Injection->Separation_GC Detection_MS 8. Mass Spectrometric Detection Separation_GC->Detection_MS Integration 9. Peak Integration Detection_MS->Integration Quantification 10. Quantification (using Calibration Curve) Integration->Quantification Reporting 11. Report Results Quantification->Reporting

Caption: Workflow for this compound Analysis in Cannabis Samples.

Troubleshooting_Matrix_Effects cluster_problem Problem Identification cluster_solution Potential Solutions Start Inaccurate this compound Quantification LowRecovery Low Recovery? Start->LowRecovery HighRSD High %RSD? Start->HighRSD SignalIssue Signal Suppression/ Enhancement? Start->SignalIssue OptimizePrep Optimize Sample Prep (e.g., Cryo-grinding) LowRecovery->OptimizePrep DirectInject Use Direct Injection GC-MS LowRecovery->DirectInject Standardize Standardize Protocol HighRSD->Standardize MatrixCal Use Matrix-Matched Calibration SignalIssue->MatrixCal InternalStd Use Internal Standard SignalIssue->InternalStd Cleanup Implement Sample Cleanup SignalIssue->Cleanup

Caption: Decision Tree for Troubleshooting Matrix Effects.

References

Technical Support Center: Improving Myrcene Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of myrcene for in vitro experiments. Find answers to frequently asked questions and troubleshoot common issues to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of this compound?

A1: this compound is a lipophilic compound with poor water solubility. For in vitro assays, it is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective solvent for this purpose.[1][2] this compound is also soluble in ethanol.[1] When preparing the stock solution, sonication can aid in dissolution.[1]

Q2: What is the maximum concentration of DMSO that can be used in cell culture?

A2: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxic effects.[1][3][4] However, some sensitive cell lines may be affected at concentrations as low as 0.1%.[3][4][5] It is always recommended to perform a dose-response curve with the vehicle (DMSO) alone to determine the maximum tolerated concentration for your specific cell line and experimental duration.[3]

Q3: My this compound precipitates when I add the DMSO stock solution to my aqueous cell culture medium. What can I do?

A3: Precipitation upon dilution of a hydrophobic compound from an organic stock into an aqueous medium is a common problem.[6] Here are several strategies to overcome this:

  • Lower the final concentration: You may need to work with a lower final concentration of this compound in your assay.

  • Use a co-solvent system: A combination of solvents can improve solubility. A common approach for in vivo studies that can be adapted for in vitro work is to use a vehicle containing DMSO, PEG300, and a surfactant like Tween-80.[7]

  • Utilize cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[8][9][10] Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), have been shown to be effective.[8][9]

  • Prepare a nanoemulsion: Nanoemulsions are stable dispersions of oil and water that can effectively deliver lipophilic compounds like this compound in an aqueous environment.[11]

Q4: How do cyclodextrins improve the solubility of this compound?

A4: Cyclodextrins have a hydrophilic exterior and a hydrophobic inner cavity. This compound, being a hydrophobic molecule, can be encapsulated within the cyclodextrin's cavity, forming an inclusion complex. This complex has a higher affinity for aqueous solutions, thereby increasing the overall solubility of this compound.[8][10]

Q5: Are there any signaling pathways known to be affected by this compound?

A5: Yes, this compound has been shown to possess anti-inflammatory properties by inhibiting key signaling pathways. Specifically, it can suppress the activation of mitogen-activated protein kinases (MAPKs) and the nuclear factor-kappa B (NF-κB) pathway.[12][13] This includes the reduced phosphorylation of proteins such as ERK, JNK, p38, and the p65 subunit of NF-κB.[14]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound stock solution is cloudy or has visible precipitate. Incomplete dissolution in the organic solvent.- Use a high-purity grade of DMSO or ethanol.- Increase the volume of the solvent.- Gently warm the solution (if this compound is heat-stable).- Use sonication to aid dissolution.[1]
Precipitation occurs immediately upon adding this compound stock to the cell culture medium. The final concentration of this compound exceeds its solubility limit in the aqueous medium.- Decrease the final concentration of this compound.- Increase the final concentration of DMSO, ensuring it remains below the cytotoxic level for your cells.[3][4]- Slowly add the this compound stock solution to the medium while vortexing or stirring to facilitate rapid dispersion.[1]- Pre-warm the cell culture medium to 37°C before adding the this compound stock.[15]
Cells show signs of stress or death after treatment with this compound. The concentration of the organic solvent (e.g., DMSO) is too high.- Determine the maximum tolerated DMSO concentration for your cell line with a vehicle control experiment.[3]- Reduce the final DMSO concentration to 0.1% or lower if possible.[4][5]- Consider alternative solubilization methods that require less or no organic solvent, such as cyclodextrin complexation or nanoemulsions.
Inconsistent results between experiments. - Incomplete dissolution of this compound.- Precipitation of this compound over time in the incubator.- Always ensure your this compound stock solution is clear before use.- Prepare fresh working solutions for each experiment.- Visually inspect your culture plates under a microscope for any signs of precipitation after adding the this compound solution.[16][17]

Quantitative Data Summary

Table 1: Recommended Maximum DMSO Concentrations in Cell Culture

Cell TypeMaximum Recommended DMSO Concentration (v/v)Reference
Most cell lines0.5%[1]
Sensitive cell lines≤ 0.1%[3][4]
Primary cells< 0.1%[1]

Table 2: Solubility Enhancement of Terpenes with Cyclodextrins

TerpeneCyclodextrinSolubility EnhancementReference
Various TerpenesBranched β-CyclodextrinsShowed more solubilizing ability than β-CD[9]
Various TerpenesHydroxypropyl-β-cyclodextrinUp to 14-fold increase[10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using DMSO

  • Weigh the desired amount of pure this compound in a sterile, amber glass vial.

  • Add the required volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 100 mM).

  • If necessary, place the vial in a sonicator bath until the this compound is completely dissolved.

  • Visually inspect the solution to ensure it is clear and free of any precipitate.

  • Store the stock solution at -20°C, protected from light.

Protocol 2: Preparation of this compound-β-Cyclodextrin Inclusion Complex (Kneading Method)

  • Calculate the required amounts of this compound and β-cyclodextrin for a 1:1 molar ratio.

  • Place the β-cyclodextrin in a mortar.

  • Slowly add a small amount of water to the β-cyclodextrin to form a paste.

  • Gradually add the this compound to the paste while continuously kneading with a pestle.

  • Continue kneading for at least 30-60 minutes to facilitate the formation of the inclusion complex.

  • Dry the resulting paste, for example, by lyophilization (freeze-drying), to obtain a powder.[18]

  • The powdered complex can then be dissolved in the cell culture medium.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting This compound This compound stock This compound Stock (e.g., 100 mM in DMSO) This compound->stock dmso DMSO dmso->stock working Final this compound Solution (e.g., 10-100 µM) stock->working media Cell Culture Medium media->working precipitation Precipitation? working->precipitation application In Vitro Assay working->application No Precipitation cyclodextrin Use Cyclodextrins precipitation->cyclodextrin Yes nanoemulsion Use Nanoemulsion precipitation->nanoemulsion Yes cosolvent Use Co-solvents precipitation->cosolvent Yes cyclodextrin->application nanoemulsion->application cosolvent->application

Caption: Workflow for preparing this compound solutions for in vitro assays.

signaling_pathway tnfa TNF-α mapk MAPK Pathway (ERK, JNK, p38) tnfa->mapk Activates nfkb_activation NF-κB Activation tnfa->nfkb_activation Activates This compound This compound This compound->mapk Inhibits This compound->nfkb_activation Inhibits mapk->nfkb_activation Activates inflammation Pro-inflammatory Gene Expression nfkb_activation->inflammation Induces

Caption: this compound's inhibitory effect on the TNF-α induced MAPK and NF-κB signaling pathways.

References

Validation & Comparative

A Comparative Analysis of the Analgesic Properties of Myrcene and Linalool

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analgesic effects of two common terpenes, myrcene and linalool. The information presented is collated from various experimental studies to offer a comprehensive overview of their efficacy, mechanisms of action, and the methodologies used to evaluate them.

Introduction

This compound and linalool are naturally occurring monoterpenes found in a variety of plants, including Cannabis sativa, hops, lavender, and lemongrass.[1][2][3] Both compounds have garnered significant interest in the scientific community for their potential therapeutic properties, particularly their analgesic (pain-relieving) effects.[4][5] This guide delves into the experimental data supporting these effects, comparing their potency and underlying biological pathways.

Mechanisms of Analgesic Action

This compound and linalool exert their analgesic effects through distinct and complex signaling pathways, involving both the central and peripheral nervous systems.

This compound's Analgesic Pathways

β-myrcene has demonstrated both central and peripheral analgesic activities.[6] Its primary mechanisms are believed to involve the modulation of several key receptor systems. Experimental evidence suggests that this compound's antinociceptive effect is mediated by the release of endogenous opioids through the activation of α2-adrenoreceptors.[6][7] This is supported by findings where its effects were blocked by naloxone (an opioid antagonist) and yohimbine (an α2-adrenergic antagonist).[6] Furthermore, this compound is thought to interact with cannabinoid receptors (CB1 and CB2) and Transient Receptor Potential Vanilloid 1 (TRPV1) channels, which are involved in pain perception.[8][9] Peripherally, its action is linked to the inhibition of nitric oxide synthesis and prostaglandin release.[1][6]

Myrcene_Signaling_Pathway cluster_central Central Nervous System cluster_peripheral Peripheral Nervous System Myrcene_C This compound Alpha2_Adrenoceptor α2-Adrenoceptor Myrcene_C->Alpha2_Adrenoceptor Activates CB1_Receptor CB1 Receptor Myrcene_C->CB1_Receptor Modulates Opioid_Release Endogenous Opioid Release Alpha2_Adrenoceptor->Opioid_Release Opioid_Receptor Opioid Receptor Opioid_Release->Opioid_Receptor Analgesia_C Central Analgesia Opioid_Receptor->Analgesia_C CB1_Receptor->Analgesia_C Myrcene_P This compound TRPV1 TRPV1 Channel Myrcene_P->TRPV1 Inhibits Prostaglandin Prostaglandin Synthesis (COX) Myrcene_P->Prostaglandin Inhibits NO_Synthase Nitric Oxide Synthase Myrcene_P->NO_Synthase Inhibits CB2_Receptor CB2 Receptor Myrcene_P->CB2_Receptor Activates Analgesia_P Peripheral Analgesia TRPV1->Analgesia_P Prostaglandin->Analgesia_P NO_Synthase->Analgesia_P CB2_Receptor->Analgesia_P

This compound's multifaceted analgesic signaling pathways.

Linalool's Analgesic Pathways

Linalool's analgesic activity is mediated by a wide range of neurotransmitter systems.[10] Studies have shown that its effects are reversed by both the opioid antagonist naloxone and the muscarinic antagonist atropine, indicating the involvement of opioidergic and cholinergic systems.[2][11] Linalool also interacts with the glutamatergic system by blocking NMDA receptors.[12] Furthermore, it has been found to suppress nociceptive TRPA1 channels and voltage-gated Ca2+ channels, which are crucial for pain signaling.[13][14] Other contributing mechanisms include the modulation of adenosine A1/A2A receptors and a reduction in nitric oxide production.[10][15]

Linalool_Signaling_Pathway cluster_receptors Receptor Modulation cluster_channels Ion Channel Blockade cluster_other Other Mechanisms Linalool Linalool Opioid_R Opioid Receptors Linalool->Opioid_R Activates Cholinergic_R Muscarinic Receptors Linalool->Cholinergic_R Activates Adenosine_R Adenosine A1/A2A Receptors Linalool->Adenosine_R Modulates NMDA_R NMDA Receptors Linalool->NMDA_R Inhibits TRPA1 TRPA1 Channels Linalool->TRPA1 Inhibits Ca_Channels Voltage-Gated Ca2+ Channels Linalool->Ca_Channels Inhibits NO_Production Nitric Oxide Production Linalool->NO_Production Reduces Analgesia Analgesia Opioid_R->Analgesia Cholinergic_R->Analgesia Adenosine_R->Analgesia NMDA_R->Analgesia TRPA1->Analgesia Ca_Channels->Analgesia NO_Production->Analgesia

Linalool's diverse mechanisms of analgesic action.

Quantitative Data Comparison

The following tables summarize the quantitative data from various preclinical studies, providing a comparative view of the analgesic efficacy of this compound and linalool in different pain models.

Table 1: Analgesic Effects of this compound in Animal Models

Pain ModelSpeciesRouteDosageObserved EffectCitation(s)
Acetic Acid WrithingMousei.p.10 & 20 mg/kgSignificant inhibition of writhing[1]
Acetic Acid WrithingMouses.c.20 & 40 mg/kgSignificant inhibition of writhing[1]
Hot Plate TestMousei.p.10 & 20 mg/kgSignificant increase in latency[1]
Hot Plate TestMouseOral90 mg/kgSignificant effect[16]
Neuropathic Pain (CCI)MouseOral1-10 mg/kgAntiallodynic & anti-hyperalgesic[16]
Adjuvant MonoarthritisRats.c.1 & 5 mg/kg211% & 269% improvement in nociception, respectively[9]

Table 2: Analgesic Effects of Linalool in Animal Models

Pain ModelSpeciesRouteDosageObserved EffectCitation(s)
Acetic Acid WrithingMousei.p.25-75 mg/kgSignificant reduction in writhing[2][11]
Acetic Acid WrithingMouse-200 mg/kg93.80% reduction in writhing[17]
Hot Plate TestMousei.p.100 mg/kgSignificant increase in latency[2][11]
Neuropathic Pain (CIPN)Mousei.p.200 mg/kgEfficacy comparable to 10 mg/kg morphine[18]
Formalin TestMouse--Reduced licking time in both phases[11]

Experimental Protocols

The data presented above were primarily generated using the following standard preclinical pain models.

1. Acetic Acid-Induced Writhing Test This model assesses peripheral inflammatory pain.

  • Objective: To evaluate the ability of a compound to reduce visceral pain.

  • Methodology:

    • Animals (typically mice) are pre-treated with the test compound (this compound or linalool), a control vehicle, or a reference drug.

    • After a set absorption period (e.g., 30-60 minutes), a dilute solution of acetic acid (e.g., 0.6%) is injected intraperitoneally.

    • The acid induces a characteristic writhing response (stretching of the abdomen and hind limbs).

    • The number of writhes is counted for a specific period (e.g., 20-30 minutes).

    • The analgesic effect is quantified as the percentage inhibition of writhing compared to the control group.[2][11]

2. Hot Plate Test This model is used to evaluate central antinociceptive activity, particularly for supraspinal analgesia.

  • Objective: To measure the response latency to a thermal stimulus.

  • Methodology:

    • Animals (mice or rats) are administered the test compound, vehicle, or reference drug.

    • After the pre-treatment period, the animal is placed on a heated surface maintained at a constant temperature (e.g., 52-55°C).[19]

    • The latency to the first sign of nociception (e.g., licking a hind paw, jumping) is recorded.[19]

    • A cut-off time (e.g., 30-45 seconds) is established to prevent tissue damage.

    • An increase in the reaction latency compared to the control group indicates a central analgesic effect.[2]

3. Tail-Flick Test This is another model for assessing central analgesia, primarily at the spinal level.

  • Objective: To measure the latency of tail withdrawal from a radiant heat source.

  • Methodology:

    • The animal's tail is positioned over a radiant heat source.[19]

    • The intensity of the heat is adjusted to produce a baseline flick latency of 3-5 seconds in untreated animals.

    • Following administration of the test substance, the latency to flick the tail away from the heat is measured.

    • A maximum cut-off time (e.g., 15-20 seconds) is used to avoid injury.[19]

    • A significant increase in latency indicates an analgesic response.

Comparative Experimental Workflow

The process of evaluating and comparing potential analgesic compounds like this compound and linalool typically follows a structured workflow, from initial screening to more detailed mechanistic studies.

Experimental_Workflow cluster_screening Phase 1: Nociceptive Screening cluster_advanced Phase 2: Advanced Pain Models cluster_mechanistic Phase 3: Mechanism of Action Writhing Acetic Acid Writhing Test (Peripheral Pain) Formalin Formalin Test (Inflammatory Pain) Writhing->Formalin HotPlate Hot Plate Test (Central Pain) Neuropathic Neuropathic Pain Models (e.g., CCI, CIPN) HotPlate->Neuropathic TailFlick Tail-Flick Test (Spinal Reflex) TailFlick->Neuropathic Antagonist Antagonist Studies (e.g., Naloxone, Atropine) Formalin->Antagonist Neuropathic->Antagonist Receptor Receptor Binding Assays Antagonist->Receptor Signaling Signaling Pathway Analysis (e.g., Ca2+ imaging) Receptor->Signaling End Comparative Efficacy & Mechanism Profile Signaling->End Start Test Compound (this compound or Linalool) Start->Writhing Start->HotPlate Start->TailFlick

A typical workflow for analgesic drug discovery.

Summary and Conclusion

Both this compound and linalool demonstrate significant analgesic properties in preclinical models, though they operate through largely different, albeit sometimes overlapping, mechanisms.

  • This compound appears to exert strong analgesic effects through pathways involving endogenous opioids, α2-adrenoceptors, and cannabinoid receptors. Its efficacy in both peripheral (writhing test) and central (hot plate test) models, as well as in chronic inflammatory pain models, makes it a versatile candidate. The effective dose range for this compound appears to be generally lower than that for linalool in some models.

  • Linalool showcases a broader mechanism of action, modulating opioidergic, cholinergic, glutamatergic, and adenosinergic systems, in addition to blocking key ion channels like TRPA1 and voltage-gated Ca2+ channels.[10][13][14] Its pronounced effect in inflammatory pain models like the writhing test is consistent with its known anti-inflammatory properties.[2] Notably, at higher doses, its efficacy in a neuropathic pain model was comparable to that of morphine.[18]

References

A Comparative Guide to Analytical Methods for Myrcene Quantification in Nanoemulsions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) within nanoemulsion formulations is paramount for ensuring product quality, stability, and efficacy. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Raman (FT-Raman) Spectroscopy for the quantification of myrcene, a prevalent monoterpene with therapeutic potential, in nanoemulsions.

This compound's volatile nature and susceptibility to degradation present analytical challenges. This guide offers an objective comparison of three common analytical techniques, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Performance Comparison

The selection of an analytical method hinges on a variety of factors, including sensitivity, specificity, accuracy, and precision. The following table summarizes the performance of HPLC, GC-MS, and FT-Raman Spectroscopy for this compound quantification based on validated methods found in scientific literature.

ParameterHPLCGC-MSFT-Raman Spectroscopy
Linearity (R²) >0.999[1]>0.99[2]>0.997[3]
Limit of Detection (LOD) 0.8 µg/mL0.25 - 0.82 µg/mL[4][5]Not Reported for this compound
Limit of Quantification (LOQ) 2.5 µg/mL0.75 - 2.47 µg/mL[4][5]Not Reported for this compound
Accuracy (% Recovery) 98-102%79 - 105.7%[2]Not Reported for this compound
Precision (%RSD) <2%[1]<10%[2]Not Reported for this compound

High-Performance Liquid Chromatography (HPLC) emerges as a robust and widely validated method for this compound quantification in nanoemulsions. It offers excellent linearity, accuracy, and precision, making it a reliable choice for quality control and stability studies.

Gas Chromatography-Mass Spectrometry (GC-MS) provides high sensitivity and specificity, with low limits of detection and quantification. This makes it particularly suitable for identifying and quantifying trace amounts of this compound and other volatile compounds in the nanoemulsion.

Fourier-Transform Raman (FT-Raman) Spectroscopy is a non-destructive technique that offers rapid analysis with minimal sample preparation. While specific validation parameters for this compound are not as readily available in the literature, its high linearity for this compound quantification has been demonstrated.[3] For other terpenes, it has shown good repeatability and accuracy.[6]

Experimental Protocols

Detailed and validated experimental protocols are crucial for reproducible and reliable results. Below are the methodologies for each of the discussed analytical techniques.

HPLC Method for this compound Quantification

This method is adapted from a validated study for the quantification of this compound in nanoemulsions.[1]

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 20 µL.

2. Standard Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

3. Sample Preparation:

  • Accurately weigh a portion of the nanoemulsion.

  • Disrupt the nanoemulsion by adding a suitable solvent (e.g., methanol) and vortexing or sonicating to ensure complete extraction of this compound.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the prepared standards and samples into the HPLC system.

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

GC-MS Method for this compound Quantification

This protocol is a general guideline for the analysis of terpenes in complex matrices.

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 240°C) to separate the volatile compounds.

  • Injector Temperature: 250°C.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.

2. Standard Preparation:

  • Prepare a stock solution of this compound in a volatile solvent (e.g., hexane) at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution.

3. Sample Preparation:

  • Employ a liquid-liquid extraction or solid-phase microextraction (SPME) to isolate the volatile this compound from the nanoemulsion matrix.

  • For liquid-liquid extraction, dilute the nanoemulsion with water and extract with a non-polar solvent like hexane.

  • For SPME, expose a fiber to the headspace of the diluted nanoemulsion.

4. Analysis:

  • Inject the prepared standards and sample extracts into the GC-MS system.

  • Identify this compound based on its retention time and mass spectrum.

  • Quantify this compound by creating a calibration curve from the standard solutions.

FT-Raman Spectroscopy Method for this compound Quantification

This protocol outlines a general approach for quantitative analysis using FT-Raman spectroscopy.

1. Instrumentation and Conditions:

  • FT-Raman Spectrometer: A spectrometer equipped with a near-infrared (NIR) laser source (e.g., 1064 nm).

  • Laser Power: Optimized to avoid sample heating and degradation.

  • Spectral Resolution: Typically 4 cm⁻¹.

  • Number of Scans: A sufficient number of scans are co-added to achieve a good signal-to-noise ratio.

2. Standard Preparation:

  • Prepare a series of calibration standards by mixing known concentrations of this compound with a blank nanoemulsion matrix.

3. Sample Preparation:

  • Place the nanoemulsion sample directly into a suitable container for Raman analysis (e.g., a glass vial). No further sample preparation is typically required.

4. Analysis:

  • Acquire the Raman spectra of the standards and samples.

  • Identify the characteristic Raman band for this compound (e.g., around 1632 cm⁻¹ corresponding to the C=C stretching vibration).

  • Construct a calibration model by correlating the intensity of the characteristic this compound peak with its concentration in the standards.

  • Predict the concentration of this compound in the samples using the established calibration model.

Workflow for HPLC Method Validation

The validation of an analytical method is a critical step to ensure its reliability and accuracy. The following diagram illustrates a typical workflow for the validation of an HPLC method for this compound quantification, following ICH guidelines.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation A Optimize HPLC Conditions (Column, Mobile Phase, Flow Rate, Wavelength) B Specificity A->B Establish Selectivity C Linearity & Range A->C Define Concentration Range G Robustness A->G Evaluate Method Resilience H Validation Report B->H Compile Results D Accuracy C->D Assess Recovery E Precision (Repeatability & Intermediate) C->E Determine Variability F LOD & LOQ C->F Establish Sensitivity D->H Compile Results E->H Compile Results F->H Compile Results G->H Compile Results

Caption: Workflow for HPLC Method Validation.

Conclusion

The choice of an analytical method for quantifying this compound in nanoemulsions depends on the specific requirements of the study.

  • HPLC is a highly reliable and well-validated method, ideal for routine quality control and release testing where accuracy and precision are of utmost importance.

  • GC-MS offers superior sensitivity and is the method of choice for detecting and quantifying low levels of this compound, as well as for identifying other volatile components in the formulation.

  • FT-Raman Spectroscopy provides a rapid and non-destructive alternative, which is particularly advantageous for high-throughput screening and in-process monitoring, provided a robust calibration model is developed.

Researchers and drug development professionals should carefully consider the performance characteristics and experimental requirements of each method to select the most appropriate technique for their this compound quantification needs in nanoemulsion systems.

References

A Comparative Analysis of Myrcene and Caryophyllene: Anti-inflammatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

Myrcene and β-caryophyllene are two prominent terpenes found in the essential oils of numerous plants, including cannabis, that have garnered significant attention for their therapeutic potential, particularly their anti-inflammatory properties. While both compounds exhibit the ability to mitigate inflammatory responses, they operate through distinct and overlapping molecular mechanisms. This guide provides an objective, data-driven comparison of their anti-inflammatory activities, detailing their mechanisms of action, summarizing quantitative experimental data, and outlining the methodologies used in key studies. This information is intended to serve as a resource for researchers, scientists, and professionals in drug development.

Mechanisms of Anti-inflammatory Action

This compound: A monoterpene, this compound exerts its anti-inflammatory effects through a broad range of actions that involve the modulation of key inflammatory pathways and mediators. Its activity is not attributed to a single receptor but rather to a multi-targeted approach.

  • Inhibition of Pro-inflammatory Mediators: this compound has been shown to inhibit the production of crucial inflammatory molecules like prostaglandin E-2 (PGE-2).[1] It also reduces the expression of enzymes responsible for their synthesis, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[2][3]

  • Cytokine Modulation: It effectively suppresses the production of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ).[1][2][4]

  • Signaling Pathway Interference: this compound can interfere with intracellular signaling cascades. Studies have demonstrated its ability to decrease the activation of nuclear factor-κB (NF-κB), a pivotal transcription factor that governs the expression of many inflammatory genes.[1] It also modulates the mitogen-activated protein kinase (MAPK) pathway, including JNK, ERK1/2, and p38.[1]

  • Endocannabinoid System Interaction: Some evidence suggests that this compound's effects may be partially mediated through the endocannabinoid system, as its analgesic and anti-inflammatory actions in arthritic models were blocked by cannabinoid receptor antagonists.[5][6]

β-Caryophyllene: A bicyclic sesquiterpene, β-caryophyllene is unique among terpenes for its selective action as a full agonist of the Cannabinoid Receptor 2 (CB2).[7][8][9] This mechanism is central to its potent anti-inflammatory effects and distinguishes it as a "dietary cannabinoid."

  • CB2 Receptor Activation: The primary mechanism for β-caryophyllene is the activation of the CB2 receptor, which is predominantly expressed on immune cells.[7][10][11] This activation leads to a downstream cascade that suppresses inflammatory responses without the psychotropic effects associated with CB1 receptor activation.[7][9]

  • Inhibition of Inflammatory Pathways: Through CB2 activation and other potential mechanisms, β-caryophyllene potently inhibits the NF-κB signaling pathway.[8][12][13] It also suppresses the phosphorylation of MAPK pathway components like ERK1/2 and JNK1/2.[7][10]

  • PPARγ Activation: β-caryophyllene has been shown to activate peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a role in regulating inflammation and metabolism.[7][14][15] Its anti-inflammatory effects in a colitis model were reversed by a PPARγ antagonist.[15]

  • Suppression of Inflammatory Mediators: It effectively reduces the expression of a wide array of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and enzymes like COX-2 and iNOS.[8][16]

Quantitative Data on Anti-inflammatory Activity

The following table summarizes quantitative data from various in vitro and in vivo studies, providing a comparative overview of the experimental conditions and observed effects for both terpenes.

TerpeneExperimental ModelInflammatory StimulusConcentration / DoseKey Quantitative Findings
This compound Human Chondrocytes (in vitro)Interleukin-1β (IL-1β)25–50 µg/mLDecreased activation of NF-κB, JNK, ERK1/2, p38; Reduced expression of iNOS, MMP1, and MMP13.[1]
This compound Rat Adjuvant Monoarthritis (in vivo)Freund's Complete Adjuvant1 and 5 mg/kg (s.c.)Reduced joint pain and leukocyte rolling in the joint microvasculature.[5][6]
This compound Mouse Pleurisy Model (in vivo)Lipopolysaccharide (LPS)Not specifiedInhibited inflammatory cell migration and the production of nitric oxide (NO), IFN-γ, and IL-4.[1][4]
β-Caryophyllene Mouse Carrageenan-induced Paw Edema (in vivo)Carrageenan5 and 10 mg/kg (oral)Strongly reduced inflammatory response in wild-type mice but not in CB2 receptor deficient mice.[8]
β-Caryophyllene Human Keratinocytes (HaCaT cells; in vitro)Lipopolysaccharide (LPS)1 and 10 µMSignificantly reduced LPS-induced increases in COX-2, IL-1β, and phosphorylated NF-κB levels.[17]
β-Caryophyllene Human Pterygium Fibroblasts (in vitro)Endogenous inflammation25 µmol/LCaused a statistically significant decrease in IL-6 levels after 48 hours of exposure.[16]
β-Caryophyllene Rat Skin Wound Excision Model (in vivo)Excisional Wound1% topical emulgelDecreased levels of pro-inflammatory cytokines TNF-α, IFN-γ, IL-1β, and IL-6, while increasing anti-inflammatory IL-10.[18]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are protocols for two key experiments cited in this guide.

1. Protocol: this compound in a Rat Model of Chronic Arthritis

  • Objective: To assess the anti-inflammatory and analgesic effects of locally administered this compound in a chronic arthritis model.

  • Animal Model: Chronic monoarthritis was induced in male Wistar rats via an intra-articular injection of Freund's Complete Adjuvant (FCA) into the right knee joint.[19]

  • Treatment Protocol: On day 7 post-induction, rats were treated with this compound (1 or 5 mg/kg) administered subcutaneously (s.c.) around the arthritic knee.[6][19]

  • Inflammation Assessment: Intravital microscopy was used to visualize and quantify leukocyte trafficking (rolling and adhesion) within the synovial microvasculature of the knee joint. Laser speckle contrast analysis was employed to measure changes in joint blood flow as an indicator of inflammation.[19][20]

  • Pain Assessment: Mechanical allodynia (pain response to a non-painful stimulus) was measured using von Frey hair algesiometry, which determines the paw withdrawal threshold.[6][19]

  • Mechanism Validation: To determine the involvement of the endocannabinoid system, a separate cohort of animals was pre-treated with a CB1 antagonist (AM281) or a CB2 antagonist (AM630) before this compound administration.[5]

2. Protocol: β-Caryophyllene in an In Vitro Inflammation Model

  • Objective: To evaluate the anti-inflammatory effects of β-caryophyllene on LPS-stimulated human cells and determine the role of the CB2 receptor.

  • Cell Model: The human keratinocyte cell line HaCaT was used. These cells were cultured under standard conditions until reaching confluence.[17]

  • Inflammatory Stimulus: Inflammation was induced by treating the cells with 5 µg/mL of Lipopolysaccharide (LPS) for 24 hours.[17]

  • Treatment Protocol: Cells were co-treated with LPS and various concentrations of β-caryophyllene (e.g., 1 µM, 10 µM, 50 µM).[17]

  • Protein Expression Analysis: After treatment, total protein was extracted from the cells. Western blotting was performed to quantify the expression levels of key pro-inflammatory proteins, including COX-2, IL-1β, and the phosphorylated (active) form of the NF-κB p65 subunit. β-actin was used as a loading control.[17]

  • Mechanism Validation: To confirm the mechanism of action, the experiment was repeated in the presence of a selective CB2 receptor antagonist (AM630). The reversal of β-caryophyllene's anti-inflammatory effects by the antagonist would confirm the involvement of the CB2 receptor.[17]

Visualizing the Mechanisms

The following diagrams, generated using DOT language, illustrate the key signaling pathways and a typical experimental workflow.

Myrcene_Pathway stimulus Inflammatory Stimulus (e.g., IL-1β) pathways MAPK Pathway (ERK, JNK, p38) stimulus->pathways activates nfkb NF-κB Pathway stimulus->nfkb activates This compound This compound This compound->pathways This compound->nfkb inhibits mediators Pro-inflammatory Mediators (COX-2, iNOS, TNF-α, IL-6) pathways->mediators upregulates nfkb->mediators upregulates inflammation Inflammation mediators->inflammation

This compound's multi-target anti-inflammatory pathways.

Caryophyllene_Pathway bcp β-Caryophyllene cb2 CB2 Receptor bcp->cb2 activates ppar PPARγ bcp->ppar activates nfkb NF-κB Pathway cb2->nfkb inhibits ppar->nfkb mediators Pro-inflammatory Mediators (COX-2, TNF-α, IL-1β) nfkb->mediators upregulates inflammation Inflammation mediators->inflammation

β-Caryophyllene's CB2-mediated anti-inflammatory pathway.

Experimental_Workflow A 1. Animal Model Induction (e.g., Carrageenan injection in paw) B 2. Group Allocation (Control, Vehicle, Terpene-treated) A->B C 3. Treatment Administration (e.g., Oral gavage of this compound/Caryophyllene) B->C D 4. Measurement of Inflammation (e.g., Paw volume measurement over time) C->D E 5. Tissue Collection & Analysis (e.g., Cytokine levels via ELISA, Histopathology) D->E F 6. Statistical Analysis & Conclusion E->F

Workflow for an in vivo anti-inflammatory assay.

Conclusion

Both this compound and β-caryophyllene demonstrate significant anti-inflammatory properties, but their primary mechanisms of action differ. This compound acts as a broad-spectrum anti-inflammatory agent, modulating multiple pathways such as NF-κB and MAPK and inhibiting various pro-inflammatory mediators.[1] Its activity appears to be multi-targeted without relying on a single receptor interaction.

In contrast, β-caryophyllene's action is more specific and potent, largely attributed to its function as a selective CB2 receptor agonist.[8][11] This targeted approach makes it a unique phytocannabinoid that can modulate the endocannabinoid system to resolve inflammation, a pathway well-implicated in numerous chronic inflammatory diseases.[7] While both terpenes inhibit common downstream targets like NF-κB and pro-inflammatory cytokines, the distinct upstream mechanisms suggest they may be suited for different therapeutic strategies. For drug development professionals, the selective and non-psychoactive nature of β-caryophyllene's CB2 agonism presents a particularly compelling target for novel anti-inflammatory therapies.

References

Cross-Validation of GC-MS and HPLC for Terpene Profiling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate profiling of terpenes is critical for understanding the therapeutic and aromatic properties of various natural products. The two most prominent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of their performance for terpene analysis, supported by experimental data and detailed methodologies.

At a Glance: GC-MS vs. HPLC for Terpene Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is traditionally considered the gold standard for analyzing volatile compounds like terpenes due to its high separation efficiency and sensitive detection.[1][2][3] High-Performance Liquid Chromatography (HPLC), while historically favored for non-volatile or thermally sensitive compounds like cannabinoids, is also being explored for terpene analysis, particularly when simultaneous analysis of both compound classes is desired.[2][4]

The choice between GC-MS and HPLC depends on several factors, including the specific terpenes of interest, the sample matrix, the desired sensitivity, and whether the acidic forms of cannabinoids need to be preserved during analysis.[2][4]

Quantitative Performance Comparison

The following tables summarize the validation parameters for GC-MS and HPLC methods for terpene analysis from various studies. Direct cross-validation studies presenting a side-by-side comparison of a comprehensive list of terpenes are limited; therefore, data from separate validation studies are presented.

Table 1: GC-MS Method Validation Data for Terpene Analysis [5][6][7][8]

TerpeneLinearity (r²)LOD (µg/mL)LOQ (µg/mL)Recovery (%)Precision (%RSD)
α-Pinene>0.990.250.7595.0 - 105.70.32 - 8.47
β-Pinene>0.990.250.7595.0 - 105.70.32 - 8.47
Myrcene>0.990.250.7595.0 - 105.70.32 - 8.47
Limonene>0.990.250.7595.0 - 105.70.32 - 8.47
Linalool>0.990.250.7595.0 - 105.70.32 - 8.47
β-Caryophyllene>0.990.250.7595.0 - 105.70.32 - 8.47
Humulene>0.990.250.7595.0 - 105.70.32 - 8.47
Terpinolene>0.990.250.7567.0 - 70.00.32 - 8.47

Table 2: HPLC Method Validation Data for Terpene Analysis [6][7][9]

TerpeneLinearity (r²)LOD (µg/mL)LOQ (µg/mL)Recovery (%)Precision (%RSD)
Limonene0.9990.080.2798.7 - 101.2< 5
Linalool0.9990.150.5099.1 - 100.5< 5
Farnesene0.9980.200.6797.8 - 101.8< 5
α-Pinene0.9990.120.4098.2 - 100.9< 5
This compound0.9990.100.3398.5 - 101.1< 5

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for terpene profiling using GC-MS and HPLC.

GC-MS Experimental Protocol for Terpene Profiling

This protocol is based on commonly employed methods for the analysis of terpenes in cannabis and other botanical matrices.[10][11]

1. Sample Preparation (Liquid Extraction):

  • Weigh approximately 100-200 mg of homogenized and dried sample into a centrifuge tube.

  • Add a suitable organic solvent (e.g., pentane, hexane, or ethanol) and an internal standard (e.g., n-tridecane).

  • Vortex the mixture for 1-2 minutes to ensure thorough extraction.

  • Centrifuge the sample to pellet solid material.

  • Transfer the supernatant to a vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: Restek Rxi-5Sil MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injection Mode: Split or splitless, depending on the concentration of terpenes.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature of 60 °C, hold for 2 minutes.

    • Ramp to 190 °C at a rate of 3 °C/min.

    • Ramp to 280 °C at a rate of 20 °C/min, hold for 2 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

HPLC Experimental Protocol for Terpene Profiling

This protocol is adapted from methods developed for the simultaneous analysis of cannabinoids and terpenes.[2][4]

1. Sample Preparation (Solvent Extraction):

  • Weigh approximately 300 mg of homogenized sample into a centrifuge tube.

  • Add 5 mL of acetone or ethanol.

  • Vortex for 1 minute and sonicate for 15 minutes.

  • Centrifuge the sample.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC-UV/MS Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD) or Mass Spectrometer.

  • Column: C18 reverse-phase column (e.g., Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • Start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B over the run to elute the terpenes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection:

    • UV: Monitor at 220 nm for general screening, though many terpenes have poor chromophores.[3]

    • MS (APCI): Atmospheric Pressure Chemical Ionization is often preferred for terpene analysis by LC-MS.[2]

Workflow and Method Comparison Diagrams

To visualize the analytical processes and the fundamental differences between GC-MS and HPLC, the following diagrams are provided.

Terpene_Profiling_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_gcms GC-MS cluster_hplc HPLC cluster_data_analysis Data Analysis Sample Sample Collection (e.g., Botanical Material) Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Filtration Filtration/ Centrifugation Extraction->Filtration GC_Injection GC Injection (Volatilization) Filtration->GC_Injection HPLC_Injection HPLC Injection (Liquid Phase) Filtration->HPLC_Injection GC_Separation Gas Chromatography (Separation by Boiling Point and Polarity) GC_Injection->GC_Separation MS_Detection_GC Mass Spectrometry (Detection & Identification) GC_Separation->MS_Detection_GC Data_Processing Data Processing (Peak Integration) MS_Detection_GC->Data_Processing HPLC_Separation Liquid Chromatography (Separation by Polarity) HPLC_Injection->HPLC_Separation UV_MS_Detection UV or MS Detection (Detection & Quantification) HPLC_Separation->UV_MS_Detection UV_MS_Detection->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for terpene profiling using GC-MS and HPLC.

Method_Comparison GCMS GC-MS Mobile Phase: Inert Gas (e.g., He) High Temperature Analysis Separation based on Volatility and Polarity Detection: Mass Spectrometry (MS) Advantages_GCMS Advantages: - High resolution for volatile compounds - Excellent for complex mixtures - Sensitive detection with MS GCMS->Advantages_GCMS HPLC HPLC Mobile Phase: Liquid Solvents Room Temperature Analysis Separation based on Polarity and Interaction with Stationary Phase Detection: UV or Mass Spectrometry (MS) Advantages_HPLC Advantages: - Suitable for less volatile terpenes - No thermal degradation of analytes - Can analyze cannabinoids simultaneously HPLC->Advantages_HPLC Terpene_Sample Terpene Sample (in solution) Terpene_Sample->GCMS Terpene_Sample->HPLC

Caption: Key differences in the principles of GC-MS and HPLC for terpene analysis.

Conclusion and Recommendations

Both GC-MS and HPLC are powerful techniques for terpene profiling, each with its own set of advantages and limitations.

GC-MS is generally the preferred method for dedicated terpene analysis due to its superior separation of volatile compounds and the rich structural information provided by mass spectrometry. It is particularly well-suited for identifying a wide range of terpenes in complex matrices.

HPLC becomes a more attractive option when the simultaneous analysis of terpenes and non-volatile compounds like cannabinoids is required. This can streamline laboratory workflows and reduce analysis time and cost.[4] However, challenges such as co-elution with cannabinoids and the poor UV absorbance of many terpenes need to be carefully considered and addressed, often by using a mass spectrometer as the detector.[2][3]

Ultimately, the choice of technique should be guided by the specific research question, the chemical diversity of the sample, and the available instrumentation. For comprehensive terpene characterization, GC-MS remains the benchmark. For high-throughput screening of both terpenes and cannabinoids, a validated HPLC-MS method can be a highly efficient alternative.

References

A Comparative Analysis of the Synergistic Effects of Myrcene with Tetrahydrocannabinol (THC) and Cannabidiol (CBD)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The concept of the "entourage effect" in cannabis pharmacology posits that the therapeutic effects of the whole plant are greater than the sum of its individual components. This guide provides a comparative analysis of the synergistic potential of a prominent terpene, β-myrcene, with the two major cannabinoids, Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD). Myrcene, an acyclic monoterpene, is one of the most abundant terpenes found in many cannabis chemovars and is recognized for its sedative, analgesic, and anti-inflammatory properties.[1][2] This document synthesizes available experimental data to objectively compare the synergistic mechanisms and outcomes of this compound's interaction with THC versus CBD, offering a resource for researchers exploring cannabinoid-terpenoid pharmacology.

Synergistic Effects of this compound and THC

The synergy between this compound and THC is predominantly characterized by an enhancement of THC's psychoactive and sedative properties.[3][4] Cannabis strains containing more than 0.5% this compound by weight are anecdotally associated with sedative, "couch-lock" effects, a phenomenon attributed to the potentiation of THC's activity.[1][5]

Proposed Mechanisms of Action

Two primary mechanisms are proposed for the synergistic action of this compound on THC:

  • Increased Blood-Brain Barrier (BBB) Permeability: The most cited hypothesis suggests that this compound lowers the resistance of the blood-brain barrier, thereby increasing its permeability to other molecules, including THC.[6][7][8] This allows a greater quantity of THC to reach cannabinoid type 1 (CB1) receptors in the central nervous system, amplifying its psychoactive and physiological effects.[7][8]

  • Pharmacodynamic Potentiation: this compound exhibits intrinsic pharmacological activities that complement those of THC. It has demonstrated sedative effects, potentially mediated through GABAergic mechanisms or by acting on α2-adrenoreceptors.[9][10][11] These sedative properties can combine with the effects of THC to produce a more pronounced tranquilizing experience.[7] Furthermore, recent in-vitro studies have shown that this compound can directly activate CB1 receptors and significantly increase CB1 receptor activity when combined with THC.[12] A third, less discussed mechanism involves this compound's potential to inhibit cytochrome P450 (CYP450) enzymes in the liver, which are responsible for metabolizing THC.[10] By slowing THC's breakdown, this compound could increase its bioavailability and duration of action.[10]

Quantitative Data: this compound & THC Synergy

Quantitative in-vivo data from controlled human or animal studies specifically isolating the synergistic effects of this compound on THC is limited in the peer-reviewed literature. The table below is a representative summary based on in-vitro findings and the prevailing hypotheses.

ParameterTHC AloneTHC + this compoundPutative MechanismReference
CB1 Receptor Activation BaselineSignificantly IncreasedAllosteric modulation or direct synergistic binding[12]
THC Brain Concentration StandardPotentially IncreasedIncreased Blood-Brain Barrier Permeability[6][8]
Sedation Score (Animal Model) ModerateHighAdditive sedative effects (GABAergic, Adrenergic)[7][9]
THC Metabolism Rate NormalPotentially DecreasedInhibition of CYP450 enzymes[10]
Signaling Pathway: this compound-THC Interaction

The following diagram illustrates the proposed synergistic pathways between this compound and THC. This compound facilitates greater THC access to the brain and may also act on separate but complementary pathways to enhance sedation.

Myrcene_THC_Synergy cluster_bloodstream Bloodstream cluster_bbb Blood-Brain Barrier cluster_cns Central Nervous System (CNS) THC THC CB1 CB1 Receptor THC->CB1 Activates This compound This compound BBB BBB Permeability This compound->BBB Increases Sedation Sedative Effect (e.g., GABAergic System) This compound->Sedation Directly Modulates BBB->THC Facilitates Passage Psychoactivity Enhanced Psychoactivity CB1->Psychoactivity Leads to Sedation->Psychoactivity Contributes to

Caption: Proposed synergistic pathways of this compound and THC.

Synergistic Effects of this compound and CBD

The interaction between this compound and CBD is primarily investigated in the context of anti-inflammatory and analgesic effects. Unlike the clear potentiation observed with THC, the evidence for this compound-CBD synergy is more nuanced, with some experimental data showing additive, but not synergistic, effects at the doses tested.[13][14]

Proposed Mechanisms of Action

This compound and CBD share several therapeutic properties, suggesting their combined action may result from engaging similar or complementary pathways:

  • Convergent Anti-inflammatory Action: Both this compound and CBD possess anti-inflammatory properties. This compound has been shown to inhibit the production of inflammatory mediators like nitric oxide and cytokines such as IFNγ and IL-4.[6] CBD exerts its anti-inflammatory effects through various mechanisms, including interaction with adenosine A2A receptors and inhibition of cytokine production. Their combined application could lead to a broader or more potent anti-inflammatory response.

  • Shared Analgesic Pathways: Both compounds have demonstrated analgesic effects. This compound's pain-relieving action may be linked to the stimulation of endogenous opioid release.[15] CBD's analgesic properties are complex and involve interactions with various receptors, including TRPV1 (vanilloid receptor 1). Notably, this compound also acts on TRPV1 receptors, presenting a clear target for potential synergistic activity.[16]

Quantitative Data: this compound & CBD Synergy (Rat Arthritis Model)

A key study by McDougall et al. (2022) investigated the combined effect of this compound and CBD on joint pain and inflammation in a rat model of monoarthritis. The results indicated that while this compound alone was effective, the addition of CBD did not produce a statistically significant enhancement of this effect, suggesting a lack of synergy at the tested dosages.[13][17][18]

Parameter (Day 7 post-arthritis induction)Vehicle (Control)This compound (5 mg/kg)This compound (5 mg/kg) + CBD (200 µg)Synergistic EffectReference
Hindlimb Withdrawal Threshold (g) ~35 g~75 g~75 gNot Observed[13][17]
Leukocyte Rolling (cells/min) ~25 cells/min~10 cells/min~10 cells/minNot Observed[13][17]

Note: Data are approximate values derived from graphical representations in the cited publication for illustrative purposes.

Signaling Pathway: this compound-CBD Interaction

The diagram below illustrates the potential for parallel and convergent pathways for the anti-inflammatory and analgesic effects of this compound and CBD.

Myrcene_CBD_Synergy cluster_inputs Compounds cluster_targets Molecular Targets cluster_outcomes Therapeutic Outcomes CBD CBD TRPV1 TRPV1 Receptor CBD->TRPV1 Activates Cytokines Inflammatory Cytokines (e.g., IFNγ, IL-4) CBD->Cytokines Inhibits This compound This compound This compound->TRPV1 Activates This compound->Cytokines Inhibits Opioid Endogenous Opioids This compound->Opioid Stimulates Release Analgesia Analgesia TRPV1->Analgesia AntiInflammation Anti-Inflammation Cytokines->AntiInflammation Opioid->Analgesia

Caption: Parallel and convergent pathways for this compound and CBD.

Detailed Experimental Protocols

Protocol 1: this compound and CBD Synergy in a Rat Model of Arthritis

(Based on McDougall et al., Int J Mol Sci, 2022)[13][14][18]

  • Objective: To assess the anti-nociceptive and anti-inflammatory effects of locally administered this compound, alone and in combination with CBD, in a chronic arthritis model.

  • Model: Chronic arthritis was induced in male Wistar rats via intra-articular injection of 50 µl of Freund's Complete Adjuvant into the right knee joint.

  • Treatment Groups:

    • Vehicle control

    • This compound (1 and 5 mg/kg, subcutaneous)

    • This compound (1 mg/kg) + CBD (200 µg)

  • Administration: Treatments were administered locally by subcutaneous injection around the arthritic knee on day 7 after arthritis induction.

  • Outcome Measures:

    • Pain Assessment (Algesiometry): Joint pain was measured using von Frey hair algesiometry to determine the paw withdrawal threshold. Measurements were taken before and at multiple time points after treatment administration.

    • Inflammation Assessment (Intravital Microscopy): The knee joint microcirculation was exposed to visualize and quantify leukocyte-endothelial interactions (leukocyte rolling and adhesion) as a measure of inflammation.

    • Blood Flow Assessment: Laser speckle contrast analysis was used to measure joint blood flow.

  • Data Analysis: A one-factor repeated measures analysis of variance (RMANOVA) with Bonferroni's post hoc test was used to determine statistical significance between treatment groups.

Protocol 2: Hypothetical Study on this compound and THC Synergy in a Murine Model
  • Objective: To determine if this compound potentiates the central nervous system effects of THC in mice.

  • Model: Male C57BL/6 mice.

  • Treatment Groups:

    • Vehicle control (e.g., 5% ethanol, 5% Cremophor EL, 90% saline)

    • This compound alone (e.g., 10 mg/kg, intraperitoneal)

    • THC alone (e.g., 5 mg/kg, intraperitoneal)

    • This compound (10 mg/kg) + THC (5 mg/kg)

  • Administration: this compound or its vehicle is administered 30 minutes prior to the administration of THC or its vehicle.

  • Outcome Measures (Cannabinoid Tetrad Test):

    • Locomotor Activity: Measured in an open field arena for 30 minutes.

    • Catalepsy: Assessed using the bar test, measuring the time the mouse remains in an imposed posture.

    • Analgesia: Evaluated using the hot plate test, measuring latency to lick a paw or jump.

    • Hypothermia: Core body temperature measured with a rectal probe.

  • Pharmacokinetic Analysis: A satellite group of animals would be used for pharmacokinetic analysis. Blood and brain tissue would be collected at various time points post-injection to quantify THC concentrations using LC-MS/MS.

  • Data Analysis: Two-way ANOVA to analyze the main effects of THC and this compound and their interaction, followed by appropriate post hoc tests.

General Experimental Workflow

The following diagram outlines a typical workflow for investigating cannabinoid-terpene synergy in pre-clinical models.

Experimental_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis cluster_conclusion Phase 4: Conclusion Hypothesis Formulate Hypothesis (e.g., this compound potentiates THC's effects) Model Select Animal Model (e.g., Rat, Mouse) Hypothesis->Model Dosing Determine Dosing Regimen (Route, Concentration, Timing) Model->Dosing Induction Induce Disease State (if applicable) (e.g., Arthritis, Neuropathic Pain) Admin Administer Compounds (Vehicle, Cannabinoid, Terpene, Combo) Induction->Admin Behavior Conduct Behavioral Assays (e.g., Algesiometry, Tetrad Test) Admin->Behavior Collection Collect Biological Samples (Blood, Brain Tissue) Behavior->Collection Biochem Perform Biochemical Analysis (e.g., LC-MS/MS, Cytokine ELISA) Collection->Biochem Stats Statistical Analysis (e.g., ANOVA) Biochem->Stats Interpretation Interpret Results Stats->Interpretation Publication Publish Findings Interpretation->Publication

References

A Comparative Guide to Assessing the Purity of Commercial Myrcene Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of chemical standards is paramount to ensure the accuracy and reproducibility of experimental results. This guide provides a comprehensive comparison of commercially available myrcene standards, detailing the analytical methodologies required for purity assessment and presenting the data in a clear, comparative format.

Comparison of Commercial this compound Standards

The purity of this compound, a prevalent monoterpene in various essential oils, can vary between suppliers and even between different batches from the same supplier. Below is a summary of typical purity levels for this compound standards available from leading chemical suppliers. It is crucial to note that purity is often determined by Gas Chromatography (GC), and certificates of analysis should be consulted for specific impurity profiles.[1][2]

SupplierProduct NumberStated Purity (by GC)Common Impurities Noted
Supplier A M-123≥95%β-Pinene, Limonene, Linalool
Supplier B MYR-001≥90%Other monoterpenes, Dimers
Supplier C C-MYR≥98% (High-Purity Grade)Trace isomers
Supplier D MCE-75~75% (by NMR)Undisclosed

Note: This table is a representation of typical commercial offerings. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.

Experimental Protocols for Purity Assessment

Accurate determination of this compound purity relies on robust analytical techniques. Gas Chromatography with Flame Ionization Detection (GC-FID) is a widely accepted method for quantifying volatile compounds like this compound.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

This protocol outlines a standard procedure for the quantitative analysis of this compound purity.

1. Standard and Sample Preparation:

  • This compound Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the this compound reference standard and dissolve it in 100 mL of a suitable solvent such as hexane or ethanol.

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a stock solution of an internal standard (e.g., n-tridecane) in the same manner.

  • Calibration Standards: Prepare a series of calibration standards by diluting the this compound and internal standard stock solutions to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[3]

  • Sample Preparation: Dilute the commercial this compound standard to be tested within the calibration range using the same solvent.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.[3]

  • Column: DB-5MS (30 m x 0.25 mm internal diameter, 0.25 µm film thickness) or equivalent.[3]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[3]

  • Inlet: Split mode with a split ratio of 15:1.[3]

  • Inlet Temperature: 250°C.[3]

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp 1: Increase to 85°C at a rate of 3°C/min.

    • Ramp 2: Increase to 165°C at a rate of 2°C/min, hold for 1 minute.

    • Ramp 3: Increase to 250°C at a rate of 30°C/min, hold for 20 minutes.[3]

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 300°C.[3]

  • Injection Volume: 1-2 µL.

3. Data Analysis:

  • Identify the this compound peak based on the retention time established with the certified reference standard.

  • Integrate the peak areas of this compound and any identified impurities.

  • Calculate the purity of the this compound standard using the area percent method:

    • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental process for assessing the purity of a commercial this compound standard.

Myrcene_Purity_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Obtain Commercial This compound Standard B Prepare this compound Sample Solution A->B D GC-FID Analysis B->D C Prepare Calibration Standards C->D E Peak Identification and Integration D->E F Purity Calculation (Area % Method) E->F G Impurity Profiling E->G Purity_Impact_Diagram cluster_input Experimental Input cluster_experiment Biological Experiment cluster_outcome Experimental Outcome A High-Purity This compound Standard (>95%) C Cell-Based Assay (e.g., LPS-stimulated macrophages) A->C B Low-Purity This compound Standard (<90%) B->C D Observed Anti-inflammatory Effect Attributable to this compound C->D Valid Conclusion E Confounded Results: Effect may be due to active impurities C->E Invalid Conclusion

References

A Comparative Analysis of Myrcene's Sedative Properties Against Conventional Hypnotics

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the sedative and hypnotic effects of β-myrcene, a naturally occurring monoterpene, with commonly prescribed and over-the-counter sleep aids, including benzodiazepines, Z-drugs, and antihistamines. The information is intended for researchers, scientists, and professionals in drug development, with a focus on experimental data, pharmacological mechanisms, and detailed methodologies.

Quantitative Comparison of Sedative Efficacy

The sedative potential of a compound is typically evaluated by its effect on sleep latency (time to fall asleep), sleep duration, and motor coordination. The following tables summarize key quantitative data from preclinical studies.

Table 1: Effects on Barbiturate-Induced Sleep and Motor Coordination in Rodents

CompoundDoseEffect on Sleep DurationEffect on Motor Coordination (Rota-Rod Test)Citation
β-Myrcene 200 mg/kg2.6-fold increase in barbiturate sleep time48% decrease in time on rod[1]
Diazepam VariesPotentiates barbiturate-induced sleepDose-dependent decrease in performanceN/A

Table 2: Comparative Efficacy in a PCPA-Induced Insomnia Mouse Model (Anaobarbital Sodium Sleep Test)

Treatment GroupAdministrationSleep LatencySleep Duration (min)Sleep Rate (%)Citation
Model (PCPA) Single & 7-DayIncreasedDecreasedLow[2]
β-Myrcene (50 mg/kg) Single & 7-DaySignificantly DecreasedSignificantly IncreasedSignificantly Increased[2]
β-Myrcene (200 mg/kg) Single & 7-DaySignificantly DecreasedSignificantly IncreasedSignificantly Increased[2]
Diazepam (Positive Control) Single DoseSignificantly DecreasedSignificantly IncreasedSignificantly Increased[2]
Diazepam (Positive Control) 7-Day DoseEfficacy Reduced vs. Single DoseEfficacy Reduced vs. Single DoseEfficacy Reduced vs. Single Dose[2]

Note: The study on PCPA-induced insomnia highlights that while both myrcene and diazepam showed initial hypnotic effects, the efficacy of diazepam decreased with repeated administration over seven days, suggesting potential tolerance development. In contrast, this compound's effect was maintained and dose-dependent.[2]

Table 3: Clinical Efficacy of Common Human Sleep Aids

Drug ClassExample(s)Effect on Sleep LatencyEffect on Total Sleep TimeCitation
Z-Drugs Zolpidem, ZopicloneDecrease of ~13-22 minutesIncrease of ~32 minutes (patient reported)[3]
Antihistamines DiphenhydramineInduces drowsiness, but tolerance develops quicklyOverall sleep quality may be poor[4][5]
Benzodiazepines Diazepam, LorazepamDecrease sleep latencyIncrease total sleep timeN/A

Signaling Pathways and Mechanisms of Action

The sedative effects of this compound and common sleep aids are mediated through distinct neurological pathways.

β-Myrcene Signaling Pathway

This compound is believed to exert its sedative effects through a multi-target mechanism, primarily involving the serotonergic and GABAergic systems.[2] It has been shown to increase the levels of the inhibitory neurotransmitters 5-HT (serotonin) and GABA while decreasing the excitatory neurotransmitter glutamate.[2] This modulation promotes a state of central nervous system depression conducive to sleep.

Myrcene_Pathway cluster_serotonergic Serotonergic Synapse cluster_gabaergic GABA/Glutamate Balance This compound β-Myrcene Serotonin ↑ 5-HT (Serotonin) Levels This compound->Serotonin GABA ↑ GABA Levels This compound->GABA Glu ↓ Glutamate Levels This compound->Glu HT1A 5-HT1A Receptor PKA PKA HT1A->PKA Modulates Sedation Sedative/Hypnotic Effect PKA->Sedation Contributes to Serotonin->HT1A Activates GABA_Glu_Ratio ↑ GABA/Glu Ratio GABA->GABA_Glu_Ratio Glu->GABA_Glu_Ratio GABA_Glu_Ratio->Sedation Promotes

Caption: Proposed signaling pathway for β-myrcene's sedative effects.

Common Sleep Aid Signaling Pathways

Conventional hypnotics typically act on specific receptor systems to induce sleep.

  • Benzodiazepines and Z-Drugs: These drugs are positive allosteric modulators of the GABA-A receptor.[6] By binding to a site distinct from the GABA binding site, they increase the receptor's affinity for GABA, enhancing the influx of chloride ions and causing hyperpolarization of the neuron. This potentiation of the brain's primary inhibitory neurotransmitter results in sedation.[6][7]

GABAA_Pathway cluster_neuron Drugs Benzodiazepines / Z-Drugs GABA_Receptor GABA-A Receptor (α1 subunit for sedation) Drugs->GABA_Receptor Binds to Allosteric Site Chloride ↑ Chloride (Cl-) Influx GABA_Receptor->Chloride Enhances Channel Opening GABA GABA GABA->GABA_Receptor Binds to Orthosteric Site Neuron Neuron Membrane Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization Inhibition ↑ CNS Inhibition (Sedation) Hyperpolarization->Inhibition Antihistamine_Pathway Antihistamine 1st Gen Antihistamine BBB Crosses Blood-Brain Barrier Antihistamine->BBB H1_Receptor Histamine H1 Receptor (in CNS) BBB->H1_Receptor Blocks Arousal Wakefulness/Arousal H1_Receptor->Arousal Promotes Drowsiness Drowsiness/Sedation H1_Receptor->Drowsiness Induces (when blocked) Histamine Histamine Histamine->H1_Receptor Normal Action Experimental_Workflow cluster_phase1 Phase 1: Insomnia Induction cluster_phase2 Phase 2: Treatment Administration cluster_phase3 Phase 3: Hypnotic Effect Assessment A1 Select Mice (e.g., Kunming mice) A2 Administer PCPA (i.p.) to induce insomnia A1->A2 B1 Divide mice into groups: - Vehicle (Control) - this compound (e.g., 50, 200 mg/kg) - Diazepam (Positive Control) A2->B1 After induction B2 Administer treatment (e.g., single dose or 7-day regimen) B1->B2 C1 Administer subthreshold dose of Anaobarbital Sodium B2->C1 Post-treatment C3 Administer suprathreshold dose of Anaobarbital Sodium B2->C3 Post-treatment C2 Record Sleep Rate (% of animals losing righting reflex) C1->C2 C4 Measure Sleep Latency & Duration C3->C4

References

A Comparative Guide to the Biological Activity of Myrcene: In Vitro vs. In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

Myrcene, a naturally occurring monoterpene found in a variety of plants including hops, cannabis, and lemongrass, has garnered significant interest within the scientific community for its diverse pharmacological properties.[1][2][3][4][5] This guide provides a comprehensive comparison of the in vitro and in vivo biological activities of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action. This objective analysis aims to equip researchers, scientists, and drug development professionals with the necessary information to critically evaluate the therapeutic potential of this compound.

Data Presentation: Quantitative Comparison of this compound's Biological Activities

The following tables summarize the key quantitative data from in vitro and in vivo studies on the anti-inflammatory, analgesic, and anticancer activities of this compound.

Table 1: Anti-inflammatory Activity of this compound

Assay TypeModelEndpoint MeasuredThis compound Concentration/DoseResult
In Vitro Human ChondrocytesIL-1β-induced gene expression25-50 µg/mLDecreased expression of iNOS, MMP1, and MMP13; Increased expression of TIMP1 and TIMP3[1]
In Vitro HT-29 Colonic Adenocarcinoma CellsTNF-α-induced chemokine expressionNot specifiedSuppressed mRNA expression of proinflammatory chemokines[6][7]
In Vivo Mouse Model of PleurisyInflammatory cell migration and nitric oxide productionNot specifiedInhibition of leucocyte, neutrophil, mononuclear macrophage, and eosinophil migration; Reduced nitric oxide production[1]
In Vivo Rat Adjuvant MonoarthritisLeukocyte rolling and adherence, synovial blood flow1 and 5 mg/kg (s.c.)Reduced leukocyte rolling and adherence; Decreased synovial blood flow[8]
In Vivo Dextran Sodium Sulfate (DSS)-induced Colitis in MiceDisease Activity Index (DAI), Myeloperoxidase (MPO) activityNot specifiedRestored colon length, decreased DAI and MPO activity, suppressed proinflammatory mediators[6][7]

Table 2: Analgesic Activity of this compound

Assay TypeModelTestThis compound DoseResult
In Vivo MiceHot Plate Test10 mg/kg (i.p.)Provided antinociception[1]
In Vivo MiceAcetic Acid Writhing Test10 & 20 mg/kg (i.p.), 20 & 40 mg/kg (s.c.)Significantly inhibited pain perception[9]
In Vivo Rats with Adjuvant Monoarthritisvon Frey Hair Algesiometry1 and 5 mg/kg (s.c.)Reduced joint pain[8]
In Vivo MiceAcute Pain Tests10 mg/kg (i.p.)Antinociceptive effect antagonized by naloxone and yohimbine[1]
In Vivo Neuropathic Pain Model in MiceMechanical Nociceptive Thresholds1-200 mg/kg (i.p.)Dose-dependently increased mechanical nociceptive thresholds[10]

Table 3: Anticancer Activity of this compound

Assay TypeCell Line/ModelEndpoint MeasuredThis compound Concentration/DoseResult
In Vitro HeLa (Cervical Cancer)Cell Proliferation, Motility, DNA Damage50 nMArrest of proliferation, decreased motility, and induced DNA damage[3][4][5]
In Vitro MCF-7 (Breast Cancer)Cell GrowthIC50: 291 µMInhibited breast cancer cell growth[1]
In Vitro HT-29 (Colon Adenocarcinoma)CytotoxicityNot specifiedCytotoxic effect observed[4][7]
In Vitro P388 (Leukemia)CytotoxicityNot specifiedCytotoxic effect observed[4][7]
In Vitro A549 (Lung Adenocarcinoma)Cell Death, ROS LevelsNot specifiedInduced cell death and increased ROS levels in a dose-dependent manner[11]
In Vitro SCC9 (Oral Cancer)Cell Growth, Apoptosis, Migration, Invasion20 µMSignificantly inhibited cell growth, stimulated apoptosis, and suppressed migration and invasion[11]
In Vivo 7,12-dimethylbenz[a]anthracene (DMBA)-induced Mammary CarcinogenesisChemopreventive ActivityNot specifiedDid not exhibit significant chemopreventive activities[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

In Vitro Assays

1. Cell Viability (MTT) Assay This assay assesses the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

  • Treatment: Cells are treated with varying concentrations of this compound (e.g., 10-500 nM) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plate is then incubated for 1.5 hours at 37°C.

  • Solubilization: The MTT solution is removed, and the remaining formazan crystals are solubilized by adding 130 µL of DMSO to each well. The plate is incubated for an additional 15 minutes at 37°C with shaking.

  • Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 492 nm. Cell viability is expressed as a percentage of the control (untreated) cells.[12]

2. Apoptosis (Annexin V-FITC/PI) Assay This assay is used to quantify apoptosis in this compound-treated cancer cells.

  • Cell Preparation: Cells are seeded and treated with this compound as described in the MTT assay protocol.

  • Cell Harvesting: After treatment, both floating and adherent cells are collected, washed twice with cold PBS, and resuspended in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: 100 µL of the cell suspension is transferred to a flow cytometry tube. 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) are added.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Analysis: 400 µL of 1X Annexin-binding buffer is added to each tube, and the samples are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[13][14][15][16]

In Vivo Assays

1. Hot Plate Test (Analgesia) This test evaluates the central analgesic effects of this compound.

  • Animal Acclimatization: Mice are acclimatized to the testing environment before the experiment.

  • Treatment: Mice are administered this compound (e.g., 10 mg/kg) or a vehicle control via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • Testing: At a predetermined time after treatment, each mouse is placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Endpoint: The latency to a nociceptive response (e.g., paw licking, jumping) is recorded. A cut-off time is set to prevent tissue damage. An increase in latency compared to the control group indicates an analgesic effect.[4][9]

2. Acetic Acid-Induced Writhing Test (Analgesia) This model is used to assess the peripheral analgesic activity of this compound.

  • Animal Preparation: Mice are divided into control, standard (e.g., diclofenac sodium), and test groups.

  • Treatment: The test groups receive various doses of this compound orally or via injection. The control group receives the vehicle, and the standard group receives a known analgesic.

  • Induction of Writhing: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a 0.6% solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhing).

  • Observation: The number of writhes for each mouse is counted for a specific duration (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.

  • Analysis: The percentage of inhibition of writhing is calculated by comparing the mean number of writhes in the test and standard groups to the control group.[9][10][17][18][19]

3. Carrageenan-Induced Paw Edema (Anti-inflammatory) This is a classic model for evaluating acute inflammation.

  • Animal Grouping: Rats or mice are divided into control, standard (e.g., indomethacin), and this compound-treated groups.

  • Treatment: this compound or the standard drug is administered orally or topically before the induction of inflammation.

  • Induction of Edema: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Analysis: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume to the control group.[20][21][22][23][24]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a typical experimental workflow for assessing its anticancer activity.

Myrcene_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., IL-1β, LPS) cluster_cell Target Cell (e.g., Chondrocyte, Macrophage) Stimulus IL-1β / LPS Receptor Cell Surface Receptor Stimulus->Receptor This compound This compound MAPK MAPK Pathway (JNK, ERK1/2, p38) This compound->MAPK Inhibits NFkB NF-κB Pathway This compound->NFkB Inhibits TIMPs TIMPs (TIMP1, TIMP3) This compound->TIMPs Increases Receptor->MAPK Activates Receptor->NFkB Activates MAPK->NFkB Activates iNOS iNOS NFkB->iNOS Induces MMPs MMPs (MMP1, MMP13) NFkB->MMPs Induces ProInflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IFN-γ, IL-4) NFkB->ProInflammatory_Cytokines Induces Inflammation Inflammation iNOS->Inflammation Cartilage_Degradation Cartilage Degradation MMPs->Cartilage_Degradation ProInflammatory_Cytokines->Inflammation

Caption: this compound's Anti-Inflammatory Signaling Pathway.

Myrcene_Analgesic_Pathway cluster_stimulus Nociceptive Stimulus cluster_neuron Nociceptive Neuron Pain_Stimulus Pain Stimulus Pain_Signal_Transmission Pain Signal Transmission Pain_Stimulus->Pain_Signal_Transmission Initiates This compound This compound Opioid_Receptor Opioid Receptor This compound->Opioid_Receptor Activates (indirectly) Cannabinoid_Receptor Cannabinoid Receptor (CB1/CB2) This compound->Cannabinoid_Receptor Modulates TRPV1 TRPV1 Channel This compound->TRPV1 Interacts with Alpha2_Adrenoceptor α2-Adrenoceptor This compound->Alpha2_Adrenoceptor Activates Opioid_Receptor->Pain_Signal_Transmission Inhibits Cannabinoid_Receptor->Pain_Signal_Transmission Inhibits TRPV1->Pain_Signal_Transmission Modulates Endogenous_Opioids Endogenous Opioids Alpha2_Adrenoceptor->Endogenous_Opioids Stimulates Release Endogenous_Opioids->Opioid_Receptor Binds to Analgesia Analgesia

Caption: this compound's Proposed Analgesic Mechanisms.

Anticancer_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation Cell_Culture Cancer Cell Culture (e.g., HeLa, MCF-7) Myrcene_Treatment Treatment with this compound (Varying Concentrations) Cell_Culture->Myrcene_Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Myrcene_Treatment->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Myrcene_Treatment->Apoptosis_Assay Migration_Invasion_Assay Migration/Invasion Assay (e.g., Transwell) Myrcene_Treatment->Migration_Invasion_Assay Data_Analysis Data Analysis (IC50, % Apoptosis, etc.) Cytotoxicity_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Migration_Invasion_Assay->Data_Analysis Animal_Model Animal Model of Cancer (e.g., Xenograft) Data_Analysis->Animal_Model Promising results lead to Myrcene_Administration This compound Administration (Oral, i.p.) Animal_Model->Myrcene_Administration Tumor_Measurement Tumor Growth Measurement Myrcene_Administration->Tumor_Measurement Toxicity_Assessment Toxicity Assessment Myrcene_Administration->Toxicity_Assessment Histopathology Histopathological Analysis Tumor_Measurement->Histopathology Efficacy_Evaluation Efficacy Evaluation Tumor_Measurement->Efficacy_Evaluation

Caption: Experimental Workflow for this compound's Anticancer Activity.

References

Safety Operating Guide

Immediate Safety and Hazard Summary

Author: BenchChem Technical Support Team. Date: November 2025

Proper handling and disposal of myrcene are essential for laboratory safety and environmental protection. This compound is classified as a hazardous substance due to its flammability, potential health effects, and toxicity to aquatic life.[1][2][3][4][5] Adherence to strict disposal protocols is mandatory to ensure compliance with local, state, and federal regulations.[6]

This compound is a flammable liquid and vapor that can cause skin and serious eye irritation.[1][3][4] It may be fatal if swallowed and enters the airways.[1][3][4] It is crucial to prevent its release into the environment as it is very toxic to aquatic life with long-lasting effects.[1][2] Before handling, consult the Safety Data Sheet (SDS) for complete hazard information.[7]

Data Summary for this compound Disposal

The following table summarizes key quantitative data and classifications relevant to the disposal of this compound.

ParameterValue / ClassificationSource
UN Number 2319[3]
Hazard Class 3 (Flammable Liquid)[3]
Packing Group III[3]
Flash Point 39.4 °C (103.0 °F) Closed Cup[1]
Disposal Classification Hazardous Waste[1][2][6]
Environmental Hazard Very toxic to aquatic life[1][2][5]
Primary Health Hazards Aspiration hazard, skin irritation, serious eye irritation[1][3][4]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound and this compound-contaminated materials in a laboratory setting.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound waste, ensure you are wearing appropriate PPE:

  • Eye Protection : Wear safety glasses with side-shields or chemical goggles.[8]

  • Hand Protection : Handle with chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.[1][8]

  • Body Protection : Wear a lab coat or impervious clothing to prevent skin contact.[8]

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions.[9]

  • Designate a Waste Container : Use a clearly labeled, leak-proof container made of a compatible material (glass or appropriate plastic is suitable).[6][9][10] The container must have a secure screw cap.[10]

  • Labeling : Label the container with a "HAZARDOUS WASTE" tag, identifying the contents as "Waste this compound" or "Terpene Hydrocarbons, N.O.S.".[3][6] List all constituents if it's a mixed waste stream.

  • Collection : Pour liquid this compound waste carefully into the designated container. For this compound-contaminated solids (e.g., absorbent pads, gloves, paper towels), collect them in a separate, clearly labeled solid waste container.[9]

  • Container Management : Keep the waste container closed at all times except when adding waste.[6][10] Do not overfill the container; leave at least one inch of headspace to allow for vapor expansion.[10]

Step 3: Handling Spills

In the event of a this compound spill, follow these procedures:

  • Eliminate Ignition Sources : Immediately remove all sources of ignition, such as sparks, open flames, or hot surfaces.[1][2][3][4] Use non-sparking tools for cleanup.[1][3][4]

  • Ventilate the Area : Ensure adequate ventilation to prevent the accumulation of flammable vapors.[3]

  • Contain the Spill : Prevent the spill from spreading or entering drains.[1][3][5] Dike the material if possible.[1][4]

  • Absorb the Spill : Use an inert, non-combustible absorbent material like sand, vermiculite, or dry clay to soak up the spill.[1][2][4]

  • Collect and Dispose : Collect the contaminated absorbent material and place it into your designated hazardous waste container for solids.[2][3] Note that the contaminated absorbent poses the same hazards as the original material.[2]

Step 4: Storage and Final Disposal
  • Storage : Store the sealed hazardous waste container in a designated, well-ventilated Satellite Accumulation Area (SAA) at or near the point of generation.[10][11] The storage area should be cool and away from incompatible materials like strong oxidizing agents.[2][5]

  • Arrange for Pickup : Do not dispose of this compound down the drain or in regular trash.[2][3][6] Contact your institution's Environmental Health & Safety (EH&S) department or a licensed professional waste disposal service to arrange for the collection and proper disposal of the hazardous waste.[3][6] Disposal must be in accordance with all applicable federal, state, and local regulations.[1][4]

This compound Waste Management Workflow

MyrceneDisposalWorkflow start This compound Waste Generated ppe Step 1: Don Correct PPE (Gloves, Eye Protection) start->ppe decision_spill Is it a spill? ppe->decision_spill spill_procedure Step 3: Spill Cleanup - Eliminate Ignition Sources - Contain & Absorb decision_spill->spill_procedure Yes collect_waste Step 2: Collect Waste (Liquid or Contaminated Solid) decision_spill->collect_waste No (Routine Waste) spill_procedure->collect_waste label_container Label Container: 'Hazardous Waste - this compound' collect_waste->label_container store_waste Step 4: Store in SAA (Cool, Ventilated, Secure) label_container->store_waste contact_ehs Contact EH&S for Pickup store_waste->contact_ehs end_point Proper Disposal by Licensed Professional contact_ehs->end_point

Caption: Workflow for the safe handling and disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Myrcene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like Myrcene is paramount. This document provides procedural guidance on the necessary personal protective equipment (PPE), operational plans for handling and disposal, and immediate safety measures.

Personal Protective Equipment (PPE) for this compound

When handling this compound, a flammable liquid that can cause skin and eye irritation, allergic reactions, and may be fatal if swallowed and enters the airways, a comprehensive approach to personal protection is critical.[1][2][3] The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Required Personal Protective Equipment
Routine Handling & Preparation of Solutions Eye/Face Protection: Tight-fitting chemical splash goggles or a face shield.[1] Hand Protection: Chemical-resistant, impervious gloves. The most suitable glove should be chosen in consultation with the glove supplier/manufacturer.[1] Nitrile rubber gloves are a suggested option.[4] Body Protection: Laboratory coat.
Large Volume Transfers or Risk of Splashing Eye/Face Protection: Full-face respirator may be required if inhalation hazards exist.[1] Hand Protection: Chemical-resistant, impervious gloves.[1] Body Protection: Chemical-resistant apron or coveralls.[5]
Responding to Spills Eye/Face Protection: Full-face respirator with an organic vapor cartridge.[4] Hand Protection: Heavy rubber gloves.[6] Body Protection: Full protective clothing.[4] Foot Protection: Rubber boots.[6]

Note: No occupational exposure limits are currently known for this compound.[1]

Experimental Protocols: Safe Handling and Disposal

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area. Use process enclosures, local exhaust ventilation, or other engineering controls to minimize worker exposure.[1]

  • Ignition Sources: this compound is flammable. Keep it away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof electrical equipment.[1][2][3] Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[1][2][3]

  • Personal Hygiene: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in areas where this compound is handled or stored.[1] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1]

Disposal Plan:

  • Waste Generation: The generation of waste should be minimized or avoided wherever possible.[1]

  • Container Disposal: Empty containers may retain product residues and can be hazardous. Do not reuse empty containers unless they have been thoroughly cleaned or rinsed.[1]

  • Disposal Method: This material and its container must be disposed of as hazardous waste.[7] Disposal should comply with all local, regional, national, and international regulations.[7] Avoid releasing this compound into the environment, as it is very toxic to aquatic life with long-lasting effects.[1][2]

Spill Response:

  • Eliminate Ignition Sources: Immediately eliminate all ignition sources if it is safe to do so.[1]

  • Ventilate the Area: Ensure adequate ventilation.

  • Containment: For small spills, absorb with an inert material such as sand or earth and place in a suitable container for disposal.[7] For large spills, dike the spilled material to prevent spreading and contact the relevant authorities if environmental pollution occurs.[1][7]

  • Personal Protection: Wear appropriate PPE as outlined in the table above during cleanup.[1]

Logical Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process for selecting and using the appropriate PPE when handling this compound.

PPE_Workflow This compound Handling: PPE Selection Workflow cluster_assessment Risk Assessment cluster_selection PPE Selection cluster_procedure Procedure Assess Task Assess Handling Task (e.g., small scale, large volume, spill) Select Eye/Face Select Eye/Face Protection - Goggles/Face Shield - Full-face Respirator Assess Task->Select Eye/Face Determine risk of splash/inhalation Select Hand Select Hand Protection - Chemical-resistant Gloves Assess Task->Select Hand Direct contact risk Select Body Select Body Protection - Lab Coat - Apron/Coveralls Assess Task->Select Body Determine risk of body exposure Don PPE Don PPE Correctly Select Eye/Face->Don PPE Select Hand->Don PPE Select Body->Don PPE Handle this compound Handle this compound Following Safe Procedures Don PPE->Handle this compound Doff PPE Doff and Dispose of Contaminated PPE Properly Handle this compound->Doff PPE

Caption: Workflow for this compound PPE Selection.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Myrcene
Reactant of Route 2
Myrcene

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.